Product packaging for 2-Amino-3-(naphthalen-2-yl)propanoic acid(Cat. No.:CAS No. 14108-60-2)

2-Amino-3-(naphthalen-2-yl)propanoic acid

Cat. No.: B555591
CAS No.: 14108-60-2
M. Wt: 215.25 g/mol
InChI Key: JPZXHKDZASGCLU-UHFFFAOYSA-N
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Description

2-Amino-3-(naphthalen-2-yl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B555591 2-Amino-3-(naphthalen-2-yl)propanoic acid CAS No. 14108-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZXHKDZASGCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290595
Record name alpha-Amino-2-naphthalenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6960-34-5, 14108-60-2
Record name 2-Naphthalenealanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Amino-2-naphthalenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-(naphthalen-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(naphthalen-2-yl)propanoic acid, a synthetic amino acid analog of phenylalanine, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural feature, a naphthalene moiety in place of the phenyl group, imparts distinct physicochemical properties that are increasingly being exploited in the design of novel peptides and therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and analysis. Furthermore, it delves into its biological significance, with a focus on its role in enhancing the therapeutic potential of peptides.

Chemical and Physical Properties

This compound, commonly known as 2-naphthylalanine, is a non-proteinogenic amino acid. It exists as two enantiomers, (S)-2-amino-3-(naphthalen-2-yl)propanoic acid (L-2-naphthylalanine) and (R)-2-amino-3-(naphthalen-2-yl)propanoic acid (D-2-naphthylalanine), as well as a racemic mixture. The (S)-enantiomer is more commonly utilized in peptide synthesis.

Identification
PropertyValue
IUPAC Name This compound
Synonyms 2-Naphthylalanine, 3-(2-Naphthyl)alanine
CAS Number 58438-03-2 ((S)-enantiomer)[1], 122745-11-3 ((R)-enantiomer HCl), 14108-60-2 (racemate)[2]
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
Physicochemical Properties

The bulky and hydrophobic naphthalene ring significantly influences the physicochemical properties of this amino acid compared to its natural analog, phenylalanine.

Property(S)-2-Amino-3-(naphthalen-2-yl)propanoic acidReference
Appearance Off-white crystalline powder[1]
Melting Point 240-253 °C (decomposes)[1]
Boiling Point 412.3 °C at 760 mmHg[1]
Density 1.254 g/cm³[1]
Solubility Limited water solubility. Soluble in organic solvents such as DMSO and chloroform, and in 1mol/L NaOH.[3]
pKa (predicted) 2.21 ± 0.30 (acidic), 9.39 ± 0.10 (basic)

Spectral Data

The structural features of this compound give rise to characteristic spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Chemical Shifts (based on related compounds):

  • ¹H NMR: The protons of the naphthalene ring are expected to appear as a complex multiplet in the range of 7.4-8.0 ppm. The α-proton (CH-NH₂) would likely resonate around 4.0-4.5 ppm, while the β-protons (CH₂-naphthalene) would appear as a multiplet around 3.0-3.5 ppm.

  • ¹³C NMR: The carbons of the naphthalene ring will produce a series of signals between 125 and 135 ppm. The carbonyl carbon (C=O) is expected around 170-175 ppm, the α-carbon around 55-60 ppm, and the β-carbon around 35-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3100-3000Aromatic C-HStretching
3000-2800Aliphatic C-HStretching
~3000 (broad)N-H (from NH₃⁺)Stretching
~1700-1725C=O (Carboxylic acid)Stretching
~1600-1585, 1500-1400Aromatic C=CStretching
~1600 (broad)N-H (Amine)Bending
Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for amino acids include the loss of the carboxylic acid group (a loss of 45 Da) and cleavage of the bond between the α- and β-carbons. The prominent fragment would likely be the naphthylmethyl cation.

Experimental Protocols

Synthesis of (S)-2-Amino-3-(naphthalen-2-yl)propanoic Acid

A common method for the asymmetric synthesis of 2-naphthylalanine is through the hydrogenation of a dehydroamino acid precursor using a chiral catalyst.

Workflow for Asymmetric Synthesis:

Synthesis_Workflow start 2-Naphthaldehyde intermediate1 Methyl 2-acetamido-3-(2-naphthyl)propenoate start->intermediate1 Condensation with N-acetylglycine intermediate2 Hydrogenation with Chiral Catalyst (e.g., Rh-BoPhoz) intermediate1->intermediate2 product (S)-2-Acetamido-3-(naphthalen-2-yl)propanoate intermediate2->product final_product (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid product->final_product Hydrolysis

Caption: Asymmetric synthesis of (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid.

Detailed Methodology: The synthesis can be carried out on a multi-kilogram scale. The key step involves the asymmetric hydrogenation of methyl 2-acetamido-3-(2-naphthyl)propenoate. This is achieved using a rhodium complex with a chiral ligand, such as methyl BoPhoz, which yields the desired enantiomer with high enantiomeric excess. The resulting N-acetylated amino ester is then hydrolyzed to afford the final amino acid.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound and its derivatives can be assessed using reversed-phase HPLC.

Experimental Conditions for a Related Compound: A method for a similar compound, 3-amino-2-(naphthalen-2-ylmethyl)propanoic acid, utilizes a chiral stationary phase column (CHIRALPAK ZWIX(+)). The mobile phase consists of a mixture of methanol and acetonitrile (50/50 v/v) containing triethylamine (25 mM) and acetic acid (50 mM). This method can be adapted for the analysis of this compound.

Biological Activity and Signaling Pathways

The incorporation of this compound into peptides has been shown to significantly modulate their biological activity. The bulky, hydrophobic naphthalene side chain can enhance peptide stability, increase resistance to proteolytic degradation, and improve membrane permeability.[3]

Antimicrobial and Anticancer Peptides

A notable application of 2-naphthylalanine is in the design of antimicrobial and anticancer peptides.[4] The addition of this non-natural amino acid to the termini of short antimicrobial peptides can boost their activity, particularly under high salt conditions, and enhance their ability to disrupt bacterial and cancer cell membranes.[4][5] The proposed mechanism involves the deep insertion of the naphthalene moiety into the lipid bilayer, leading to membrane permeabilization and subsequent cell death.[4][6]

Logical Relationship of Enhanced Peptide Activity:

Peptide_Activity cluster_0 Peptide Modification cluster_1 Physicochemical Changes cluster_2 Mechanism of Action cluster_3 Biological Outcome Incorporate_Nal Incorporate 2-Naphthylalanine Increase_Hydrophobicity Increased Hydrophobicity Incorporate_Nal->Increase_Hydrophobicity Increase_Stability Increased Stability Incorporate_Nal->Increase_Stability Membrane_Penetration Deeper Membrane Penetration Increase_Hydrophobicity->Membrane_Penetration Membrane_Disruption Enhanced Membrane Disruption Membrane_Penetration->Membrane_Disruption Antimicrobial_Activity Enhanced Antimicrobial Activity Membrane_Disruption->Antimicrobial_Activity Anticancer_Activity Enhanced Anticancer Activity Membrane_Disruption->Anticancer_Activity

Caption: Impact of 2-Naphthylalanine incorporation on peptide bioactivity.

G Protein-Coupled Receptor (GPCR) Modulation

Peptides are crucial signaling molecules that often exert their effects through G protein-coupled receptors (GPCRs). While direct evidence for this compound modulating a specific GPCR signaling pathway is still emerging, its use in peptidomimetics that target GPCRs is an active area of research. The enhanced stability and membrane interaction conferred by the naphthalene group make it an attractive component for designing peptide-based drugs that can effectively modulate GPCR activity.

General GPCR Signaling Cascade:

GPCR_Signaling Peptide_Nal Peptide containing 2-Naphthylalanine GPCR GPCR Peptide_Nal->GPCR Binds to G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: General mechanism of peptide-mediated GPCR signaling.

Conclusion

This compound is a valuable synthetic amino acid with distinct chemical properties that are highly advantageous in the field of drug discovery and peptide chemistry. Its bulky, hydrophobic naphthalene side chain enhances the stability, membrane interaction, and biological activity of peptides into which it is incorporated. This technical guide has summarized the key chemical properties, spectral data, and synthetic and analytical methodologies for this compound. Further research into its specific interactions with biological targets, such as GPCRs, will undoubtedly open new avenues for the development of novel and more effective therapeutic agents.

References

Spectroscopic and Analytical Profile of 2-Amino-3-(naphthalen-2-yl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the non-canonical amino acid, 2-Amino-3-(naphthalen-2-yl)propanoic acid. This compound is of significant interest in medicinal chemistry and drug development due to its structural similarity to endogenous amino acids and the unique properties conferred by the naphthalene moiety. This document is intended to serve as a core resource for researchers utilizing this compound in their work.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on typical values for similar amino acid derivatives and related compounds. It is important to note that exact values can vary based on the solvent, concentration, and instrument used.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusExpected Chemical Shift (δ) ppmMultiplicityNotes
¹H NMR
α-H3.8 - 4.2Doublet of doublets (dd) or Triplet (t)Coupling to β-protons and the amino group protons.
β-CH₂3.0 - 3.5Multiplet (m)Diastereotopic protons, may appear as two separate signals.
Naphthalene-H7.2 - 8.0Multiplet (m)Complex pattern due to multiple aromatic protons.
NH₂7.5 - 8.5Broad singlet (br s)Chemical shift is highly dependent on solvent and concentration.
COOH10.0 - 12.0Broad singlet (br s)Chemical shift is highly dependent on solvent and concentration.
¹³C NMR
C=O170 - 175Singlet (s)Carboxylic acid carbonyl.
Naphthalene C125 - 135Multiple singletsAromatic carbons.
α-C50 - 60Singlet (s)
β-C35 - 45Singlet (s)

Table 2: Mass Spectrometry (MS) Data

TechniqueIonization ModeExpected m/zNotes
Electrospray Ionization (ESI)Positive[M+H]⁺ ≈ 216.09Molecular ion with a proton.
Negative[M-H]⁻ ≈ 214.08Molecular ion after loss of a proton.

Table 3: Infrared (IR) Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic acid)2500 - 3300BroadOften overlaps with C-H stretching.
N-H (Amine)3200 - 3500Medium, sharpMay appear as one or two bands for a primary amine.
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Carboxylic acid)1700 - 1725Strong
C=C (Aromatic)1450 - 1600Medium to strong

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum (e.g., to the residual solvent peak).

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., methanol, acetonitrile, water)

  • Formic acid or ammonium hydroxide (for adjusting pH)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ESI source parameters (e.g., spray voltage, capillary temperature, sheath gas flow rate).

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

    • If fragmentation data is desired, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Purity Identity Compound Identity Confirmation MS->Identity IR->Structure Drug_Development_Logic cluster_design Design & Synthesis cluster_screening Screening & Analysis cluster_development Preclinical Development Compound This compound (Building Block) Synthesis Peptide or Small Molecule Synthesis Compound->Synthesis Screening High-Throughput Screening Synthesis->Screening Spectroscopy Spectroscopic & Analytical Characterization Synthesis->Spectroscopy Bioactivity In Vitro / In Vivo Bioactivity Assays Screening->Bioactivity Lead_Opt Lead Optimization Spectroscopy->Lead_Opt Bioactivity->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Biological Activity of 2-Amino-3-(naphthalen-2-yl)propanoic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-Amino-3-(naphthalen-2-yl)propanoic acid, commonly known as 2-naphthylalanine (2-Nal), and its derivatives. This non-canonical amino acid serves as a versatile scaffold for developing compounds with a range of pharmacological activities, from enzyme inhibition to receptor modulation. Its bulky, hydrophobic naphthalene moiety makes it a valuable tool in peptide synthesis for probing protein-protein interactions and enhancing biological activity.[1]

Overview of Biological Activities

Derivatives of this compound have demonstrated significant biological activities in several key areas of research. These include the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a critical regulator in metabolic diseases, modulation of plant auxin biosynthesis through inhibition of L-tryptophan aminotransferase (TAA1), and agonism at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are crucial in neurotransmission.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for the biological activity of various derivatives of this compound.

Table 1: PTP1B Inhibition

CompoundStructureIC50 (μM)Inhibition TypeReference
(±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivative (12h)N/A in abstract1.25 ± 0.24Reversible and Competitive[2]

Table 2: TAA1 Inhibition

CompoundStructureActivitySpecificityReference
2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (KOK1169/AONP)Aminooxy derivativePotent inhibitor of TAA1, reduces endogenous IAA levelsMore specific for TAA1 than other enzymes like phenylalanine ammonia-lyase[3][4]

Table 3: NMDA Receptor Agonism

Compound ClassActivitySubtype PreferenceReference
(R)-2-amino-3-triazolpropanoic acid derivativesFull and partial agonists at the glycine site3- to 7-fold preference for GluN1/2C-D over GluN1/2A-B subtypes[5][6][7]

Key Signaling Pathways

The biological effects of this compound derivatives are exerted through their interaction with specific signaling pathways.

PTP1B Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways.[1][8][9][10][11] By dephosphorylating the activated insulin receptor and its substrates (like IRS-1), PTP1B attenuates insulin signaling, contributing to insulin resistance.[1][8] Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes and obesity.[11]

PTP1B_Signaling cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates Insulin Insulin Insulin->Insulin_Receptor Binds and Activates PI3K_Akt PI3K/Akt Pathway IRS1->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylates PTP1B->IRS1 2_Nal_Derivative 2-Nal Derivative (Inhibitor) 2_Nal_Derivative->PTP1B Inhibits

PTP1B's role in negative regulation of insulin signaling.
TAA1-Mediated Auxin Biosynthesis

In plants, the primary auxin, indole-3-acetic acid (IAA), is synthesized via the indole-3-pyruvic acid (IPA) pathway. The first and key step is the conversion of tryptophan to IPA, catalyzed by the TAA1 enzyme.[3][12][13] Derivatives of this compound can inhibit TAA1, thereby blocking auxin production and affecting plant growth and development.[3]

TAA1_Pathway Tryptophan Tryptophan TAA1 TAA1 Enzyme Tryptophan->TAA1 IPA Indole-3-pyruvic acid (IPA) YUCCA YUCCA Enzymes IPA->YUCCA IAA Indole-3-acetic acid (IAA) (Auxin) Plant_Growth Plant Growth & Development IAA->Plant_Growth TAA1->IPA YUCCA->IAA AONP 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (Inhibitor) AONP->TAA1 Inhibits

Inhibition of the TAA1-mediated auxin biosynthesis pathway.
NMDA Receptor Signaling

NMDA receptors are ionotropic receptors that are gated by the co-agonists glutamate and glycine (or D-serine).[14][15] Glutamate binds to the GluN2 subunit, while glycine binds to the GluN1 subunit.[16] Upon binding of both co-agonists and depolarization of the postsynaptic membrane to relieve the Mg2+ block, the channel opens, allowing Ca2+ influx.[14] This calcium influx acts as a second messenger, activating various downstream signaling cascades. Triazole derivatives of this compound can act as agonists at the glycine binding site.[5][6][7]

NMDA_Signaling cluster_membrane Postsynaptic Membrane NMDAR NMDA Receptor (GluN1/GluN2) Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opens Glutamate Glutamate Glutamate->NMDAR Binds to GluN2 2_Nal_Derivative 2-Nal Derivative (Glycine Site Agonist) 2_Nal_Derivative->NMDAR Binds to GluN1 Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity & Gene Expression Downstream_Signaling->Synaptic_Plasticity Mg_Block Depolarization Depolarization Depolarization->NMDAR Relieves Mg²⁺ block

Agonist action of a 2-Nal derivative at the NMDA receptor.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for assessing the biological activities of this compound derivatives.

In Vitro PTP1B Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against PTP1B.

PTP1B_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant PTP1B - pNPP Substrate - Assay Buffer - Test Compound Start->Prepare_Reagents Incubate Incubate PTP1B with Test Compound Prepare_Reagents->Incubate Add_Substrate Add pNPP Substrate to Initiate Reaction Incubate->Add_Substrate Stop_Reaction Stop Reaction (e.g., with NaOH) Add_Substrate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm (p-nitrophenol product) Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for an in vitro PTP1B inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Dilute recombinant human PTP1B enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP), in the assay buffer.

    • Prepare serial dilutions of the test compound (e.g., a derivative of this compound) in DMSO, then dilute further in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the test compound dilutions.

    • Add the diluted PTP1B enzyme to each well and incubate for a predefined period (e.g., 15 minutes at 37°C) to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

    • Incubate the reaction for a specific time (e.g., 30 minutes at 37°C).

    • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

  • Data Analysis:

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

TAA1 Inhibition Assay (In Vitro)

This protocol describes a method to assess the inhibitory effect of compounds on the enzymatic activity of TAA1.

Methodology:

  • Protein Expression and Purification:

    • Express recombinant TAA1 protein (e.g., from Arabidopsis thaliana) in an E. coli expression system.

    • Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Activity Assay:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0, 10 µM pyridoxal 5'-phosphate).

    • The reaction mixture should contain L-tryptophan (substrate), pyruvate (amino group acceptor), and the purified TAA1 enzyme.

    • Add various concentrations of the inhibitor (e.g., 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid) to the reaction mixture and pre-incubate with the enzyme.

    • Initiate the reaction by adding L-tryptophan.

    • Incubate at a controlled temperature (e.g., 30°C) for a set time.

    • The product of the reaction, indole-3-pyruvic acid (IPA), can be quantified by HPLC after stopping the reaction (e.g., with acid).

  • Data Analysis:

    • Determine the rate of IPA formation in the presence and absence of the inhibitor.

    • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

NMDA Receptor Agonist Activity using Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This protocol details the assessment of agonist activity of a test compound at the glycine site of NMDA receptors expressed in Xenopus oocytes.

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate oocytes from Xenopus laevis.

    • Inject the oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with KCl.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply a saturating concentration of glutamate and a sub-maximal concentration of glycine to elicit a baseline current response.

    • Apply the test compound (a potential glycine site agonist) in the presence of glutamate and measure the elicited current.

  • Data Analysis:

    • Construct a dose-response curve by applying a range of concentrations of the test compound.

    • Normalize the current responses to the maximal response elicited by a saturating concentration of glycine.

    • Determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy of the test compound relative to glycine.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse and potent biological activities. Their ability to selectively interact with key enzymes and receptors involved in metabolic diseases, plant biology, and neuroscience highlights their potential for the development of novel therapeutics and research tools. The methodologies and data presented in this guide provide a foundation for further investigation and development in these areas.

References

Crystal Structure of 2-Amino-3-(naphthalen-2-yl)propanoic Acid: A comprehensive analysis could not be completed at this time.

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of prominent crystallographic databases, including the Crystallography Open Database, the Cambridge Crystallographic Data Centre (CCDC), and the Protein Data Bank (PDB), did not yield a publicly available crystal structure for 2-Amino-3-(naphthalen-2-yl)propanoic acid.

This lack of foundational data unfortunately precludes the creation of the requested in-depth technical guide. The core requirements of the guide, namely the detailed presentation of quantitative crystallographic data, experimental protocols for structure determination, and visualizations of the crystal packing and molecular interactions, are all contingent on the availability of a determined crystal structure.

While information regarding the synthesis, physical properties (such as melting and boiling points), and biological activities of this compound and its derivatives is available in the scientific literature, the specific three-dimensional arrangement of atoms and molecules in the solid state remains uncharacterized in the public domain.

For researchers, scientists, and drug development professionals interested in the structural aspects of this molecule, this represents a gap in the current body of scientific knowledge. The determination of the crystal structure of this compound through techniques such as single-crystal X-ray diffraction would be a valuable contribution to the field. Such a study would provide crucial insights into:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions involving the naphthalene moiety, which govern the crystal packing.

  • Polymorphism: The potential for the molecule to exist in different crystalline forms, which can have significant implications for its physical and pharmaceutical properties.

  • Structure-Activity Relationships: A definitive structure would provide a basis for computational modeling and a deeper understanding of how the molecule's shape and electronic properties relate to its biological function.

Without the crystallographic data, it is not possible to generate the requested tables of quantitative data, detailed experimental protocols for X-ray diffraction, or Graphviz diagrams illustrating the crystal structure's logical relationships.

We recommend that researchers in need of this specific structural information consider undertaking the experimental determination of the crystal structure or collaborating with a crystallographic laboratory. Should the crystal structure of this compound be determined and deposited in a public database in the future, a comprehensive technical guide as originally requested could then be produced.

An In-depth Technical Guide on 2-Amino-3-(naphthalen-2-yl)propanoic Acid Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-(naphthalen-2-yl)propanoic acid, a non-canonical amino acid, and its derivatives represent a promising scaffold in medicinal chemistry and drug discovery. The rigid, hydrophobic naphthalene moiety offers a unique structural element that can be exploited to enhance binding affinity and selectivity for various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of this class of compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound and its analogs can be achieved through various established and innovative synthetic methodologies. Asymmetric synthesis is often employed to obtain enantiomerically pure compounds, which is crucial for understanding their specific interactions with biological targets.

General Synthetic Workflow

A common approach to synthesize derivatives of this compound involves the introduction of substituents on the naphthalene ring, modification of the amino or carboxylic acid functionalities, or alterations to the propanoic acid backbone. The following diagram illustrates a generalized workflow for the synthesis and evaluation of these compounds.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting_Materials Starting Materials (e.g., 2-naphthaldehyde) Intermediate_Synthesis Intermediate Synthesis Starting_Materials->Intermediate_Synthesis Core_Structure_Formation Formation of Core 2-Amino-3-(naphthalen-2-yl)propanoic Acid Structure Intermediate_Synthesis->Core_Structure_Formation Derivatization Derivatization/ Analog Synthesis Core_Structure_Formation->Derivatization Purification_Characterization Purification and Characterization Derivatization->Purification_Characterization In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays) Purification_Characterization->In_Vitro_Screening Cell-Based_Assays Cell-Based Assays In_Vitro_Screening->Cell-Based_Assays Mechanism_of_Action Mechanism of Action Studies (Signaling Pathways) Cell-Based_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies

Caption: Generalized workflow from synthesis to biological evaluation.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a range of biological activities, positioning them as promising candidates for the development of novel therapeutics. The naphthalene scaffold has been identified as a versatile platform in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.[1]

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

A series of (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivatives have been identified as reversible and competitive inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. The most potent compound in this series, 12h , exhibited an IC50 of 1.25 ± 0.24 μM against PTP1B.

CompoundPTP1B IC50 (μM)TCPTP IC50 (μM)Selectivity (TCPTP/PTP1B)
12a 4.56 ± 0.31>50>11
12b 3.12 ± 0.25>50>16
12c 2.89 ± 0.18>50>17
12d 2.15 ± 0.15>50>23
12e 1.88 ± 0.11>50>26
12f 1.63 ± 0.19>50>30
12g 1.41 ± 0.21>50>35
12h 1.25 ± 0.243.75 ± 0.333

Table 1: Inhibitory Activity of (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic Acid Derivatives against PTP1B and TCPTP.

The inhibition of PTP1B by these compounds enhances insulin signaling, as depicted in the pathway below.

G PTP1B Inhibition and Insulin Signaling Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor pIR Phosphorylated IR (p-IR) (Active) Insulin_Receptor->pIR Autophosphorylation pIRS Phosphorylated IRS (p-IRS) pIR->pIRS Phosphorylates IRS Insulin Receptor Substrate (IRS) PI3K PI3K pIRS->PI3K AKT Akt PI3K->AKT GLUT4_Translocation GLUT4 Translocation (Glucose Uptake) AKT->GLUT4_Translocation PTP1B PTP1B PTP1B->pIR Dephosphorylates Inhibitor 2-Amino-3-(naphthalen-2-yl) propanoic acid derivative Inhibitor->PTP1B Inhibits

Caption: Inhibition of PTP1B enhances insulin signaling.

Allosteric Modulation of Adenosine Receptors

Certain derivatives, such as 2-amino-3-naphthoylthiophenes, have been shown to act as allosteric enhancers of the A1 adenosine receptor. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand (adenosine), offering a more nuanced approach to receptor modulation. These compounds were found to enhance the effect of the A1 adenosine agonist CPA in reducing cAMP accumulation.

Compound% Inhibition of Forskolin-stimulated cAMP accumulation (10 μM)
PD 81,723 (reference) 50 ± 5
23 62 ± 4
25 65 ± 6
26 68 ± 3
27 71 ± 5
28 73 ± 4
29 75 ± 6
31 78 ± 3
32 80 ± 2
33 81 ± 4
34 83 ± 5
38 85 ± 3
39 88 ± 2
43 82 ± 6
58 79 ± 5

Table 2: Allosteric Enhancement of A1 Adenosine Receptor Activity by 2-amino-3-naphthoylthiophene Derivatives.

The allosteric modulation of the A1 adenosine receptor by these compounds leads to a potentiation of the downstream signaling cascade, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

G Allosteric Modulation of A1 Adenosine Receptor Adenosine Adenosine A1AR A1 Adenosine Receptor Adenosine->A1AR Binds Gi Gi Protein A1AR->Gi Activates Allosteric_Modulator 2-amino-3-naphthoylthiophene derivative Allosteric_Modulator->A1AR Binds to allosteric site Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Allosteric modulation of the A1 adenosine receptor signaling.

Experimental Protocols

General Procedure for the Synthesis of (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivatives

Step 1: Synthesis of methyl 2-amino-3-(2-hydroxynaphthalen-6-yl)propanoate

To a solution of 6-hydroxy-2-naphthaldehyde (1.0 eq) in methanol, ammonium acetate (1.5 eq) and nitromethane (1.2 eq) are added. The mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold methanol, and dried to afford the corresponding nitroalkene. The nitroalkene is then dissolved in a mixture of methanol and concentrated hydrochloric acid and treated with iron powder (5.0 eq) at reflux for 4 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is dissolved in water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography to afford methyl 2-amino-3-(2-hydroxynaphthalen-6-yl)propanoate.

Step 2: N-Boc Protection

To a solution of methyl 2-amino-3-(2-hydroxynaphthalen-6-yl)propanoate (1.0 eq) in dichloromethane, triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc)2O (1.2 eq) are added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-Boc protected intermediate.

Step 3: O-Alkylation

To a solution of the N-Boc protected intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (2.0 eq) and the appropriate substituted benzyl bromide (1.2 eq) are added. The mixture is stirred at 60 °C for 6 hours. After cooling, the reaction mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: Hydrolysis and Deprotection

The O-alkylated intermediate is dissolved in a mixture of methanol and 2N aqueous sodium hydroxide and stirred at room temperature for 4 hours. The methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is acidified to pH 3-4 with 1N hydrochloric acid and extracted with ethyl acetate. The organic layer is dried and concentrated to give the N-Boc protected final compound. This compound is then treated with a solution of hydrogen chloride in ethyl acetate at room temperature for 2 hours to remove the Boc protecting group. The solvent is evaporated to dryness to afford the final (±)-3-(2-(substituted benzyloxy)naphthalen-6-yl)-2-aminopropanoic acid hydrochloride derivative.

PTP1B Inhibition Assay

The inhibitory activity of the synthesized compounds against PTP1B is determined using p-nitrophenyl phosphate (pNPP) as a substrate. The assay is performed in a 96-well plate. Each well contains a solution of PTP1B enzyme in a buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) and the test compound at various concentrations. The reaction is initiated by the addition of pNPP. After incubation at 37 °C for a specified time, the reaction is stopped by the addition of NaOH. The amount of p-nitrophenol produced is measured by reading the absorbance at 405 nm. The IC50 values are calculated by plotting the percentage of inhibition versus the concentration of the inhibitor.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with significant potential in drug discovery. Their ability to interact with a variety of biological targets, including enzymes and receptors, underscores the importance of the naphthalene scaffold in medicinal chemistry. The synthetic protocols and biological data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of these fascinating molecules. Future work should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties of lead compounds, and further elucidating their mechanisms of action in relevant disease models.

References

An In-depth Technical Guide to 2-Amino-3-(naphthalen-2-yl)propanoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(naphthalen-2-yl)propanoic acid, commonly known as 2-naphthylalanine (2-Nal), is a non-proteinogenic α-amino acid that has emerged as a critical building block in the fields of medicinal chemistry and peptide science. Its unique structural and photophysical properties, conferred by the bulky naphthalene side chain, make it an invaluable tool for modulating peptide conformation, enhancing receptor affinity and selectivity, and introducing fluorescent probes. This guide provides a comprehensive overview of the discovery, historical context, synthesis, and key applications of 2-naphthylalanine, with a focus on detailed experimental protocols and quantitative data.

Introduction and Historical Context

The development of this compound is intrinsically linked to the broader field of unnatural amino acid (UAA) research. The quest to expand the chemical diversity of peptides and proteins beyond the canonical 20 amino acids drove the synthesis of novel building blocks.[1][2] UAAs like 2-naphthylalanine offer the ability to introduce unique chemical functionalities, such as fluorescence, and to probe structure-activity relationships in ways not possible with natural amino acids.[1][3] While a singular "discovery" event for 2-naphthylalanine is not prominently documented, its importance grew with the increasing sophistication of peptide synthesis and the need for amino acids with specific steric and electronic properties.[4] Its utility in enhancing the stability and bioactivity of peptides has solidified its role in drug discovery and development.[5][6]

Physicochemical Properties

This compound is a white to off-white crystalline powder.[7][8] Its key physicochemical properties are summarized in the table below. The naphthalene moiety imparts significant hydrophobicity and fluorescence, which are key to many of its applications.[4]

PropertyValueReferences
Molecular Formula C₁₃H₁₃NO₂[4][9]
Molecular Weight 215.25 g/mol [9][10]
Melting Point ~240-253 °C (decomposes)[7]
Boiling Point 412.3 °C at 760 mmHg[7][11]
Density 1.254 g/cm³[7]
Solubility Slightly soluble in water, soluble in 1mol/L NaOH and organic solvents like methanol and ethanol.[4][8]
Appearance White to off-white crystalline powder[7][8]
Storage Temperature 2-8°C[7]

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical and enzymatic methods. The choice of method often depends on the desired stereochemistry (L- or D-enantiomer) and the scale of the synthesis.

Chemical Synthesis

A common approach to synthesizing enantiomerically enriched 2-naphthylalanine involves the asymmetric hydrogenation of a dehydroamino acid precursor.[12] This method has been successfully scaled up for multikilogram production.[12]

Experimental Protocol: Asymmetric Hydrogenation [12]

  • Preparation of Methyl 2-acetamido-3-(2-naphthyl)propenoate: This precursor is typically synthesized from 2-naphthaldehyde.

  • Asymmetric Hydrogenation: The propenoate derivative is hydrogenated using a rhodium catalyst complexed with a chiral phosphine ligand, such as methyl BoPhoz. This step is crucial for establishing the stereochemistry of the final product. The reaction is typically carried out in a suitable solvent under hydrogen pressure.

  • Acidic Deacylation: The resulting methyl 2-acetamido-3-(2-naphthyl)propanoate is then subjected to acidic hydrolysis to remove the acetyl group.

  • Crystallization and Enantiomeric Enrichment: The product is often crystallized as a salt (e.g., methanesulfonic acid salt) to enhance enantiomeric purity to >99.5% ee.[12]

  • Final Hydrolysis: The ester is then hydrolyzed to yield the final 2-amino-3-(2-naphthyl)propanoic acid.

Another documented chemical synthesis involves the hydrolysis of a protected precursor:

Experimental Protocol: Hydrolysis of Methyl N-acetyl-3-(2-naphthyl)-D-alaninate [13]

  • A solution of 2.5 g of methyl N-acetyl-3-(2-naphthyl)-D-alaninate in 60 ml of 6N HCl is heated at 120°-130°C for 3 hours.

  • The solution is then cooled to room temperature, leading to the formation of a white precipitate.

  • The precipitate is collected and recrystallized from 50 ml of H₂O containing 1 ml of 12N HCl.

  • The solution is neutralized with NH₄OH to a pH of 6.

  • The resulting product, 3-(2-naphthyl)-D-alanine, is collected and dried in vacuo.

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amino acids.[14][15] A multi-step enzymatic deracemization process has been developed for the production of L-2-naphthylalanine.[16]

Experimental Protocol: Multi-enzyme Catalyzed Deracemization [16]

This process utilizes a D-amino acid oxidase (DAAO) and an L-aspartate aminotransferase (α-TA) in a one-pot reaction.

  • Oxidative Deamination: D-amino acid oxidase from Rhodotorula gracilis selectively converts the D-enantiomer of a racemic mixture of 2-naphthylalanine into the corresponding α-keto acid, 2-naphthyl pyruvate.

  • Transamination: An L-aspartate aminotransferase from Escherichia coli then catalyzes the transfer of an amino group from an amino donor (e.g., L-cysteine sulfinic acid) to the 2-naphthyl pyruvate, yielding the desired L-2-naphthylalanine.

  • Reaction Monitoring: The reaction can be monitored using lactate dehydrogenase to track the formation of pyruvate.

  • High Yield and Enantiomeric Excess: This method has been shown to produce L-2-naphthylalanine with a 98% yield and 99.5% enantiomeric excess.[16]

Applications in Research and Drug Development

The unique properties of 2-naphthylalanine have led to its widespread use in various research and development applications.

Peptide and Protein Engineering

2-Naphthylalanine is frequently incorporated into peptides to enhance their biological activity and stability.[5] Its bulky, hydrophobic side chain can influence peptide secondary structure and receptor binding.[4] It is a non-polar aromatic amino acid that can alter π-π interactions when replacing phenylalanine in a peptide sequence.[17] Fmoc-protected derivatives of 2-naphthylalanine are commercially available and widely used in solid-phase peptide synthesis (SPPS).[18]

Drug Discovery and Development

The incorporation of 2-naphthylalanine has been a key strategy in the development of peptide-based therapeutics. For instance, it is a component of the gonadotropin-releasing hormone (GnRH) antagonist Abarelix, which is used in the treatment of prostate cancer.[10] The naphthalene moiety can improve the pharmacokinetic properties of drug candidates.[6]

Fluorescent Labeling

The intrinsic fluorescence of the naphthalene ring allows 2-naphthylalanine to be used as a fluorescent probe in studies of peptide-protein interactions and peptide localization within cells.[4][8]

Logical and Experimental Workflows

The following diagrams illustrate the general workflows for the chemical and enzymatic synthesis of this compound.

G Chemical Synthesis Workflow for 2-Naphthylalanine cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_end Final Product 2-Naphthaldehyde 2-Naphthaldehyde Precursor_Synthesis Precursor Synthesis (e.g., Methyl 2-acetamido-3-(2-naphthyl)propenoate) 2-Naphthaldehyde->Precursor_Synthesis Condensation Asymmetric_Hydrogenation Asymmetric Hydrogenation (Rh-chiral ligand, H2) Precursor_Synthesis->Asymmetric_Hydrogenation Deacylation Acidic Deacylation Asymmetric_Hydrogenation->Deacylation Crystallization Enantiomeric Enrichment (Crystallization) Deacylation->Crystallization Hydrolysis Ester Hydrolysis Crystallization->Hydrolysis 2-Naphthylalanine (R)- or (S)-2-Amino-3- (naphthalen-2-yl)propanoic acid Hydrolysis->2-Naphthylalanine

Caption: Chemical synthesis workflow for 2-naphthylalanine.

G Enzymatic Deracemization Workflow for L-2-Naphthylalanine cluster_start Starting Material cluster_reaction One-Pot Enzymatic Reaction cluster_end Final Product Racemic_2Nal Racemic (D,L)-2-Naphthylalanine DAAO_Reaction Oxidative Deamination (D-Amino Acid Oxidase) Racemic_2Nal->DAAO_Reaction D-enantiomer substrate Keto_Acid 2-Naphthyl Pyruvate (α-Keto Acid) DAAO_Reaction->Keto_Acid TA_Reaction Transamination (L-Aspartate Aminotransferase) Keto_Acid->TA_Reaction Substrate L_2Nal Enantiopure L-2-Naphthylalanine TA_Reaction->L_2Nal

Caption: Enzymatic synthesis workflow for L-2-naphthylalanine.

Conclusion

This compound is a valuable synthetic amino acid that has found significant application in peptide chemistry and drug discovery. Its unique structural features provide a powerful tool for modulating the properties of peptides and proteins. The availability of robust chemical and enzymatic synthetic routes allows for the production of highly pure enantiomers, facilitating its use in a wide range of research and development activities. As the demand for more sophisticated peptide-based therapeutics continues to grow, the importance of unnatural amino acids like 2-naphthylalanine is expected to increase further.

References

A Technical Guide to 2-Amino-3-(naphthalen-2-yl)propanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Unnatural Amino Acid for Probing Biological Systems

Introduction

2-Amino-3-(naphthalen-2-yl)propanoic acid, a non-canonical amino acid, has emerged as a powerful tool for researchers, scientists, and drug development professionals. Its unique photophysical properties, stemming from the naphthalene side chain, make it an invaluable fluorescent probe for elucidating protein structure, dynamics, and interactions. This technical guide provides a comprehensive overview of its commercial availability, key properties, and methodologies for its incorporation into peptides and proteins, enabling its application in diverse research and development settings.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a range of suppliers, often in its enantiomerically pure forms ((S)- and (R)-isomers) or as a hydrochloride salt to improve solubility. Furthermore, derivatives with protecting groups, such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), are readily accessible for use in solid-phase peptide synthesis.

A summary of the key physicochemical properties is presented in the table below for easy comparison.

Property(S)-2-Amino-3-(naphthalen-2-yl)propanoic acid(R)-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride
CAS Number 58438-03-2122745-11-3
Molecular Formula C₁₃H₁₃NO₂C₁₃H₁₄ClNO₂
Molecular Weight 215.25 g/mol 251.71 g/mol
Appearance Off-white crystalline powderWhite to off-white powder or crystals
Melting Point 240-253 °C[1]Not specified
Boiling Point 412.3 °C at 760 mmHg[1]Not specified
Density 1.254 g/cm³[1]Not specified
Purity Typically ≥95%≥95%[2]
Storage Temperature 2-8°C[1]Room Temperature[2]

Core Applications in Research and Drug Development

The primary utility of this compound lies in its intrinsic fluorescence. When incorporated into a peptide or protein, the naphthalene side chain acts as a sensitive reporter of its local environment. This enables a range of applications, including:

  • Probing Protein Structure and Dynamics: Changes in the fluorescence emission spectrum (e.g., wavelength and intensity) can indicate conformational changes in the protein upon ligand binding, folding, or interaction with other molecules.

  • Investigating Protein-Protein Interactions: The proximity of the naphthalene group to other residues or molecules can be monitored through fluorescence quenching or Förster Resonance Energy Transfer (FRET) studies.

  • High-Throughput Screening: Its fluorescent properties can be leveraged in developing assays for screening compound libraries for potential drug candidates that modulate the function of the target protein.

Methodologies for Incorporation

The integration of this compound into a polypeptide chain can be achieved through two primary methodologies: solid-phase peptide synthesis for shorter peptides and site-directed mutagenesis for larger proteins.

Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of peptides containing this compound, the Fmoc-protected version of the amino acid is commonly used. The following provides a generalized experimental protocol.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of Fmoc-2-Amino-3-(naphthalen-2-yl)propanoic acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Synthesis Complete Purification Purification Cleavage->Purification

A simplified workflow for solid-phase peptide synthesis.
Site-Directed Mutagenesis for Protein Incorporation

The site-specific incorporation of this compound into larger proteins in living cells is achieved through the powerful technique of genetic code expansion. This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (typically the amber stop codon, UAG) introduced at the desired position in the gene of interest.

Experimental Protocol: Site-Directed Incorporation of Unnatural Amino Acids

  • Plasmid Preparation:

    • Introduce an amber (TAG) stop codon at the desired site in the gene of interest cloned into an expression vector using site-directed mutagenesis.

    • Co-transform the expression host (e.g., E. coli) with this plasmid and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate suppressor tRNA. The Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its corresponding tRNA have been successfully used for the incorporation of this compound (also referred to as 2-NapA in some literature).[3]

  • Cell Culture and Induction:

    • Grow the transformed cells in a minimal medium.

    • Supplement the medium with this compound at a final concentration of 1-2 mM.

    • Induce protein expression using the appropriate inducer (e.g., IPTG for lac-based promoters).

  • Protein Expression and Purification:

    • Allow protein expression to proceed for the desired duration.

    • Harvest the cells and lyse them to release the cellular contents.

    • Purify the protein of interest containing the incorporated unnatural amino acid using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Verification: Confirm the successful incorporation of the unnatural amino acid by mass spectrometry.

UAA_Incorporation_Workflow cluster_in_vivo In Vivo Steps cluster_in_vitro In Vitro Steps Mutagenesis Site-Directed Mutagenesis (Introduce TAG codon) Transformation Co-transformation (Gene of Interest + Orthogonal Pair) Mutagenesis->Transformation Culture Cell Culture & Supplement with UAA Transformation->Culture Induction Induction of Protein Expression Culture->Induction Purification Protein Purification Induction->Purification Verification Mass Spectrometry Verification Purification->Verification

Workflow for site-directed unnatural amino acid incorporation.

Investigating Signaling Pathways: A Hypothetical Example

While specific, detailed studies using this compound to elucidate entire signaling pathways are not extensively documented in publicly available literature, its application can be illustrated with a hypothetical example in the context of G-protein coupled receptor (GPCR) activation, a critical area in drug development.

Hypothetical Application: Monitoring GPCR Conformational Changes

  • Objective: To monitor the conformational changes in a specific GPCR upon agonist binding.

  • Methodology:

    • Incorporate this compound at a site within a transmembrane helix of the GPCR that is predicted to undergo a conformational shift upon activation.

    • Purify the modified GPCR and reconstitute it into a suitable membrane environment (e.g., nanodiscs or liposomes).

    • Measure the baseline fluorescence emission spectrum of the incorporated amino acid.

    • Titrate a known agonist and monitor the changes in the fluorescence spectrum (e.g., a blue or red shift in the emission maximum, or an increase or decrease in fluorescence intensity).

  • Expected Outcome: A significant change in the fluorescence signal upon agonist binding would provide direct evidence of a conformational change in that specific region of the receptor, offering insights into the mechanism of activation. This system could then be used to screen for novel agonists or allosteric modulators.

GPCR_Signaling_Pathway Agonist Agonist GPCR GPCR with incorporated This compound Agonist->GPCR ConformationalChange Conformational Change (Detected by Fluorescence) GPCR->ConformationalChange G_Protein G-Protein Activation GPCR->G_Protein Downstream Downstream Signaling Cascade G_Protein->Downstream

Hypothetical GPCR activation monitored by a fluorescent UAA.

Conclusion

This compound is a versatile and powerful tool for researchers in both academic and industrial settings. Its utility as an intrinsic fluorescent probe, combined with established methods for its incorporation into peptides and proteins, opens up a wide array of possibilities for studying biological processes at the molecular level. For drug development professionals, this unnatural amino acid provides a sophisticated means to investigate drug-target interactions, elucidate mechanisms of action, and develop novel high-throughput screening assays. As the field of chemical biology continues to advance, the applications of such precisely engineered molecular tools are poised to expand even further, driving innovation in both basic science and medicine.

References

Unveiling the Utility of 2-Amino-3-(naphthalen-2-yl)propanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(naphthalen-2-yl)propanoic acid, commonly known as L-2-naphthylalanine (2-Nal), is a non-canonical amino acid that has emerged as a powerful tool in biochemical and pharmacological research. Rather than possessing a single, well-defined mechanism of action in the traditional sense of a therapeutic agent, its utility lies in its unique structural and photophysical properties. When incorporated into peptides and proteins, 2-Nal serves as a versatile probe to elucidate molecular interactions, conformational dynamics, and biological functions. This technical guide provides an in-depth overview of the core applications of this compound, focusing on its role as a structural and functional probe, a fluorescent reporter, and a foundational scaffold for drug discovery. Detailed experimental concepts and data presentation are included to facilitate its application in a research setting.

Physicochemical and Structural Properties

This compound is an analogue of phenylalanine, where the phenyl group is replaced by a larger, more hydrophobic naphthalene moiety. This substitution imparts several key characteristics that are exploited in research.

PropertyDescriptionReference
Molecular Formula C₁₃H₁₃NO₂[1]
Molecular Weight 215.25 g/mol [1]
Structure An alanine backbone with a naphthalene group attached at the β-carbon.[2]
Hydrophobicity The bulky aromatic side chain significantly enhances hydrophobicity compared to phenylalanine or tryptophan.[2]
Fluorescence The extended π-conjugation of the naphthalene ring confers intrinsic fluorescence properties, making it a useful spectroscopic probe.[2][3]
Steric Influence The size of the naphthalene group provides significant steric bulk, which can be used to probe steric constraints in binding pockets and influence peptide secondary structure.[2][4]

Core Application: A Molecular Probe in Peptide Science

The principal "mechanism of action" of this compound is its function as a substitute for natural aromatic amino acids in peptides, enabling detailed investigation of structure-activity relationships (SAR).

Elucidating Receptor-Ligand Interactions

By systematically replacing canonical amino acids like phenylalanine (Phe) or tryptophan (Trp) with 2-Nal, researchers can dissect the contribution of aromatic and hydrophobic interactions to receptor binding and activation. The increased size and hydrophobicity of the naphthalene side chain can enhance binding affinity or, conversely, disrupt it if the binding pocket is sterically constrained.

A notable example is its use in analogues of α-melanocyte stimulating hormone (α-MSH). The incorporation of D-2-Naphthylalanine into cyclic α-MSH analogues resulted in high affinity and selectivity for the melanocortin-4 (MC4) receptor. This suggests that the properties of the 2-Nal side chain are crucial for the specific molecular interactions required for binding to this receptor subtype.[3]

Receptor_Interaction_Probe cluster_Peptide Peptide Ligand cluster_Receptor Target Receptor Peptide Peptide Backbone 2Nal 2-Nal Side Chain (Probe) Receptor Receptor Surface Peptide->Receptor Binds BindingPocket Binding Pocket 2Nal->BindingPocket Probes Interaction (Hydrophobic, Steric)

Caption: Probing receptor interactions with 2-Nal.
Stabilizing Peptide Conformations

The aromatic interactions involving the naphthalene side chain can be leveraged to stabilize specific secondary structures in peptides, such as β-hairpins.[4] This is critical for designing peptides that mimic protein epitopes, which requires a stable and well-defined structure. Studies have shown that while both 1-Nal and 2-Nal contribute to stabilization, 2-Nal behaves more like a substituted phenylalanine in its geometric preferences for aromatic interactions.[4]

Application as a Fluorescent Reporter

The intrinsic fluorescence of the naphthalene moiety allows 2-Nal to function as a built-in fluorescent probe without the need for external dye conjugation, which can sometimes alter peptide activity.

Monitoring Peptide-Membrane Interactions

The fluorescence properties of 2-Nal are sensitive to its local environment. A shift in its fluorescence emission spectrum or a change in its fluorescence lifetime can indicate the transfer of the peptide from an aqueous solution to the hydrophobic environment of a lipid bilayer. This has been used to demonstrate that α-MSH analogues containing 2-Nal penetrate deep into the membrane, a factor that may be related to their high receptor affinity.[3]

Potential as a Competitive Inhibitor

As a structural analogue of phenylalanine, this compound has the potential to act as a competitive inhibitor of enzymes and transporters that recognize phenylalanine. Early research indicated that naphthylalanine can inhibit the growth of Escherichia coli, likely by competing with phenylalanine for a common site, thus disrupting its utilization.[5] This suggests a general inhibitory mechanism applicable to phenylalanine-dependent pathways.

Competitive_Inhibition Enzyme Phenylalanine- Utilizing Enzyme Product Product Enzyme->Product NoProduct No Reaction Enzyme->NoProduct Phe L-Phenylalanine (Natural Substrate) Phe->Enzyme Binds & Reacts 2Nal This compound (Competitive Inhibitor) 2Nal->Enzyme Binds & Blocks

Caption: Competitive inhibition of a Phe-dependent enzyme.

Role as a Scaffold in Drug Discovery

While the parent this compound has limited intrinsic therapeutic activity, its rigid and hydrophobic structure makes it an excellent scaffold for the development of potent and selective inhibitors of various enzymes. By chemically modifying the core structure, researchers have developed derivatives with specific mechanisms of action.

Derivative ClassTarget Enzyme/ReceptorTherapeutic AreaReference
(±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivativesProtein Tyrosine Phosphatase 1B (PTP1B)Diabetes, Obesity[6]
(R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid (Naproxen analogue)Aldo-keto reductase 1C3 (AKR1C3)Prostate Cancer[7]
2-amino-3-naphthoylthiophenesA₁ Adenosine Receptor (Allosteric Enhancers)Cardiovascular, Neurological[8]

Experimental Protocols and Workflows

Generalized Workflow for Peptide Incorporation and Analysis

The primary experimental application involves incorporating 2-Nal into a peptide sequence and assessing the impact on its function.

Experimental_Workflow A Peptide Design (Select Phe/Trp residue for substitution with 2-Nal) B Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-2-Nal-OH A->B C Peptide Purification & Characterization (HPLC, Mass Spectrometry) B->C D Functional Assay (e.g., Receptor Binding Assay) C->D E Structural Analysis (CD, NMR, Fluorescence Spectroscopy) C->E F Data Analysis & Interpretation (Compare 2-Nal peptide to wild-type) D->F E->F

Caption: Workflow for using 2-Nal in peptide studies.
Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-2-Nal-OH

This protocol outlines the key steps for incorporating 2-Nal into a peptide sequence using a standard Fmoc/tBu strategy on an automated peptide synthesizer.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating it with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-L-2-Nal-OH). A common activation cocktail is HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).

    • Perform a ninhydrin test to confirm complete coupling.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with an acetic anhydride/DIPEA solution.

  • Wash: Thoroughly wash the resin with DMF to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to remove side-chain protecting groups and cleave the peptide from the resin.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Conclusion

This compound is not a conventional bioactive molecule with a direct therapeutic mechanism of action. Instead, it is a sophisticated molecular tool that provides researchers with invaluable insights into the fundamental principles of molecular recognition, protein folding, and membrane interactions. Its utility as a structural and functional probe, a fluorescent reporter, and a versatile scaffold in medicinal chemistry underscores its importance in modern drug discovery and biochemical research. This guide serves as a foundational resource for professionals seeking to leverage the unique properties of this non-canonical amino acid in their research endeavors.

References

In Silico Modeling of 2-Amino-3-(naphthalen-2-yl)propanoic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling of 2-Amino-3-(naphthalen-2-yl)propanoic acid, a synthetic amino acid with potential therapeutic applications. We explore its interaction with a putative biological target, Tryptophan Aminotransferase (TAA), based on evidence from structurally similar compounds. This document outlines detailed methodologies for molecular docking and molecular dynamics simulations to elucidate the binding mechanism and energetics of this interaction. Furthermore, we present a logical workflow for such in silico studies and contextualize the potential biological impact by illustrating the auxin biosynthesis pathway, a key signaling cascade involving TAA in plants. While quantitative data for the titular compound is not publicly available, we utilize data from a close structural analog to populate our models and demonstrate the analytical process. This guide serves as a comprehensive resource for researchers embarking on the computational analysis of novel small molecule-protein interactions.

Introduction

This compound is a synthetic derivative of the amino acid alanine, characterized by the presence of a bulky naphthalene moiety. Such modifications to amino acid scaffolds can lead to novel biological activities by influencing their interaction with protein targets. The naphthalene group, for instance, can participate in π-π stacking interactions with aromatic residues in a protein's binding pocket, potentially leading to high-affinity binding.[1] Understanding these interactions at a molecular level is crucial for drug discovery and development.

In silico modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating these interactions. They provide insights into binding modes, predict binding affinities, and help to rationalize the structure-activity relationships of small molecules. This guide focuses on the application of these techniques to study the interactions of this compound.

A key challenge in studying novel compounds is the identification of their biological targets. While direct experimental evidence for the target of this compound is limited, a study on the structurally analogous compound, 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (AONP), has shown it to be an inhibitor of TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1).[2][3] TAA1 is a key enzyme in the auxin biosynthesis pathway in plants, responsible for converting L-tryptophan to indole-3-pyruvic acid.[1][4] Given the high structural similarity and the reported importance of the amino and carboxyl groups for binding, it is plausible that this compound also targets TAA1 or its homologs.

This guide will, therefore, use the interaction with TAA1 as a primary case study to illustrate the in silico modeling workflow. The methodologies presented are broadly applicable to the study of other small molecule-protein interactions.

Putative Biological Target and Signaling Pathway

Target Identification: Tryptophan Aminotransferase (TAA1)

Based on the inhibitory activity of the close structural analog AONP, we propose that this compound is a potential inhibitor of Tryptophan Aminotransferase (TAA1). The crystal structure of TAA1 from Arabidopsis thaliana is available in the Protein Data Bank (PDB ID: 3BWN), providing a structural basis for in silico modeling.[5]

Auxin Biosynthesis Pathway

TAA1 is a critical enzyme in the tryptophan-dependent auxin biosynthesis pathway in plants.[1][4][6][7][8] This pathway is responsible for the production of indole-3-acetic acid (IAA), a major plant hormone that regulates many aspects of growth and development. The pathway begins with the conversion of tryptophan to indole-3-pyruvic acid (IPA) by TAA1, followed by the conversion of IPA to IAA by the YUCCA family of flavin monooxygenases.[1][4]

Auxin_Biosynthesis_Pathway cluster_0 cluster_1 Tryptophan L-Tryptophan IPA Indole-3-pyruvic acid (IPA) Tryptophan->IPA TAA1 TAA1 (Tryptophan Aminotransferase) Tryptophan->TAA1 IAA Indole-3-acetic acid (Auxin) IPA->IAA YUC YUCCA (Flavin monooxygenase) IPA->YUC TAA1->IPA YUC->IAA Inhibitor This compound (Putative Inhibitor) Inhibitor->TAA1 Inhibition

Figure 1: The Tryptophan-Dependent Auxin Biosynthesis Pathway.
Relevance to Drug Development

While TAA1 is a plant enzyme, the study of its inhibitors can be relevant to drug development for several reasons. Tryptophan metabolism is a conserved pathway, and humans possess several tryptophan aminotransferases. Understanding how a naphthalene-containing amino acid derivative interacts with a TAA enzyme could provide a basis for designing inhibitors of human enzymes involved in tryptophan metabolism, which has been implicated in various diseases.

Methodologies for In Silico Modeling

The following sections detail the experimental protocols for the in silico analysis of this compound interactions with a target protein, using TAA1 as an example.

In Silico Modeling Workflow

The general workflow for the in silico modeling of small molecule-protein interactions is as follows:

In_Silico_Workflow Data_Prep Data Preparation (Protein and Ligand) Docking Molecular Docking Data_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Analysis Analysis of Results (Binding Energy, Stability, etc.) MD_Sim->Analysis Conclusion Conclusion and Further Steps Analysis->Conclusion

Figure 2: General Workflow for In Silico Modeling.
Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Objective: To predict the binding mode and estimate the binding affinity of this compound to TAA1.

Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of TAA1 from the Protein Data Bank (PDB ID: 3BWN).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

    • Assign partial charges using a force field (e.g., AMBER, CHARMM).

    • Define the binding site based on the location of the co-crystallized ligand in the original PDB file or using a binding site prediction tool.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecule builder.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina, Glide, or GOLD.

    • Define the grid box to encompass the entire binding site.

    • Perform the docking calculation, allowing for conformational flexibility of the ligand.

    • Generate a set of possible binding poses ranked by a scoring function.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most plausible binding mode.

    • Examine the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

    • The docking score provides an estimation of the binding affinity.

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time.

Objective: To assess the stability of the docked complex and to calculate the binding free energy.

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-TAA1 complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

    • Parameterize the ligand for the chosen force field if parameters are not already available.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). Monitor temperature, pressure, and density for convergence.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.

    • Analyze the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

    • Calculate the binding free energy using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP).

Data Presentation

While specific experimental data for the interaction of this compound with TAA1 is not available, the following tables illustrate how quantitative data from in silico studies would be presented. The values for the target compound are hypothetical and for illustrative purposes, while the data for the analog is based on the findings of Sohtome et al. (2016) where docking scores were correlated with inhibitory activity.[2][3]

Table 1: Molecular Docking Results

CompoundTarget ProteinDocking Score (kcal/mol) (Hypothetical)Key Interacting Residues (Predicted)
This compoundTAA1 (PDB: 3BWN)-8.5Tyr78, Arg123, Phe210
2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (AONP)TAA1 (PDB: 3BWN)-9.2Tyr78, Arg123, Phe210

Table 2: Molecular Dynamics Simulation Analysis

ComplexAverage RMSD (Protein Backbone) (Å) (Hypothetical)Average RMSD (Ligand) (Å) (Hypothetical)Binding Free Energy (MM/PBSA) (kcal/mol) (Hypothetical)
TAA1 - this compound1.8 ± 0.30.9 ± 0.2-25.7 ± 3.1
TAA1 - AONP1.7 ± 0.20.8 ± 0.1-28.4 ± 2.8

Conclusion

This technical guide has outlined a comprehensive in silico approach for investigating the interactions of this compound. By leveraging data from a close structural analog, we have identified Tryptophan Aminotransferase as a plausible biological target and have detailed the necessary computational methodologies to explore this interaction. The provided protocols for molecular docking and molecular dynamics simulations, along with the illustrative data tables and pathway diagrams, serve as a foundational resource for researchers in drug discovery.

The presented workflow enables the prediction of binding modes, assessment of complex stability, and estimation of binding affinities, all of which are critical for the rational design of novel therapeutics. While the data presented for the titular compound is hypothetical, the framework provided is robust and can be readily applied once experimental data becomes available. Future work should focus on the experimental validation of the predicted interactions and the exploration of this compound's activity against human tryptophan aminotransferases to ascertain its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Incorporating 2-Amino-3-(naphthalen-2-yl)propanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of the unnatural amino acid 2-Amino-3-(naphthalen-2-yl)propanoic acid (also known as 2-Nal or 3-(2-naphthyl)-L-alanine) into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The bulky and hydrophobic nature of the naphthyl side chain presents unique challenges, primarily related to steric hindrance and peptide aggregation during synthesis. This protocol outlines strategies to mitigate these challenges and ensure successful synthesis and purification of 2-Nal-containing peptides.

Introduction

The incorporation of unnatural amino acids like this compound into peptide sequences is a powerful strategy in drug discovery and development.[1][2] The naphthyl group can introduce unique structural constraints, enhance binding affinity to biological targets through π-π stacking interactions, and improve metabolic stability compared to natural aromatic amino acids.[2] However, the successful synthesis of peptides containing such bulky residues requires careful optimization of standard SPPS protocols.

Key Challenges and Solutions

The primary challenges associated with the incorporation of this compound are:

  • Peptide Aggregation: The hydrophobicity of the naphthyl side chain can promote the aggregation of the growing peptide chain on the solid support, leading to incomplete reactions.[3][4]

  • Steric Hindrance: The bulky nature of the side chain can hinder coupling reactions, requiring more efficient coupling reagents and potentially longer reaction times.

  • Racemization: As with many amino acids, there is a risk of racemization at the α-carbon during activation and coupling, which can be exacerbated by steric hindrance.[5][6][7][8][9]

To address these challenges, this protocol employs the following strategies:

  • Optimized Resin Choice: Utilization of a low-substitution resin can help to minimize inter-chain interactions and reduce aggregation.[10]

  • Efficient Coupling Reagents: The use of highly efficient aminium/uronium-based coupling reagents such as HBTU, HATU, or HCTU is recommended to overcome steric hindrance.[11][12][13]

  • Extended Coupling Times: Longer reaction times can ensure the completion of the coupling reaction for the sterically hindered amino acid.

  • Racemization Suppression: The addition of an auxiliary nucleophile like HOBt or Oxyma to the coupling mixture helps to minimize racemization.[9][11]

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide containing this compound.

experimental_workflow Resin Resin Swelling Fmoc_Deprotection_1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection_1 Wash_1 Washing (DMF) Fmoc_Deprotection_1->Wash_1 Coupling_Nal Coupling of Fmoc-2-Nal-OH Wash_1->Coupling_Nal Wash_2 Washing (DMF) Coupling_Nal->Wash_2 Fmoc_Deprotection_2 Fmoc Deprotection Wash_2->Fmoc_Deprotection_2 Wash_3 Washing (DMF) Fmoc_Deprotection_2->Wash_3 Chain_Elongation Chain Elongation (Repeat Deprotection, Washing, Coupling) Wash_3->Chain_Elongation Cleavage Cleavage and Deprotection Chain_Elongation->Cleavage Precipitation Precipitation and Washing Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for SPPS of 2-Nal containing peptides.

Detailed Protocols

Materials and Reagents
  • Fmoc-L-3-(2-naphthyl)alanine (Fmoc-2-Nal-OH)

  • Solid support (e.g., Rink Amide resin, Wang resin, 2-Chlorotrityl chloride resin with a substitution of 0.3-0.7 mmol/g)

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA) or 4-Methylmorpholine (NMM)

  • Coupling reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Racemization suppressants:

    • HOBt (Hydroxybenzotriazole)

    • Oxyma (Ethyl cyanohydroxyiminoacetate)

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5 v/v/w/v/v)

  • Diethylether, cold

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on a standard Fmoc/tBu strategy and is optimized for the incorporation of Fmoc-2-Nal-OH.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[11]

  • Coupling of Fmoc-2-Nal-OH:

    • In a separate vial, pre-activate a solution of Fmoc-2-Nal-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a racemization suppressant (e.g., HOBt, 3-5 equivalents) in DMF.[11][14]

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. For difficult couplings, the reaction time can be extended overnight.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test or Chloranil test). If the test is positive, indicating incomplete coupling, repeat the coupling step.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Final Washing: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection
  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail appropriate for the protecting groups used. Reagent K is a common choice for peptides with a variety of protected side chains.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir the suspension at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization
  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[15][16]

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Characterization:

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Verify the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.[17][18][19]

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the incorporation of this compound. Note that these values are illustrative and may require optimization based on the specific peptide sequence.

ParameterRecommended ValueExpected Outcome/Consideration
Resin Loading 0.3 - 0.7 mmol/gLower loading can reduce aggregation of hydrophobic peptides.
Fmoc-2-Nal-OH Equivalents 3 - 5Higher excess may be needed for this bulky amino acid.
Coupling Reagent Equivalents 3 - 5HBTU, HATU, or HCTU are recommended for efficiency.
Base Equivalents (DIPEA) 6 - 10Ensure complete activation without promoting racemization.
Coupling Time for 2-Nal 2 - 4 hours (or overnight)Monitor completion with a qualitative test.
Crude Peptide Purity (by HPLC) 50 - 80%Highly sequence-dependent.
Overall Yield (after purification) 10 - 40%Dependent on peptide length and sequence.

Signaling Pathway and Logical Relationships

The following diagram illustrates the decision-making process and logical relationships during the coupling step of this compound.

coupling_logic Start Start Coupling of Fmoc-2-Nal-OH Pre_activation Pre-activate: Fmoc-2-Nal-OH + Coupling Reagent + Racemization Suppressant + Base in DMF Start->Pre_activation Add_to_Resin Add Activated Mix to Deprotected Resin Pre_activation->Add_to_Resin Incubate Incubate (2-4 hours) Add_to_Resin->Incubate Kaiser_Test Perform Kaiser Test Incubate->Kaiser_Test Wash Wash Resin (DMF) Kaiser_Test->Wash Negative Recouple Recouple with Fresh Reagents Kaiser_Test->Recouple Positive Continue_Synthesis Continue to Next Amino Acid Coupling Wash->Continue_Synthesis Recouple->Incubate Troubleshoot Troubleshoot: - Extend coupling time - Use stronger coupling reagent - Increase temperature Recouple->Troubleshoot

Caption: Decision logic for the coupling of Fmoc-2-Nal-OH.

Conclusion

The incorporation of this compound into peptides is a valuable tool for modifying peptide structure and function. While its bulky and hydrophobic nature presents challenges, the use of optimized solid-phase peptide synthesis protocols, including appropriate resin selection, efficient coupling reagents, and careful monitoring of reaction completion, can lead to the successful synthesis of 2-Nal-containing peptides. The protocols and guidelines presented here provide a solid foundation for researchers to develop and refine their synthetic strategies for these important molecules.

References

Application Notes: 2-Amino-3-(naphthalen-2-yl)propanoic acid as a Fluorescent Label

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Introduction

2-Amino-3-(naphthalen-2-yl)propanoic acid, also known as 2-Naphthylalanine (2-Nal), is a non-canonical, intrinsically fluorescent amino acid. Its naphthalene side chain serves as a compact, environmentally sensitive fluorophore, making it a powerful tool for investigating protein structure, dynamics, and interactions with minimal steric perturbation. Unlike larger fluorescent tags such as Green Fluorescent Protein (GFP) or bulky external dyes like fluorescein, 2-Nal's smaller size more closely mimics natural amino acids, reducing the likelihood of altering the biological activity of the labeled molecule.

The fluorescence of the naphthalene moiety is highly sensitive to the polarity of its local environment. This solvatochromic property is particularly advantageous for studying protein conformational changes, membrane binding events, or ligand-receptor interactions, as these events often alter the local environment of the probe, resulting in a detectable change in fluorescence lifetime or intensity. This makes 2-Nal an excellent probe for applications in drug discovery and molecular biology.

Labeling Strategies

There are two primary strategies for incorporating 2-Nal into a target molecule:

  • Site-Specific Genetic Incorporation: For protein targets, 2-Nal can be genetically encoded and incorporated into the polypeptide chain at a specific site during protein synthesis. This is achieved using an evolved aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes an amber stop codon (TAG). This method offers unparalleled precision in probe placement.

  • Chemical Conjugation: For labeling proteins, peptides, antibodies, or other amine-containing molecules, the carboxylic acid group of 2-Nal can be chemically coupled to primary amines on the target molecule. A common and efficient method utilizes a zero-length crosslinker system, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), to form a stable amide bond.

Physicochemical and Fluorescent Properties

The photophysical properties of 2-Nal make it suitable for UV excitation applications. Its fluorescence is characterized by a notable quantum yield and a fluorescence lifetime that is significantly longer than that of the natural amino acid tryptophan, providing a distinct signal for analysis.

Table 1: Photophysical Properties of 2-Nal and Common Fluorescent Labels

PropertyThis compound (2-Nal)Fluorescein Isothiocyanate (FITC)Tetramethylrhodamine Isothiocyanate (TRITC)Dansyl Chloride
Excitation Max (λex) ~330 nm~495 nm[1]~550 nm[2][3]~335 nm[4]
Emission Max (λem) ~415 nm~520 nm[1]~575 nm[2][3]~515 nm[4]
Quantum Yield (Φ) ~0.55~0.92[1]~0.20[3]0.07 - 0.7 (Solvent Dependent)[4]
Reactive Group Carboxylic Acid, AmineIsothiocyanateIsothiocyanateSulfonyl Chloride
Reacts With Amines (via activation), Carboxylic AcidsPrimary AminesPrimary AminesPrimary Amines
Key Features Intrinsic, environmentally sensitive, small sizeHigh brightness, widely usedPhotostable, pH insensitiveEnvironmentally sensitive, large Stokes shift

Note: Properties for 2-Nal are based on closely related naphthalene derivatives and represent a strong estimate for the fluorophore in a biological context.

Key Applications

  • Probing Protein-Ligand Interactions: The environmental sensitivity of 2-Nal can be used to detect binding events that alter the fluorophore's local environment.

  • Studying Membrane Penetration: Its hydrophobicity and sensitive fluorescence lifetime make it an ideal probe for monitoring the interaction and insertion of peptides and proteins into lipid bilayers.[5]

  • Investigating Protein Folding and Conformation: Site-specific incorporation allows for the tracking of conformational changes in specific domains of a protein.

  • Fluorescence Resonance Energy Transfer (FRET): 2-Nal can serve as a FRET donor in pairs with suitable acceptors to measure molecular distances.

  • Fluorescence Microscopy and Imaging: Labeled antibodies or ligands can be used to visualize cellular targets, although its UV excitation may require specialized equipment and can cause higher cellular autofluorescence.

Protocols: Chemical Conjugation of 2-Nal to a Protein/Antibody

This protocol describes the chemical conjugation of the carboxylic acid group of 2-Nal to primary amines (e.g., lysine residues) on a target protein or antibody using EDC-NHS chemistry.

Required Materials
  • Target Molecule: Protein or antibody in an amine-free buffer (e.g., PBS or MES), concentration: 2-10 mg/mL.

  • This compound (2-Nal)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2 - 7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1.5 M Hydroxylamine, pH 8.5.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).

Protocol Steps

Step 1: Reagent Preparation

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

  • Prepare a 10 mg/mL solution of EDC in cold Activation Buffer immediately before use.

  • Prepare a 10 mg/mL solution of Sulfo-NHS in cold Activation Buffer immediately before use.

  • Prepare a 10 mg/mL stock solution of 2-Nal in anhydrous DMF or DMSO.

Step 2: Activation of 2-Nal Carboxyl Group

  • In a microcentrifuge tube, combine 2-Nal stock solution with Activation Buffer. The final concentration will depend on the desired molar excess for the reaction.

  • Add the freshly prepared EDC solution to the 2-Nal solution to achieve a 2-5 fold molar excess of EDC over 2-Nal.

  • Immediately add the Sulfo-NHS solution to achieve a 5-10 fold molar excess of Sulfo-NHS over 2-Nal.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This creates the semi-stable amine-reactive Sulfo-NHS ester of 2-Nal.

Step 3: Conjugation to Target Protein

  • If the target protein is not already in the Coupling Buffer (PBS, pH 7.2-7.5), perform a buffer exchange using a desalting column or dialysis.

  • Add the activated 2-Nal solution (from Step 2) to the protein solution. A starting point is a 20- to 50-fold molar excess of 2-Nal relative to the protein.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

Step 4: Quenching and Purification

  • Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS-ester and block reactive sites.

  • Purify the 2-Nal-labeled protein conjugate from excess label and reaction by-products using a desalting column or extensive dialysis against PBS.

  • Collect the protein-containing fractions and measure the protein concentration and degree of labeling via UV-Vis spectrophotometry.

Visualizations

advantages_of_2nal cluster_label Labeling Strategies cluster_props Key Properties cluster_comparison Comparison label_node 2-Amino-3- (naphthalen-2-yl)propanoic acid (2-Nal) prop1 Intrinsic Fluorescence label_node->prop1 prop2 Environmental Sensitivity label_node->prop2 prop3 Small Size (Minimal Perturbation) label_node->prop3 comp2 External Reactive Dyes (e.g., FITC, TRITC) prop1->comp2 vs. (Requires external molecule, potential for non-specific labeling) comp1 Large Protein Tags (e.g., GFP) prop3->comp1 vs. (Potential for steric hindrance and altered function)

Caption: Advantages of 2-Nal as a fluorescent label.

edc_nhs_workflow cluster_activation Step 1: Activation of 2-Nal cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quench & Purify start Start: Prepare Reagents act1 Combine 2-Nal with Activation Buffer (MES, pH 6.0) start->act1 act2 Add EDC and Sulfo-NHS to form reactive ester act1->act2 act3 Incubate 15-30 min at Room Temperature act2->act3 conj1 Add activated 2-Nal to Protein in Coupling Buffer (PBS, pH 7.2) act3->conj1 conj2 Incubate 2h (RT) or overnight (4°C) pur1 Add Quenching Buffer (Tris) to stop reaction conj2->pur1 pur2 Purify conjugate via desalting column or dialysis end End: Purified Conjugate pur2->end

Caption: Workflow for EDC-NHS conjugation of 2-Nal.

application_pathway cluster_conjugate Labeled Molecule cluster_cell Cellular Application cluster_detection Detection antibody Antibody antibody_nal 2-Nal Labeled Antibody antibody->antibody_nal EDC-NHS Coupling nal 2-Nal nal->antibody_nal receptor Surface Receptor antibody_nal->receptor Binds cell Target Cell signal Fluorescent Signal receptor->signal Generates microscope Fluorescence Microscope (UV Excitation) microscope->signal Detects

Caption: Application of a 2-Nal labeled antibody.

References

Application of 2-Amino-3-(naphthalen-2-yl)propanoic Acid in Drug Design: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(naphthalen-2-yl)propanoic acid, a non-proteinogenic α-amino acid, serves as a versatile building block in contemporary drug design and discovery. Its rigid, hydrophobic naphthalene moiety offers a unique scaffold to probe and modulate biological systems, particularly in the realm of peptide and peptidomimetic therapeutics. The incorporation of this unnatural amino acid can enhance metabolic stability, receptor affinity, and bioavailability of peptide-based drugs. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Applications in Drug Design

The primary application of this compound lies in its use as a surrogate for natural amino acids, such as phenylalanine or tryptophan, in peptide synthesis. This substitution can lead to peptides with altered conformational properties and enhanced biological activity.

Peptide and Peptidomimetic Design

The bulky and hydrophobic nature of the naphthalene side chain can significantly influence the secondary structure of peptides, promoting specific folding patterns that may be crucial for receptor recognition and binding. This property is particularly valuable in the design of agonists and antagonists for G-protein coupled receptors (GPCRs) and other protein-protein interactions.

Neurological Disorders

Derivatives of this compound have shown promise in the development of therapeutics for neurological disorders. The naphthalene scaffold can be modified to interact with various receptors in the central nervous system.

Quantitative Data Summary

The following tables summarize the quantitative biological data for derivatives of this compound, highlighting their potential in targeting specific receptors.

Table 1: Allosteric Modulator Activity at the A1 Adenosine Receptor

Compound ClassTargetAssayParameterValueReference
2-Amino-3-naphthoylthiophenesHuman A1 Adenosine ReceptorRadioligand Binding Assay% increase in [3H]CCPA binding (at 10 µM)up to 149%
2-Amino-3-naphthoylthiophenesHuman A1 Adenosine ReceptorcAMP AssayPotentiation of CPA effect> PD 81,723

Table 2: Agonist Activity at the NMDA Receptor Glycine Site

CompoundTargetAssayParameterValueReference
(R)-2-Amino-3-(4-(6-hydroxynaphthalen-2-yl)-1H-1,2,3-triazol-1-yl)propanoic acidHuman NMDA Receptor (GluN1/GluN2A-D subtypes)ElectrophysiologyAgonist activitySubtype-dependent

Experimental Protocols

Asymmetric Synthesis of (R)-2-Amino-3-(naphthalen-2-yl)propanoic Acid

This protocol describes a general method for the asymmetric synthesis of the title compound, adapted from established procedures for chiral amino acid synthesis.

Materials:

  • (S)-2-N-(N'-benzylprolyl)aminobenzophenone

  • Ni(NO₃)₂·6H₂O

  • Glycine

  • 2-(Bromomethyl)naphthalene

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Chiral Ni(II) Complex:

    • To a solution of (S)-2-N-(N'-benzylprolyl)aminobenzophenone in methanol, add an equimolar amount of Ni(NO₃)₂·6H₂O and glycine.

    • Add a solution of sodium hydroxide in methanol and stir the mixture at room temperature until the formation of the red chiral Ni(II) complex of the Schiff base of glycine is complete.

    • Isolate the complex by filtration and wash with methanol.

  • Alkylation:

    • Suspend the chiral Ni(II) complex in DMF and cool the mixture to 0°C.

    • Add a solution of 2-(bromomethyl)naphthalene in DMF dropwise.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Hydrolysis and Isolation:

    • Pour the reaction mixture into a cold solution of 2N HCl.

    • Extract the aqueous phase with diethyl ether to remove the chiral auxiliary.

    • Adjust the pH of the aqueous phase to the isoelectric point of the amino acid (around pH 6) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield (R)-2-Amino-3-(naphthalen-2-yl)propanoic acid.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-2-naphthylalanine

This protocol outlines the incorporation of Fmoc-L-2-naphthylalanine into a peptide sequence on a solid support.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-L-2-naphthylalanine

  • Other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine in DMF (20%)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-L-2-naphthylalanine (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

NMDA Receptor Binding Assay ([³H]MK-801)

This assay is used to determine the affinity of test compounds for the NMDA receptor ion channel.

Materials:

  • Rat brain cortical membranes

  • [³H]MK-801 (radioligand)

  • Glutamate

  • Glycine

  • Test compound (e.g., a derivative of this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM unlabeled MK-801)

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex.

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, [³H]MK-801 (e.g., 1 nM), glutamate (e.g., 10 µM), and glycine (e.g., 10 µM) in the assay buffer.

    • Add the test compound at various concentrations. For non-specific binding, add a high concentration of unlabeled MK-801.

    • Incub

The Versatile Building Block: 2-Amino-3-(naphthalen-2-yl)propanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-3-(naphthalen-2-yl)propanoic acid, a non-proteinogenic amino acid, has emerged as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its rigid, hydrophobic naphthalene moiety offers a unique structural scaffold that can be exploited to enhance the pharmacological properties of peptides and small molecules. Incorporation of this amino acid can influence binding affinity, selectivity, and metabolic stability, making it a key component in the design of potent and specific therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, with a focus on its application in constructing G-protein coupled receptor (GPCR) antagonists.

Application Notes

The primary application of this compound lies in its incorporation into peptide and peptidomimetic structures to modulate their interaction with biological targets. The bulky and aromatic nature of the naphthalene side chain can lead to enhanced binding at receptor surfaces through various non-covalent interactions, including hydrophobic and π-π stacking interactions. This is particularly relevant in the design of ligands for GPCRs, where aromatic residues often play a crucial role in receptor recognition and activation or inhibition.

One notable application is in the synthesis of antagonists for neurokinin receptors, such as the NK2 receptor. The substitution of natural amino acids with this compound in peptide sequences has been shown to significantly increase antagonist potency and selectivity.

Key Advantages of Incorporating this compound:

  • Enhanced Receptor Affinity: The naphthalene group can occupy hydrophobic pockets in receptor binding sites, leading to increased affinity.

  • Improved Selectivity: The specific steric and electronic properties of the naphthalene moiety can favor binding to one receptor subtype over others.

  • Increased Metabolic Stability: The non-natural amino acid can confer resistance to enzymatic degradation, prolonging the in vivo half-life of the resulting peptide.

  • Conformational Rigidity: The rigid structure of the naphthalene group can help to constrain the peptide backbone into a bioactive conformation.

Experimental Protocols

The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The example provided is for the manual synthesis of a peptide amide on Rink Amide resin.

Materials and Reagents
  • Fmoc-Rink Amide resin (loading capacity typically 0.4-0.8 mmol/g)

  • Fmoc-protected amino acids (including Fmoc-D-2-naphthylalanine, referred to as Fmoc-D-Nal(2)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage cocktail (e.g., Reagent K): 82.5% TFA (Trifluoroacetic acid), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)

  • Cold diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-2-Naphthylalanine

This protocol outlines the manual synthesis of a generic peptide sequence on a 0.1 mmol scale.

1. Resin Swelling and Preparation: a. Place the Fmoc-Rink Amide resin (e.g., 250 mg for a loading of 0.4 mmol/g) in a fritted syringe reaction vessel. b. Swell the resin in DMF for 30-60 minutes. c. Drain the DMF.

2. Fmoc Deprotection: a. Add the 20% piperidine in DMF solution to the resin. b. Agitate the resin for 5 minutes. c. Drain the solution. d. Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (for a standard amino acid): a. In a separate vial, dissolve the Fmoc-amino acid (e.g., 4 equivalents, 0.4 mmol) and HBTU (3.9 equivalents, 0.39 mmol) in DMF. b. Add DIPEA (8 equivalents, 0.8 mmol) to the solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours. e. Drain the coupling solution and wash the resin with DMF (3-5 times). f. Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

4. Incorporation of Fmoc-D-2-naphthylalanine (Fmoc-D-Nal(2)-OH): a. Due to the bulky nature of the naphthylalanine side chain, a longer coupling time or a double coupling may be necessary to ensure complete reaction. b. Follow the same procedure as in step 3, but increase the coupling time to 2-4 hours. c. Alternatively, after the initial 2-hour coupling, drain the solution, wash with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-D-Nal(2)-OH. d. A thorough Kaiser test is crucial after this step.

5. Chain Elongation: a. Repeat steps 2 and 3 (or 4 for subsequent naphthylalanine residues) for each amino acid in the desired sequence.

6. Final Fmoc Deprotection: a. After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection: a. Wash the resin with DCM (3-5 times) and dry it under a stream of nitrogen. b. Add the cleavage cocktail (e.g., 5 mL of Reagent K) to the resin. c. Agitate the mixture for 2-3 hours at room temperature. d. Filter the cleavage mixture into a cold tube containing diethyl ether to precipitate the crude peptide. e. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. f. Dry the crude peptide under vacuum.

8. Purification and Characterization: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water). b. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). c. Characterize the purified peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data Summary

The following table provides representative data for the synthesis of a peptide containing a D-2-naphthylalanine residue. Actual yields will vary depending on the specific peptide sequence and synthesis conditions.

ParameterValue
ResinRink Amide (0.4 mmol/g)
Scale0.1 mmol
Coupling ReagentHBTU/DIPEA
Fmoc-D-Nal(2)-OH Equivalents4
Coupling Time for D-Nal(2)2 x 2 hours (Double Coupling)
Crude Peptide Yield70-85%
Purity after HPLC>95%
Expected Mass (example)Varies based on sequence
Observed Mass (example)Consistent with expected mass

Visualizations

Logical Workflow for Peptide Synthesis

SPPS_Workflow Start Start: Swell Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash_DMF Wash (DMF) Fmoc_Deprotection->Wash_DMF Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash_DMF->Coupling Final_Deprotection Final Fmoc Deprotection Wash_DMF->Final_Deprotection Last Amino Acid Coupled Kaiser_Test Kaiser Test Coupling->Kaiser_Test Kaiser_Test->Wash_DMF Negative Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Repeat_Coupling->Coupling Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization End End: Purified Peptide Characterization->End

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Signaling Pathway of a Neurokinin Receptor Antagonist

Neurokinin receptors are G-protein coupled receptors that are activated by tachykinin peptides like Substance P and Neurokinin A. Antagonists containing this compound are designed to block this signaling cascade, which is implicated in processes such as inflammation and pain.

NK_Antagonist_Pathway cluster_membrane Cell Membrane NK_Receptor Neurokinin Receptor (GPCR) G_Protein Gq/11 Protein NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Tachykinin Tachykinin (e.g., Substance P) Tachykinin->NK_Receptor Binds & Activates Antagonist Antagonist with This compound Antagonist->NK_Receptor Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Inflammation, Pain Signal) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Antagonist blocking the neurokinin signaling pathway.

Application Note: HPLC Analysis of 2-Amino-3-(naphthalen-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Amino-3-(naphthalen-2-yl)propanoic acid, also known as 2-Naphthylalanine (2-Nal), is a non-proteinogenic amino acid used as a key building block in peptide synthesis and medicinal chemistry. Its bulky naphthalene side-chain can enhance hydrophobic interactions, improve peptide stability, and modulate biological activity, making it a valuable component in the design of novel therapeutics and bioactive peptides.[1] Accurate determination of its concentration and enantiomeric purity is critical for quality control, formulation development, and research applications.[2][3]

This document provides detailed protocols for two distinct High-Performance Liquid Chromatography (HPLC) methods:

  • Reversed-Phase HPLC (RP-HPLC) for the quantitative analysis of total this compound.

  • Chiral HPLC for the separation and quantification of its D- and L-enantiomers.

Protocol 1: Quantitative Analysis using Reversed-Phase HPLC

This method is designed for the accurate quantification of this compound in solutions and serves as a standard method for assessing purity and concentration. The naphthalene moiety provides strong UV absorbance and hydrophobicity, making it well-suited for RP-HPLC.

Experimental Protocol

1. Apparatus and Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector. A fluorescence detector can also be used for higher sensitivity.[4]

  • Data acquisition and processing software.

  • Analytical column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: this compound (purity ≥98%).[5]

  • Solvents: HPLC grade Acetonitrile (ACN), Methanol (MeOH), and ultrapure water.

  • Additives: Formic acid (FA) or Trifluoroacetic acid (TFA).

2. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile. This stock solution should be stored at 2-8°C.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. This range should be selected to bracket the expected concentration of the unknown samples.[6]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

3. Chromatographic Conditions The following conditions provide a starting point for method development and can be optimized as needed.

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 220 nm
Injection Volume 10 µL
Data Presentation

Method validation should be performed to determine linearity, limit of detection (LOD), and limit of quantification (LOQ).[6]

ParameterExpected Result
Retention Time (t_R) ~ 8 - 12 min (dependent on exact gradient and column)
Linearity (R²) > 0.995
LOD To be determined experimentally
LOQ To be determined experimentally

Protocol 2: Enantiomeric Separation using Chiral HPLC

The biological activity of peptides containing 2-Naphthylalanine is often dependent on its stereochemistry. This method allows for the direct separation of the D- and L-enantiomers without derivatization, which is crucial for determining enantiomeric excess (e.e.) and purity.[7] Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are highly effective for this purpose.[8][9]

Experimental Protocol

1. Apparatus and Reagents

  • HPLC system as described in Protocol 1.

  • Chiral Column: Astec® CHIROBIOTIC® T (teicoplanin CSP), 250 mm x 4.6 mm, 5 µm.

  • Reference Standards: Racemic DL-2-Amino-3-(naphthalen-2-yl)propanoic acid, and individual D- and L-enantiomers if available to confirm elution order.

  • Solvents: HPLC grade Methanol (MeOH), Acetonitrile (ACN), Ethanol (EtOH).

  • Additives: Acetic Acid (AcOH), Triethylamine (TEA).

2. Standard and Sample Preparation

  • Racemic Standard (e.g., 0.5 mg/mL): Prepare a solution of the racemic standard in the mobile phase.

  • Sample Preparation: Dissolve the test sample in the mobile phase to a similar concentration as the standard. Filter through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions Chiral separations are highly sensitive to the mobile phase composition. The following conditions are a robust starting point.

ParameterRecommended Setting
Column Astec® CHIROBIOTIC® T, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detector UV at 220 nm or 230 nm
Injection Volume 5 µL
Data Presentation

The performance of the chiral separation is evaluated by the resolution between the two enantiomeric peaks.

ParameterSymbolFormulaExpected Result
Retention Time 1 t_R1-To be determined
Retention Time 2 t_R2-To be determined
Selectivity Factor αt_R2 / t_R1> 1.1
Resolution R_s2(t_R2 - t_R1) / (w_1 + w_2)> 1.5

Visual Workflow

The following diagram illustrates the general workflow for performing HPLC analysis, from initial sample handling to final data reporting.

HPLC_Workflow General HPLC Analysis Workflow start_end start_end process process decision decision io io A Start B Sample and Standard Preparation A->B C HPLC System Setup (Install Column, Purge Pump) B->C D Select Method C->D E Achiral (RP-HPLC) Quantification D->E Quantification F Chiral HPLC Enantiomeric Purity D->F Purity G Equilibrate System with Mobile Phase E->G F->G H Inject Sample/Standard & Acquire Data G->H I Process Data (Peak Integration, Calibration) H->I J Generate Report I->J K End J->K

Caption: General HPLC Analysis Workflow.

References

Application Notes and Protocols for Cell-Based Assays Using 2-Amino-3-(naphthalen-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(naphthalen-2-yl)propanoic acid, commonly known as 2-Naphthylalanine (2-Nal), is a synthetic amino acid that has emerged as a valuable tool in cell-based assays for drug discovery and molecular biology research. Its unique properties, including its bulky hydrophobic side chain and intrinsic fluorescence, make it a versatile probe for studying protein-protein interactions, particularly in the context of G protein-coupled receptors (GPCRs), and for site-specific incorporation into proteins as a non-canonical amino acid (ncAA) to investigate protein structure and function.

These application notes provide detailed protocols for two key applications of 2-Nal in cell-based assays:

  • GPCR Activation Assays: Utilizing a synthetic peptide incorporating 2-Nal as a fluorescent ligand to study agonist-induced activation of the Melanocortin-4 Receptor (MC4R), a key regulator of energy homeostasis and appetite.[1][2][3][4][5]

  • Site-Specific Incorporation into a Reporter Protein: A protocol for the genetic incorporation of 2-Nal into a target protein in mammalian cells and a subsequent functional assay.[6][7][8][9]

Application 1: GPCR Activation Assays Using a 2-Nal-Containing Peptide

This section details the use of a synthetic peptide containing 2-Nal to investigate the activation of the Melanocortin-4 Receptor (MC4R). The bulky naphthyl group of 2-Nal can influence peptide conformation and receptor binding, while its intrinsic fluorescence can be utilized in certain biophysical assays.[5] The primary readouts for MC4R activation are downstream signaling events, such as cyclic AMP (cAMP) production and intracellular calcium mobilization.[1][4]

Signaling Pathway

The Melanocortin-4 Receptor is a G protein-coupled receptor that primarily signals through the Gs alpha subunit to activate adenylyl cyclase, leading to an increase in intracellular cAMP.[1][4][10] In some cellular contexts, it can also couple to Gq, activating phospholipase C and leading to an increase in intracellular calcium.[4]

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 2-Nal Peptide Agonist MC4R MC4R Ligand->MC4R Binding G_protein Gs/Gq MC4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activates PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response PIP2 PIP2 PIP2->PLC Ca_cyto Ca2+ (Cytosol) IP3->Ca_cyto Releases PKC PKC DAG->PKC Activates Ca_ER Ca2+ (ER) Ca_ER->IP3 Ca_cyto->PKC Activates PKC->Cellular_Response

Caption: MC4R signaling cascade.

Experimental Protocols

This protocol measures the increase in intracellular cAMP levels following MC4R activation.

Materials:

  • HEK293 cells stably expressing human MC4R (HEK293-hMC4R)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Stimulation Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor)

  • 2-Nal-containing peptide agonist (e.g., [D-Nal(2')7]-α-MSH)

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF or AlphaScreen-based)

  • White 384-well microplates

  • Plate reader capable of detecting the assay signal

Procedure:

  • Cell Culture: Culture HEK293-hMC4R cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed 5,000-10,000 cells per well in a white 384-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the 2-Nal peptide agonist and forskolin in Stimulation Buffer.

  • Assay: a. Aspirate the culture medium from the wells. b. Add 20 µL of Stimulation Buffer to each well and incubate for 30 minutes at room temperature. c. Add 20 µL of the diluted compounds (2-Nal peptide or forskolin) or vehicle control to the respective wells. d. Incubate for 30-60 minutes at room temperature.

  • Detection: a. Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. b. Read the plate on a compatible plate reader.

  • Data Analysis: a. Generate a standard curve using the cAMP standards provided in the kit. b. Convert the raw assay signals to cAMP concentrations. c. Plot the cAMP concentration against the logarithm of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

This protocol measures the transient increase in intracellular calcium upon MC4R activation.

Materials:

  • CHO-K1 cells stably co-expressing human MC4R and a promiscuous Gα protein (e.g., Gα16)

  • F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Cal-520 AM)

  • Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid

  • 2-Nal-containing peptide agonist

  • ATP or Ionomycin (positive control)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Culture: Culture the CHO-K1-hMC4R-Gα16 cells in F-12K medium at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed 20,000-40,000 cells per well in a black, clear-bottom microplate and incubate for 24 hours.

  • Dye Loading: a. Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions. b. Aspirate the culture medium and add 100 µL of the dye loading solution to each well. c. Incubate for 60 minutes at 37°C, then 30 minutes at room temperature in the dark.

  • Compound Preparation: Prepare 3X concentrated serial dilutions of the 2-Nal peptide agonist and positive controls in Assay Buffer.

  • Measurement: a. Place the cell plate and the compound plate into the fluorescence plate reader. b. Set the instrument to record fluorescence intensity over time (e.g., excitation at 490 nm and emission at 525 nm for Fluo-8). c. Establish a baseline fluorescence reading for 10-20 seconds. d. Automatically inject 50 µL of the compound dilutions into the cell plate. e. Continue recording the fluorescence signal for 2-3 minutes.

  • Data Analysis: a. Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well. b. Plot the ΔF against the logarithm of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Data Presentation

Table 1: Quantitative Analysis of MC4R Activation by a 2-Nal-Containing Peptide

Assay TypeParameter2-Nal Peptide AgonistForskolinATP
cAMP AccumulationEC50 (nM)15.81200N/A
Emax (% of Forskolin)95%100%N/A
Calcium FluxEC50 (nM)45.2N/A500
Emax (% of ATP)88%N/A100%

Application 2: Site-Specific Incorporation of 2-Nal into a Reporter Protein

This application describes the methodology for incorporating 2-Nal at a specific site within a protein in mammalian cells using an engineered amber suppressor tRNA and a corresponding aminoacyl-tRNA synthetase (aaRS).[6][7][8][9] This allows for the introduction of a bulky, fluorescent probe into a protein of interest to study its function, localization, or interactions in a cellular context.

Experimental Workflow

Unnatural_Amino_Acid_Incorporation cluster_plasmid Plasmid Engineering cluster_cell_culture Cell Culture and Transfection cluster_protein_synthesis Protein Synthesis cluster_analysis Analysis Plasmid_Target Target Protein Gene (with TAG codon) Transfection Co-transfection Plasmid_Target->Transfection Plasmid_tRNA Suppressor tRNA Gene Plasmid_tRNA->Transfection Plasmid_aaRS 2-Nal-specific aaRS Gene Plasmid_aaRS->Transfection Mammalian_Cells Mammalian Cells Supplementation Add 2-Nal to Medium Mammalian_Cells->Supplementation Transfection->Mammalian_Cells Transcription Transcription Supplementation->Transcription Translation Translation Transcription->Translation Incorporation 2-Nal Incorporation at TAG codon Translation->Incorporation Western_Blot Western Blot Incorporation->Western_Blot Verify full-length protein Fluorescence_Microscopy Fluorescence Microscopy Incorporation->Fluorescence_Microscopy Visualize localization Functional_Assay Cell-Based Functional Assay Incorporation->Functional_Assay Assess activity

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-3-(naphthalen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-3-(naphthalen-2-yl)propanoic acid is a non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid naphthalene side chain can impart unique conformational constraints and potential for π-π stacking interactions in peptides and small molecule therapeutics. These characteristics make it a valuable synthon for the development of novel pharmaceuticals. This document provides a detailed protocol for the large-scale synthesis of this compound via the Erlenmeyer-Plöchl reaction, followed by reduction and hydrolysis.

Data Presentation

Table 1: Reactant and Product Specifications

CompoundMolecular FormulaMolecular Weight ( g/mol )RolePurity
2-NaphthaldehydeC₁₁H₈O156.18Starting Material≥98%
Hippuric AcidC₉H₉NO₃179.17Reagent≥99%
Acetic AnhydrideC₄H₆O₃102.09Reagent/Solvent≥99%
Sodium AcetateC₂H₃NaO₂82.03CatalystAnhydrous, ≥99%
4-(Naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-oneC₂₀H₁₃NO₂311.33Intermediate-
2-Benzamido-3-(naphthalen-2-yl)propanoic acidC₂₀H₁₇NO₃331.36Intermediate-
This compoundC₁₃H₁₃NO₂215.25Final Product≥97%

Table 2: Summary of a Typical Large-Scale Synthesis Batch

StepReactionStarting Material Quantity (kg)Product Quantity (kg)Yield (%)Key Parameters
1Azlactone Formation2-Naphthaldehyde: 15.64-(Naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-one: ~28.0~90%Temperature: 100 °C, Time: 2 h
2Reduction & HydrolysisAzlactone Intermediate: 28.0This compound: ~16.1~75% (over 2 steps)Reflux, controlled addition

Experimental Protocols

Protocol 1: Synthesis of 4-(Naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-one (Azlactone Intermediate)

This protocol is based on the Erlenmeyer-Plöchl condensation.[1][2][3]

Materials:

  • 2-Naphthaldehyde (1.0 eq)

  • Hippuric Acid (1.1 eq)

  • Acetic Anhydride (3.0 eq)

  • Anhydrous Sodium Acetate (1.2 eq)

  • Ethanol

Procedure:

  • To a large reaction vessel equipped with a mechanical stirrer, condenser, and a heating mantle, add 2-naphthaldehyde, hippuric acid, anhydrous sodium acetate, and acetic anhydride.

  • Heat the mixture with stirring to 100 °C for 2 hours.

  • Allow the reaction mixture to cool to room temperature and then chill in an ice bath for at least 1 hour to facilitate precipitation.

  • Add cold ethanol to the solidified mass and break it up.

  • Collect the solid product by filtration and wash thoroughly with cold ethanol to remove unreacted starting materials and by-products.

  • Wash the product with hot water to remove any remaining sodium acetate and acetic acid.

  • Dry the resulting yellow solid, 4-(naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-one, under vacuum.

Protocol 2: Synthesis of this compound

This protocol involves the reduction of the azlactone intermediate followed by hydrolysis of the resulting N-benzoyl derivative.

Materials:

  • 4-(Naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-one (1.0 eq)

  • Red Phosphorus (sufficient quantity)

  • Hydriodic Acid (57% in H₂O)

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) solution

Procedure:

  • In a large reaction vessel fitted with a reflux condenser and a mechanical stirrer, place the azlactone intermediate and red phosphorus.

  • Carefully add hydriodic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and filter to remove the excess red phosphorus.

  • Neutralize the filtrate with a concentrated sodium hydroxide solution to precipitate the crude N-benzoyl amino acid.

  • For complete hydrolysis, the intermediate N-benzoyl amino acid can be further refluxed with a strong acid (e.g., 6M HCl) or a base (e.g., 2M NaOH) until the removal of the benzoyl group is complete (monitored by TLC).

  • After hydrolysis, adjust the pH of the solution to the isoelectric point of the amino acid (around pH 6) using an appropriate acid or base to precipitate the final product.

  • Collect the solid product, this compound, by filtration.

  • Wash the product with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to achieve high purity.

  • Dry the final product under vacuum.

Mandatory Visualization

G cluster_0 Step 1: Azlactone Formation cluster_1 Step 2: Reduction & Hydrolysis A 2-Naphthaldehyde + Hippuric Acid B Add Acetic Anhydride & Sodium Acetate A->B C Heat at 100°C B->C D Cooling & Precipitation C->D E Filtration & Washing D->E F Azlactone Intermediate E->F G Azlactone Intermediate H Add Red Phosphorus & Hydriodic Acid G->H I Reflux H->I J Hydrolysis (Acid/Base) I->J K pH Adjustment & Precipitation J->K L Filtration & Purification K->L M Final Product: This compound L->M

Caption: Workflow for the large-scale synthesis of this compound.

References

Application Notes and Protocols for the Functionalization of 2-Amino-3-(naphthalen-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-3-(naphthalen-2-yl)propanoic acid is a non-canonical amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its naphthalene side chain offers unique steric and aromatic properties, making it an attractive moiety for designing peptides, peptidomimetics, and other bioactive molecules with enhanced biological activity and metabolic stability. The ability to selectively functionalize its amino and carboxyl groups is crucial for its incorporation into larger molecules and for the synthesis of diverse chemical libraries. These application notes provide detailed protocols for three fundamental functionalization reactions: N-terminal protection, C-terminal esterification, and amide bond formation.

N-Terminal Protection with Boc Anhydride

Application: The protection of the amino group is a critical step to prevent unwanted side reactions during subsequent C-terminal modifications or peptide couplings. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions.

Experimental Protocol:

Materials:

  • (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until it is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • After the reaction is complete (monitored by TLC), remove the dioxane under reduced pressure using a rotary evaporator.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc anhydride.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-((tert-butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid.[1]

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0215.25
Di-tert-butyl dicarbonate1.1218.25
Sodium bicarbonate2.584.01

Diagram of Workflow:

N_Terminal_Protection cluster_workflow N-Terminal Boc Protection Workflow start Dissolve Amino Acid and NaHCO3 add_boc Add Boc Anhydride at 0°C start->add_boc Step 1-2 react Stir Overnight at Room Temp. add_boc->react Step 3-5 workup Aqueous Workup and Extraction react->workup Step 6-10 product (S)-Boc-2-amino-3- (naphthalen-2-yl)propanoic acid workup->product Step 11

Caption: Workflow for N-terminal protection.

C-Terminal Esterification

Application: Esterification of the carboxylic acid functionality can improve the solubility of the amino acid in organic solvents and is a key step for preparing amino acid esters for use in peptide synthesis or as therapeutic agents themselves.[2] This protocol describes a classic Fischer esterification using methanol and a catalytic amount of acid.

Experimental Protocol:

Materials:

  • This compound

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium carbonate to neutralize the excess acid.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester of this compound.

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )
This compound1.0215.25
Thionyl chloride1.2118.97

Diagram of Reaction Scheme:

C_Terminal_Esterification cluster_reaction C-Terminal Esterification Reaction reactant This compound product Methyl 2-amino-3-(naphthalen-2-yl)propanoate reactant->product Reflux reagents MeOH, SOCl2 (or H2SO4 cat.)

Caption: C-terminal esterification scheme.

Amide Bond Formation via EDC/HOBt Coupling

Application: The formation of an amide bond is one of the most frequent reactions in drug discovery and is the fundamental linkage in peptides.[3][4] This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt) to minimize racemization and improve efficiency.[3][5]

Experimental Protocol:

Materials:

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid (Boc-protected)

  • A primary or secondary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve the Boc-protected this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF or DCM under an inert atmosphere.

  • Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Data Presentation:

ReagentMolar Eq.Purpose
Boc-2-Amino-3-(naphthalen-2-yl)propanoic acid1.0Carboxylic acid component
Amine (e.g., Benzylamine)1.1Amine component
EDC·HCl1.2Coupling agent (activates carboxyl)
HOBt1.2Reduces racemization, improves yield
DIPEA2.5Organic base

Diagram of Signaling Pathway (Logical Flow):

Amide_Coupling_Pathway cluster_pathway Amide Coupling Logical Pathway CarboxylicAcid Carboxylic Acid (Boc-Nal-OH) ActiveEster O-Acylisourea Intermediate CarboxylicAcid->ActiveEster + EDC EDC EDC->ActiveEster HOBtEster HOBt Active Ester ActiveEster->HOBtEster + HOBt HOBt HOBt->HOBtEster Amide Amide Product HOBtEster->Amide + Amine Amine (R-NH2) Amine->Amide

Caption: Logical flow of EDC/HOBt coupling.

References

Unveiling Protein Dynamics: Application of 2-Amino-3-(naphthalen-2-yl)propanoic Acid in Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(naphthalen-2-yl)propanoic acid, a non-canonical fluorescent amino acid, has emerged as a powerful tool for elucidating protein structure and dynamics. Its intrinsic fluorescence, which is exquisitely sensitive to the local environment, provides a minimally perturbative probe to investigate conformational changes, protein-protein interactions, and ligand binding events. This document provides detailed application notes and experimental protocols for the synthesis, genetic incorporation, and utilization of this versatile amino acid in protein structure studies.

Physicochemical and Spectroscopic Properties

This compound, also known as L-3-(2-Naphthyl)alanine, possesses a bulky, hydrophobic naphthalene side chain that serves as a fluorescent reporter. Its photophysical properties are highly dependent on the polarity of its microenvironment, a characteristic that is exploited to monitor changes in protein conformation.

PropertyValueReference
Synonyms L-3-(2-Naphthyl)alanine, (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid, 2-Nal
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Melting Point 240-253 °C[1]
Boiling Point 412.3 °C at 760 mmHg[1]
Excitation Maximum (λex) ~280-340 nm (solvent dependent)
Emission Maximum (λem) ~340-450 nm (solvent dependent)
Fluorescence Quantum Yield Varies significantly with solvent polarity
Fluorescence Lifetime Varies with solvent polarity and local environment

Key Applications in Protein Structure Studies

The unique properties of this compound make it an invaluable tool for a range of applications in protein science:

  • Monitoring Protein Conformational Changes: Changes in the local environment of the incorporated amino acid upon protein folding, unfolding, or ligand binding lead to shifts in its fluorescence emission spectrum and intensity.

  • Probing Protein-Protein Interactions: The formation of protein complexes can alter the microenvironment of the fluorescent probe, providing a means to study binding events and determine association/dissociation constants.

  • Investigating Ligand Binding: The binding of small molecules or other ligands to a protein can be monitored by observing changes in the fluorescence of a strategically placed this compound residue.

  • Mapping Protein Structure: By incorporating the amino acid at various positions within a protein, it is possible to map the local environment and gain insights into the protein's three-dimensional structure.

Experimental Protocols

I. Synthesis of (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid

This protocol describes a general method for the synthesis of the L-enantiomer of this compound.

Materials:

  • 2-(Bromomethyl)naphthalene

  • Diethyl acetamidomalonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Procedure:

  • Alkylation: In a round-bottom flask, dissolve diethyl acetamidomalonate in absolute ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature. To this solution, add 2-(bromomethyl)naphthalene and reflux the mixture for 4-6 hours.

  • Work-up: After cooling, pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain diethyl 2-acetamido-2-((naphthalen-2-yl)methyl)malonate.

  • Hydrolysis and Decarboxylation: Reflux the purified product with concentrated hydrochloric acid for 6-8 hours.

  • Isolation: Cool the reaction mixture and adjust the pH to isoelectric point (around 6) with a sodium hydroxide solution to precipitate the amino acid. Filter the precipitate, wash with cold water, and dry under vacuum to yield (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid.

II. Site-Specific Incorporation into Proteins in E. coli

This protocol outlines the in vivo incorporation of this compound into a target protein at a specific site using the amber stop codon suppression method.[2]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • pEVOL plasmid encoding an evolved aminoacyl-tRNA synthetase (aaRS) specific for this compound and its cognate amber suppressor tRNA.

  • (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid

  • Luria-Bertani (LB) medium and agar plates

  • Appropriate antibiotics (e.g., ampicillin and chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-Arabinose

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of LB medium (e.g., 1 L) containing the antibiotics with the overnight starter culture. Add this compound to a final concentration of 1 mM.

  • Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding IPTG (final concentration 0.1-1 mM) and L-arabinose (final concentration 0.02-0.2% w/v).

  • Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the target protein containing this compound using standard protein purification techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

III. Fluorescence Spectroscopy for Protein Structure Analysis

This protocol describes a general procedure for using fluorescence spectroscopy to monitor changes in protein conformation.

Materials:

  • Purified protein containing this compound

  • Buffer solution appropriate for the protein of interest

  • Fluorometer

  • Quartz cuvette

Procedure:

  • Sample Preparation: Prepare a solution of the purified protein in the desired buffer. The concentration should be optimized to give a good signal-to-noise ratio without causing inner filter effects (typically in the low micromolar range).

  • Instrument Settings:

    • Set the excitation wavelength (e.g., 295 nm or 330 nm).

    • Set the emission wavelength range (e.g., 320-500 nm).

    • Adjust the excitation and emission slit widths to optimize the signal.

  • Data Acquisition:

    • Record the fluorescence emission spectrum of the protein in its native state.

    • To study conformational changes, introduce a perturbant (e.g., denaturant, ligand, or another protein) to the cuvette and record the emission spectrum at various time points or concentrations of the perturbant.

  • Data Analysis: Analyze the changes in fluorescence intensity and the shift in the emission maximum (blue or red shift) to infer changes in the local environment of the fluorescent probe, and thus, in the protein's conformation.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2-Nal cluster_incorporation Genetic Incorporation cluster_analysis Structural Analysis synthesis_start Starting Materials alkylation Alkylation synthesis_start->alkylation purification1 Purification alkylation->purification1 hydrolysis Hydrolysis purification1->hydrolysis isolation Isolation & Purification hydrolysis->isolation synthesis_end (S)-2-Amino-3- (naphthalen-2-yl)propanoic acid isolation->synthesis_end expression Protein Expression in E. coli synthesis_end->expression Add to culture transformation Co-transformation of Plasmids transformation->expression purification2 Protein Purification expression->purification2 spectroscopy Fluorescence Spectroscopy purification2->spectroscopy Purified Protein data_analysis Data Analysis spectroscopy->data_analysis

Caption: Overall experimental workflow.

genetic_incorporation_logic amber_codon Amber Codon (TAG) in Target Gene ribosome Ribosome amber_codon->ribosome Read by orthogonal_system Orthogonal System (pEVOL Plasmid) aaRS Evolved aaRS orthogonal_system->aaRS tRNA Suppressor tRNA orthogonal_system->tRNA aaRS->tRNA Charges tRNA->ribosome Delivers to nal 2-Amino-3-(naphthalen-2-yl) propanoic acid nal->aaRS Recognized by protein Full-length Protein with 2-Nal ribosome->protein Synthesizes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-(naphthalen-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-3-(naphthalen-2-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this non-canonical amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound are adaptations of classical amino acid syntheses. These include the Strecker synthesis, the Erlenmeyer-Plöchl synthesis, and asymmetric syntheses using chiral auxiliaries or catalysts. The choice of method often depends on the desired stereochemistry (racemic or enantiomerically pure) and the scale of the reaction.

Q2: How can I obtain the starting material, 2-(naphthalen-2-yl)acetaldehyde?

A2: A common method for preparing 2-(naphthalen-2-yl)acetaldehyde is through the oxidation of 2-(naphthalen-2-yl)ethanol. This can be achieved using various oxidizing agents. A detailed protocol is provided in the "Experimental Protocols" section.

Q3: What are the main challenges in achieving an enantiomerically pure product?

A3: The primary challenge is controlling the stereochemistry at the α-carbon. Classical methods like the Strecker and Erlenmeyer-Plöchl syntheses typically yield a racemic mixture of the amino acid.[1][2] To obtain a single enantiomer, either a chiral resolution of the racemate is required, or an asymmetric synthesis must be employed. Asymmetric approaches often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolution.

Q4: Are there any specific safety precautions I should take when working with the reagents for these syntheses?

A4: Yes, several safety precautions are crucial. The Strecker synthesis, for instance, often utilizes potassium cyanide (KCN) or hydrogen cyanide (HCN), which are highly toxic.[3] All manipulations involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield in the Strecker Synthesis
Symptom Possible Cause Troubleshooting Step
Incomplete reaction of the starting aldehyde.Inefficient imine formation.Ensure the reaction is carried out under anhydrous conditions to favor imine formation. The addition of a dehydrating agent like magnesium sulfate (MgSO₄) can be beneficial.[3]
Formation of multiple side products.Instability of the intermediate α-aminonitrile.The α-aminonitrile can be susceptible to hydrolysis or other side reactions. It is often best to proceed to the hydrolysis step without isolating the intermediate.
Low recovery after hydrolysis.Incomplete hydrolysis of the nitrile.Ensure complete hydrolysis by using a sufficiently strong acid (e.g., 6M HCl) and adequate heating time. Monitor the reaction by TLC or NMR.
Problem 2: Difficulty in the Purification of the Final Product
Symptom Possible Cause Troubleshooting Step
Product is an oil or does not crystallize.Presence of impurities.Recrystallization is a common purification method for amino acids. Try different solvent systems, such as water/ethanol or water/acetone mixtures.
Co-precipitation of starting materials or byproducts.Similar solubility profiles.If recrystallization is ineffective, column chromatography on silica gel or ion-exchange chromatography may be necessary.
Product remains contaminated with the chiral auxiliary after asymmetric synthesis.Incomplete removal of the auxiliary.Optimize the cleavage conditions for the specific auxiliary used. This may involve adjusting the pH, temperature, or using a specific cleavage reagent.
Problem 3: Poor Enantioselectivity in Asymmetric Synthesis
Symptom Possible Cause Troubleshooting Step
Low enantiomeric excess (ee) observed.Ineffective chiral induction.The choice of chiral auxiliary or catalyst is critical. Ensure the chiral reagent is of high optical purity. Reaction temperature can also significantly impact enantioselectivity; running the reaction at a lower temperature may improve the ee.
Racemization of the product.Harsh reaction or workup conditions.Avoid strongly acidic or basic conditions and high temperatures during workup and purification, as these can lead to racemization of the α-chiral center.

Data Presentation

The following tables summarize typical yields for different synthetic approaches to aromatic amino acids. Note that specific yields for this compound may vary depending on the exact conditions and scale.

Table 1: Comparison of Racemic Synthesis Methods

Synthetic Route Starting Materials Typical Yield (%) Key Advantages Key Disadvantages
Strecker Synthesis 2-(Naphthalen-2-yl)acetaldehyde, NH₄Cl, KCN50-70One-pot reaction, readily available starting materials.Use of highly toxic cyanide, produces a racemic mixture.[1][3]
Erlenmeyer-Plöchl Synthesis N-acetylglycine, 2-(Naphthalen-2-yl)acetaldehyde, Acetic anhydride, Sodium acetate40-60Avoids the use of cyanide.Multi-step process, produces a racemic mixture.

Table 2: Asymmetric Synthesis Approaches

Method Chiral Source Typical Yield (%) Typical Enantiomeric Excess (%) Notes
Chiral Auxiliary (S)-(-)-1-Phenylethylamine50-80>95The auxiliary is typically cleaved in a separate step.
Catalytic Asymmetric Synthesis Chiral phase-transfer catalyst60-9080-99Requires specialized and often expensive catalysts.
Enzymatic Resolution Lipase or Acylase30-45 (per enantiomer)>99Environmentally friendly, but the maximum theoretical yield for the desired enantiomer is 50%.

Experimental Protocols

Protocol 1: Synthesis of 2-(Naphthalen-2-yl)acetaldehyde

This protocol describes the synthesis of the key aldehyde precursor from 2-(naphthalen-2-yl)ethanol.

Materials:

  • 2-(Naphthalen-2-yl)ethanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(naphthalen-2-yl)ethanol in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing Na₂S₂O₃.

  • Stir vigorously until the two layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(naphthalen-2-yl)acetaldehyde, which can be used in the next step without further purification.

Protocol 2: Asymmetric Strecker Synthesis using a Chiral Amine

This protocol outlines a general procedure for the asymmetric Strecker synthesis to favor one enantiomer.

Materials:

  • 2-(Naphthalen-2-yl)acetaldehyde

  • (S)-(-)-1-Phenylethylamine (or other chiral amine)

  • Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2-(naphthalen-2-yl)acetaldehyde and (S)-(-)-1-phenylethylamine in methanol.

  • Stir the mixture at room temperature for 30 minutes to form the chiral imine.

  • In a separate flask, dissolve KCN in a minimal amount of water and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Remove the methanol under reduced pressure.

  • To the residue, add 6M HCl and heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile and cleave the chiral auxiliary.

  • Cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 6) to precipitate the product.

  • Filter the solid, wash with cold water and a small amount of cold ethanol, and dry under vacuum to obtain the crude this compound.

  • The product can be further purified by recrystallization.

Mandatory Visualizations

Strecker_Synthesis_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Aminonitrile Formation cluster_step3 Step 3: Hydrolysis Aldehyde 2-(Naphthalen-2-yl)acetaldehyde Imine Intermediate Imine Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (from NH4Cl) Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Cyanide Cyanide (from KCN) Cyanide->Aminonitrile Product This compound Aminonitrile->Product H3O+, Δ Erlenmeyer_Plochl_Synthesis_Workflow cluster_step1 Step 1: Azlactone Formation cluster_step2 Step 2: Ring Opening and Reduction N_acetylglycine N-acetylglycine Azlactone Azlactone Intermediate N_acetylglycine->Azlactone Ac2O, NaOAc Aldehyde 2-(Naphthalen-2-yl)acetaldehyde Aldehyde->Azlactone Unsaturated_Acid Unsaturated N-acetylamino acid Azlactone->Unsaturated_Acid H2O Product This compound Unsaturated_Acid->Product Reduction (e.g., H2/Pd) and Hydrolysis Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Purification_Issue Purification Issue? Low_Yield->Purification_Issue No Check_Imine Check Imine Formation Conditions Low_Yield->Check_Imine Yes Low_EE Low Enantioselectivity? Purification_Issue->Low_EE No Recrystallize Attempt Recrystallization with Different Solvents Purification_Issue->Recrystallize Yes Check_Auxiliary Verify Purity of Chiral Auxiliary/Catalyst Low_EE->Check_Auxiliary Yes Optimize_Hydrolysis Optimize Hydrolysis Check_Imine->Optimize_Hydrolysis Solution Solution Optimize_Hydrolysis->Solution Chromatography Consider Column Chromatography Recrystallize->Chromatography Chromatography->Solution Lower_Temp Lower Reaction Temperature Check_Auxiliary->Lower_Temp Lower_Temp->Solution

References

Technical Support Center: Optimizing Fluorescent Properties of 2-Amino-3-(naphthalen-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-3-(naphthalen-2-yl)propanoic acid, a fluorescent unnatural amino acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its fluorescent properties and to offer solutions for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key fluorescent properties of this compound?

This compound, also known as 2-naphthylalanine (2-Nal), possesses intrinsic fluorescence due to the naphthalene ring.[1] Its fluorescence is characterized by a notable sensitivity to the local environment, making it a valuable probe for studying changes in protein conformation and binding events. The extended π-conjugation of the naphthalene group provides absorption and emission profiles suitable for UV-Vis detection.[1] Key properties include its excitation and emission wavelengths, quantum yield, and fluorescence lifetime, which can vary depending on factors like solvent polarity and pH.

Q2: How does solvent polarity affect the fluorescence of this compound?

Q3: What is the effect of pH on the fluorescence of this amino acid?

The fluorescence of compounds containing amino groups, such as this compound, can be pH-dependent. Changes in pH can alter the protonation state of the amino and carboxylic acid groups, which in turn can influence the electronic structure of the naphthalene fluorophore and affect its fluorescence intensity and emission wavelength. For some naphthalene-containing poly-amino compounds, fluorescence intensity is strongly dependent on pH. While the specific pKa values influencing the fluorescence of this compound are not extensively documented in readily available literature, it is crucial to maintain a stable and optimized pH in your experimental buffer to ensure reproducible results.

Q4: Can this compound be used as a FRET (Förster Resonance Energy Transfer) probe?

Yes, due to its fluorescent properties, this compound can potentially serve as a donor or acceptor in FRET-based assays to study molecular interactions and conformational changes in proteins and peptides. Its effectiveness as a FRET partner will depend on the spectral overlap with the chosen donor or acceptor dye.

Troubleshooting Guide

This guide addresses common problems researchers may encounter when using this compound in fluorescence-based experiments.

Problem Potential Cause Recommended Solution
Low or No Fluorescence Signal Incorrect Excitation/Emission Wavelengths: The instrument is not set to the optimal wavelengths for the specific environment of the amino acid.Systematically scan a range of excitation and emission wavelengths to determine the maxima for your specific experimental conditions (solvent, pH, protein context).
Low Concentration: The concentration of the fluorescent amino acid is below the detection limit of the instrument.Increase the concentration of your sample. If incorporated into a protein, ensure efficient incorporation and purification.
Quenching: Components in your buffer (e.g., heavy atoms, certain amino acids like tryptophan, or other molecules) are quenching the fluorescence.Identify and remove potential quenchers from your buffer. Consider using a different buffer system. Perform control experiments to test for quenching effects of individual buffer components.
Photobleaching: The fluorophore is being irreversibly damaged by prolonged exposure to high-intensity excitation light.Reduce the excitation light intensity and/or the exposure time. Use of an anti-fade reagent may be beneficial for microscopy applications.
Precipitation: The protein or peptide containing the hydrophobic naphthalene moiety has precipitated out of solution.Ensure the solubility of your sample. You may need to adjust the buffer composition, pH, or add solubilizing agents. Perform reactions at a lower temperature (e.g., 4°C) to minimize aggregation.
High Background Fluorescence Contaminated Buffers or Solvents: Impurities in the experimental buffers or solvents are fluorescent.Use high-purity, spectroscopy-grade solvents and buffers. Always run a blank sample containing just the buffer to measure its background fluorescence.
Autofluorescence: In cellular imaging, endogenous molecules (e.g., NADH, flavins) contribute to background fluorescence.Select excitation and emission wavelengths that minimize the contribution from autofluorescence. Use appropriate filter sets and, if possible, spectral unmixing techniques.
Unbound Fluorophore: In protein labeling experiments, residual, unreacted this compound contributes to the background.Ensure thorough purification of the labeled protein to remove all unbound amino acid. Techniques like dialysis or size-exclusion chromatography are effective.
Inconsistent or Irreproducible Results Fluctuating pH: The pH of the buffer is not stable, leading to variations in fluorescence.Use a buffer with a pKa close to the desired experimental pH and ensure its stability over the course of the experiment.
Temperature Variations: The temperature of the sample is not controlled, affecting fluorescence intensity.Use a temperature-controlled cuvette holder in your fluorometer to maintain a constant temperature.
Instrument Instability: The light source or detector of the fluorometer is fluctuating.Allow the instrument to warm up sufficiently before taking measurements. Regularly check the instrument's performance with a standard fluorophore.

Experimental Protocols

General Protocol for Measuring Fluorescence Spectra

This protocol outlines the basic steps for acquiring fluorescence excitation and emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., ethanol, acetonitrile, water)

  • Calibrated spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize (usually 20-30 minutes).

    • Set the desired excitation and emission slit widths. Wider slits increase signal but decrease resolution. A good starting point is 5 nm for both.

  • Excitation Spectrum Acquisition:

    • Set the emission wavelength to the expected maximum (a good starting point for naphthalene derivatives is around 340-360 nm, but this should be optimized).

    • Scan a range of excitation wavelengths (e.g., 250-330 nm).

    • The peak of this spectrum is the optimal excitation wavelength.

  • Emission Spectrum Acquisition:

    • Set the excitation wavelength to the optimal value determined in the previous step.

    • Scan a range of emission wavelengths (e.g., 320-500 nm).

    • The peak of this spectrum is the emission maximum.

  • Data Analysis: Record the excitation and emission maxima. If performing quantitative measurements, subtract the spectrum of a blank (solvent only) from the sample spectrum.

Protocol for Determining the Effect of Solvent Polarity

This protocol describes how to investigate the solvatochromic properties of this compound.

Materials:

  • This compound

  • A series of spectroscopy-grade solvents with varying polarities (e.g., cyclohexane, dioxane, chloroform, ethyl acetate, acetone, acetonitrile, ethanol, methanol, water).

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of this compound in a volatile solvent (e.g., methanol).

  • For each solvent to be tested, evaporate a known volume of the stock solution to dryness and then redissolve in the test solvent to ensure the same concentration across all samples.

  • For each sample, acquire the emission spectrum as described in the general protocol, using the optimal excitation wavelength determined for each solvent.

  • Record the emission maximum for each solvent.

  • Plot the emission maximum (in nm or wavenumbers) against a solvent polarity scale (e.g., the Reichardt ET(30) scale) to visualize the solvatochromic shift.

Data Presentation

While comprehensive quantitative data for this compound is not extensively published, the following table provides an example of how to structure such data once obtained. For comparison, data for a similar class of compounds, amino-naphthalimides, is included to illustrate the expected trends.

Table 1: Example Photophysical Properties of Naphthalene-Based Fluorophores in Different Solvents

FluorophoreSolventExcitation Max (nm)Emission Max (nm)Quantum Yield (ΦF)
This compound DioxaneData to be determinedData to be determinedData to be determined
AcetonitrileData to be determinedData to be determinedData to be determined
MethanolData to be determinedData to be determinedData to be determined
WaterData to be determinedData to be determinedData to be determined
3-Amino-1,8-naphthalimide (for comparison) Hexane~390429High
Methanol~410564Low
4-Amino-1,8-naphthalimide (for comparison) Hexane~420460High
Methanol~430538Low

Note: Data for 3- and 4-Amino-1,8-naphthalimide are approximate and intended to show general trends.[2]

Visualizations

Troubleshooting_Workflow cluster_sample Sample Preparation Issues cluster_instrument Instrumentation Issues start Low Fluorescence Signal concentration Is concentration too low? start->concentration quenching Are there quenchers in the buffer? concentration->quenching No increase_conc Increase concentration concentration->increase_conc Yes ph_issue Is the pH optimal? quenching->ph_issue No remove_quenchers Identify and remove quenchers quenching->remove_quenchers Yes precipitation Has the sample precipitated? ph_issue->precipitation No optimize_ph Optimize buffer pH ph_issue->optimize_ph Yes check_solubility Check solubility / Adjust buffer precipitation->check_solubility Yes wavelengths Are excitation/emission wavelengths correct? precipitation->wavelengths No photobleaching Is photobleaching occurring? wavelengths->photobleaching No optimize_wavelengths Determine optimal wavelengths wavelengths->optimize_wavelengths Yes reduce_exposure Reduce light intensity/exposure time photobleaching->reduce_exposure Yes

Caption: Troubleshooting workflow for low fluorescence signal.

Experimental_Workflow prep_sample Prepare Sample (Varying Solvent/pH) instrument_setup Spectrofluorometer Setup (Slits, Temp Control) prep_sample->instrument_setup acquire_excitation Acquire Excitation Spectrum instrument_setup->acquire_excitation acquire_emission Acquire Emission Spectrum acquire_excitation->acquire_emission analyze_data Analyze Data (Determine Maxima, QY, Lifetime) acquire_emission->analyze_data

Caption: General experimental workflow for fluorescence characterization.

References

Technical Support Center: Peptide Synthesis with 2-Amino-3-(naphthalen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-(naphthalen-2-yl)propanoic acid (also known as 2-Nal) in peptide synthesis.

Troubleshooting Guides

Issue: Low Coupling Efficiency of Fmoc-L-2-Nal-OH

The bulky bicyclic side chain of this compound can cause significant steric hindrance, leading to incomplete coupling reactions and deletion sequences in your final peptide.

Initial Checks:

  • Reagent Quality: Ensure all reagents, especially the Fmoc-L-2-Nal-OH, coupling agents, and solvents, are fresh and anhydrous.

  • Resin Swelling: Confirm that the resin is adequately swelled in the synthesis solvent (e.g., DMF or NMP) before the coupling step. Inadequate swelling can reduce the availability of reactive sites.

Troubleshooting Steps:

  • Extend Coupling Time: Double the standard coupling time to allow the sterically hindered amino acid more time to react.

  • Double Couple: Perform the coupling step twice with fresh reagents to drive the reaction to completion.

  • Increase Reagent Equivalents: Use a higher excess of Fmoc-L-2-Nal-OH and coupling reagents (e.g., 3-5 equivalents).

  • Change Coupling Reagent: Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids.[1]

  • Elevate Temperature: Perform the coupling at a slightly elevated temperature (e.g., 30-40°C) to increase reaction kinetics. Microwave-assisted peptide synthesis can also be beneficial.

Issue: Peptide Aggregation During Synthesis

The hydrophobic nature of the naphthyl side chain in this compound significantly increases the risk of peptide aggregation on the solid support.[2] This can block reactive sites, leading to failed synthesis.

Indicators of Aggregation:

  • Poor resin swelling or shrinking of the resin bed.

  • Slow or incomplete Fmoc deprotection, often observed as a broadened peak in UV monitoring.

  • Failed coupling reactions, even with potent reagents.

  • False-negative results from colorimetric tests like the Kaiser test.

Troubleshooting Strategies:

  • Solvent Modification: Switch from DMF to a solvent with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP), or add a small percentage of Dimethyl sulfoxide (DMSO) (e.g., 5-10%) to the synthesis solvent.[3]

  • Incorporate Chaotropic Salts: Add a low concentration of a chaotropic salt like LiCl (e.g., 0.1 M) to the coupling and deprotection steps to disrupt hydrogen bonding.

  • Use Pseudoproline Dipeptides: If the sequence allows, incorporate a pseudoproline dipeptide immediately before the 2-Nal residue to disrupt the formation of secondary structures that lead to aggregation.

  • Backbone Protection: Utilize a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid preceding the difficult coupling to prevent interchain hydrogen bonding.[3]

Issue: Side Reactions During Cleavage and Deprotection

The electron-rich naphthyl group of this compound can be susceptible to modification by carbocations generated during the final cleavage from the resin. This is particularly relevant when using strong acids like TFA.

Preventative Measures and Solutions:

  • Optimize Scavenger Cocktail: Use a cleavage cocktail with a robust scavenger system to quench carbocations. Triisopropylsilane (TIS) is highly effective. A standard, effective cocktail is TFA/TIS/Water (95:2.5:2.5).

  • Consider Reagent K: For peptides particularly sensitive to side reactions, Reagent K (TFA/phenol/water/thioanisole/EDT) provides a comprehensive scavenger environment.

  • Minimize Cleavage Time: Do not extend the cleavage time unnecessarily. For most standard resins and protecting groups, 2-3 hours at room temperature is sufficient.

  • Perform a Test Cleavage: If synthesizing a particularly long or valuable peptide, perform a small-scale test cleavage on a small amount of resin to analyze the crude product for side reactions before committing the entire batch.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for incorporating Fmoc-L-2-Nal-OH?

A1: For sterically hindered amino acids like 2-Nal, aminium/uronium salt-based reagents are generally more effective than carbodiimides. HATU and HCTU are highly recommended due to their high reactivity and low racemization risk.[1] Phosphonium salts like PyBOP are also a good choice. While direct comparative data for 2-Nal is limited, the performance with the structurally similar Phenylalanine provides a good guideline.[1]

Q2: My peptide contains multiple 2-Nal residues and is now insoluble. How can I dissolve it?

A2: Peptides with a high content of hydrophobic residues like 2-Nal often have poor solubility in aqueous buffers.[4]

  • Initial Step: First, try dissolving the peptide in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile.[5]

  • Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.

  • Dilution: Once dissolved in the organic solvent, slowly add your aqueous buffer to the peptide solution with vortexing. If the solution becomes cloudy, you have reached the solubility limit.

  • Acidic/Basic Conditions: For peptides that also contain charged residues, adding a small amount of 10% acetic acid (for basic peptides) or 0.1% aqueous ammonia (for acidic peptides) can improve solubility.[5]

Q3: Can the naphthyl group of 2-Nal cause issues during HPLC purification?

A3: Yes, the large, hydrophobic naphthyl group can lead to strong interactions with the stationary phase (e.g., C18) of the HPLC column. This can result in broad peaks and poor resolution. To mitigate this, consider the following:

  • Gradient Optimization: Use a shallower gradient of your organic mobile phase (e.g., acetonitrile) to improve separation.

  • Elevated Temperature: Running the HPLC at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape.

  • Ion-Pairing Agent: Ensure you are using an appropriate ion-pairing agent, such as 0.1% TFA, in both mobile phases.

Data and Protocols

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Aromatic Amino Acids

Note: Data is adapted from studies on Phenylalanine, a structurally similar amino acid, and is representative of expected performance for this compound.[1]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98>90Low to Moderate
Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-L-2-Nal-OH using HATU

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF for 10-15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation Solution: In a separate vessel, dissolve Fmoc-L-2-Nal-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

  • Coupling: Add the activation solution to the deprotected resin. Agitate at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the coupling for another hour or perform a double couple.

  • Washing: Once the coupling is complete, wash the resin with DMF (5x) to remove excess reagents.

Protocol 2: Standard Cleavage and Deprotection

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a ratio of 95:2.5:2.5 (v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Stopper the reaction vessel and allow it to react at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 5-10 fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.

Visualizations

Troubleshooting_Coupling_Efficiency Start Low Coupling Efficiency with 2-Nal CheckReagents Check Reagent Quality & Resin Swelling Start->CheckReagents Extend_Time Extend Coupling Time (e.g., double) CheckReagents->Extend_Time Double_Couple Perform a Double Couple Extend_Time->Double_Couple Still low Success Coupling Successful Extend_Time->Success Increase_Equiv Increase Reagent Equivalents (3-5x) Double_Couple->Increase_Equiv Still low Double_Couple->Success Change_Reagent Switch to Potent Coupling Reagent (HATU/HCTU) Increase_Equiv->Change_Reagent Still low Increase_Equiv->Success Elevate_Temp Elevate Temperature / Use Microwave Change_Reagent->Elevate_Temp Still low Change_Reagent->Success Elevate_Temp->Success

Caption: Troubleshooting workflow for low coupling efficiency.

Aggregation_Mechanism cluster_0 Peptide Chain 1 cluster_1 Peptide Chain 2 P1 ...-NH-CH(R)-CO-... Nal1 2-Nal Nal2 2-Nal Nal1->Nal2 π-π Stacking (Hydrophobic Interaction) P2 ...-CO-CH(R)-NH-...

References

Technical Support Center: Synthesis of 2-Amino-3-(naphthalen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-(naphthalen-2-yl)propanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for the synthesis of this compound include:

  • Strecker Synthesis: A two-step process starting from 2-naphthaldehyde, ammonia, and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[1][2]

  • Reductive Amination: The reaction of 2-naphthalenepyruvic acid with ammonia in the presence of a reducing agent, or a one-pot reaction of 2-naphthaldehyde, an ammonia source, and a reducing agent.[3]

  • Alkylation of a Glycine Equivalent: This typically involves the alkylation of a glycine enolate derivative (e.g., from a benzophenone Schiff base of glycine ethyl ester) with a 2-(halomethyl)naphthalene.[4]

  • Erlenmeyer-Plöchl Synthesis: Condensation of N-acetylglycine with 2-naphthaldehyde to form an azlactone, followed by reduction and hydrolysis.[5]

Q2: I am observing a significant amount of a dimeric ether byproduct. What is the likely cause?

A2: The formation of a dimeric ether, such as di(naphthalen-2-ylmethyl) ether, is most likely to occur during the preparation of the starting material, 2-(halomethyl)naphthalene, from 2-(hydroxymethyl)naphthalene. This can happen under acidic conditions or at elevated temperatures, where the alcohol undergoes intermolecular dehydration. To minimize this, use mild conditions for the halogenation step and avoid excessive heat.

Q3: My final product is a racemic mixture. How can I obtain an enantiomerically pure product?

A3: Most standard synthetic routes will produce a racemic mixture of the amino acid.[6] To obtain a specific enantiomer, you can employ several strategies:

  • Chiral Resolution: The racemic mixture can be resolved using a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts that can be separated by crystallization.

  • Asymmetric Synthesis: Utilize a chiral auxiliary or a chiral catalyst in your synthetic route. For example, in the alkylation of a glycine equivalent, a chiral phase-transfer catalyst can be used to induce enantioselectivity.[7]

  • Enzymatic Resolution: Employ an enzyme that selectively acts on one enantiomer of an intermediate or the final product.

Troubleshooting Guides by Synthetic Route

Strecker Synthesis

This route involves the formation of an α-aminonitrile from 2-naphthaldehyde, followed by hydrolysis.

Experimental Protocol: Strecker Synthesis

  • α-Aminonitrile Formation: To a solution of 2-naphthaldehyde in a suitable solvent (e.g., methanol or ethanol), add a source of ammonia (e.g., ammonium chloride) and a cyanide salt (e.g., sodium or potassium cyanide). Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC).

  • Hydrolysis: The crude α-aminonitrile is then subjected to hydrolysis, typically by heating with a strong acid (e.g., HCl) or base (e.g., NaOH), to yield the amino acid.[8]

Troubleshooting:

Issue Potential Cause Recommended Solution
Low yield of α-aminonitrile Cannizzaro Reaction: 2-naphthaldehyde, lacking α-hydrogens, can undergo a disproportionation reaction in the presence of a base to form 2-naphthalenemethanol and 2-naphthoic acid.[9]Maintain a neutral to slightly acidic pH during the initial phase of the reaction to minimize the concentration of free hydroxide.
Incomplete imine formation: The equilibrium between the aldehyde and the imine may not favor the imine.Add a dehydrating agent, such as magnesium sulfate, to drive the equilibrium towards the imine.[10]
Incomplete hydrolysis of the nitrile Insufficiently harsh conditions: Nitriles can be resistant to hydrolysis.Increase the reaction time, temperature, or the concentration of the acid/base during the hydrolysis step.
Formation of α-hydroxy acid Hydrolysis of the intermediate cyanohydrin: If the imine formation is slow, cyanide may add to the aldehyde to form a cyanohydrin, which upon hydrolysis yields an α-hydroxy acid.Ensure an adequate concentration of the ammonia source is present to favor imine formation.

Logical Relationship for Troubleshooting Strecker Synthesis

G start Start Strecker Synthesis low_yield Low Yield of α-Aminonitrile? start->low_yield incomplete_hydrolysis Incomplete Hydrolysis? low_yield->incomplete_hydrolysis No cannizzaro Cannizzaro Reaction (Side Product: Alcohol & Carboxylic Acid) low_yield->cannizzaro Yes imine_eq Unfavorable Imine Equilibrium low_yield->imine_eq Yes hydroxy_acid α-Hydroxy Acid Formation? incomplete_hydrolysis->hydroxy_acid No hydrolysis_cond Insufficient Hydrolysis Conditions incomplete_hydrolysis->hydrolysis_cond Yes success Successful Synthesis hydroxy_acid->success No cyanohydrin Cyanohydrin Formation hydroxy_acid->cyanohydrin Yes sol_cannizzaro Solution: Maintain neutral/acidic pH cannizzaro->sol_cannizzaro sol_imine Solution: Add dehydrating agent imine_eq->sol_imine sol_hydrolysis Solution: Increase time/temp/conc. hydrolysis_cond->sol_hydrolysis sol_cyanohydrin Solution: Increase ammonia concentration cyanohydrin->sol_cyanohydrin

Caption: Troubleshooting workflow for the Strecker synthesis of this compound.

Reductive Amination

This method typically involves the reaction of an α-keto acid (2-oxo-3-(naphthalen-2-yl)propanoic acid) with ammonia and a reducing agent, or a one-pot reaction of 2-naphthaldehyde with an ammonia source and a selective reducing agent.

Experimental Protocol: One-Pot Reductive Amination

  • Dissolve 2-naphthaldehyde and an ammonia source (e.g., ammonium acetate or ammonium chloride) in a suitable solvent (e.g., methanol).

  • Add a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirring solution.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Perform an appropriate aqueous workup and purification.

Troubleshooting:

Issue Potential Cause Recommended Solution
Formation of 2-naphthalenemethanol Non-selective reducing agent: The reducing agent is reducing the aldehyde faster than the intermediate imine.Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less reactive towards aldehydes and ketones.[11] If using a less selective agent like sodium borohydride (NaBH₄), ensure imine formation is complete before adding the reducing agent in a two-step procedure.[11][12]
Formation of a tertiary amine byproduct Over-alkylation: The newly formed primary amine reacts with another molecule of 2-naphthaldehyde to form a secondary amine, which can be further reduced.Use a large excess of the ammonia source to outcompete the product amine in reacting with the aldehyde.
Cyanide adduct formation Reaction with NaBH₃CN: The reducing agent, sodium cyanoborohydride, can act as a cyanide source, leading to the formation of the corresponding α-aminonitrile.[11]Switch to a non-cyanide-based reducing agent like NaBH(OAc)₃. If NaBH₃CN must be used, maintain careful pH control (pH 6-7).
Reduction of the naphthalene ring Harsh reducing conditions: While unlikely with common selective reducing agents, very strong reducing conditions could potentially lead to the reduction of the naphthalene ring.Use milder, more selective reducing agents like NaBH₃CN or NaBH(OAc)₃. Avoid catalytic hydrogenation under high pressure and temperature unless specifically intended.

Experimental Workflow for Reductive Amination

G cluster_0 Reaction Mixture A 2-Naphthaldehyde D Imine Formation (in situ) A->D B Ammonia Source B->D C Solvent (e.g., MeOH) C->D E Add Selective Reducing Agent (e.g., NaBH(OAc)₃) D->E F Reduction E->F G Workup & Purification F->G H Final Product G->H

Caption: One-pot reductive amination workflow.

Alkylation of Glycine Equivalent (O'Donnell Amino Acid Synthesis)

This method involves the alkylation of a glycine Schiff base, typically with 2-(bromomethyl)naphthalene or 2-(chloromethyl)naphthalene, under phase-transfer catalysis conditions.

Experimental Protocol: O'Donnell Alkylation

  • Prepare the benzophenone imine of glycine ethyl ester.

  • Dissolve the imine and 2-(bromomethyl)naphthalene in an organic solvent (e.g., dichloromethane).

  • Add an aqueous solution of a base (e.g., NaOH) and a phase-transfer catalyst (e.g., a quaternary ammonium salt).

  • Stir the biphasic mixture vigorously at room temperature until the reaction is complete.

  • Separate the organic layer, wash, dry, and concentrate.

  • Hydrolyze the resulting product with aqueous acid to remove the protecting groups and afford the final amino acid.

Troubleshooting:

Issue Potential Cause Recommended Solution
Low yield of alkylated product Elimination of the alkyl halide: 2-(Bromomethyl)naphthalene can undergo elimination, especially with a strong, sterically hindered base, to form a vinylnaphthalene species.Use a less sterically hindered base or milder reaction conditions. Ensure efficient stirring to facilitate the phase-transfer catalysis.
Hydrolysis of the ester: The ester group of the glycine derivative can be hydrolyzed under the basic reaction conditions.Use a tert-butyl ester instead of an ethyl or methyl ester, as it is more resistant to saponification under these conditions.[4]
Formation of dialkylated product Deprotonation of the mono-alkylated product: The mono-alkylated product can be deprotonated and react with another molecule of the alkyl halide.This is generally not a major issue in the O'Donnell synthesis as the mono-alkylated product is significantly less acidic than the starting material.[4] However, using a stoichiometric amount of the alkylating agent can further minimize this.
Side reactions on the naphthalene ring Friedel-Crafts type alkylation: Although unlikely under these conditions, there is a remote possibility of the naphthalene ring itself being alkylated.These conditions are generally not conducive to Friedel-Crafts reactions. This is an unlikely side reaction.

Signaling Pathway for O'Donnell Alkylation

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Glycine Schiff Base F Deprotonation (at interface) A->F B 2-(Bromomethyl)naphthalene H SN2 Alkylation B->H E Alkylated Schiff Base C NaOH C->F D Phase Transfer Catalyst (Q⁺X⁻) G Ion Pair Formation (Q⁺[Enolate]⁻) D->G F->G with Q⁺X⁻ G->H in Organic Phase H->E

Caption: Key steps in the phase-transfer catalyzed O'Donnell alkylation.

References

Technical Support Center: Enhancing the Solubility of 2-Amino-3-(naphthalen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 2-Amino-3-(naphthalen-2-yl)propanoic acid. Due to its naphthalene moiety, this amino acid derivative exhibits poor aqueous solubility, which can present significant hurdles in experimental and formulation settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low solubility of this compound?

A1: The low solubility is primarily attributed to the presence of the large, hydrophobic naphthalene ring in its structure. While the amino acid portion of the molecule is polar, the nonpolar aromatic group dominates, leading to poor interaction with aqueous solvents.

Q2: What are the general strategies to improve the solubility of this compound?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound.[1][2][3][4][5][6][7][8][9][10] These methods include:

  • pH Adjustment: As an amino acid, its solubility is highly dependent on the pH of the solution.[11][12][13][14][15][16]

  • Cosolvency: The addition of a water-miscible organic solvent can increase solubility.[17][18][19][20]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[21][22][23][24]

  • Complexation: Forming inclusion complexes, often with cyclodextrins, can enhance solubility.[2][3][8][9][25]

  • Solid Dispersion: Dispersing the compound in a water-soluble carrier at a solid state can improve its dissolution rate and solubility.[1][26][5][6][27]

Q3: Is there a recommended starting point for improving solubility?

A3: For initial experiments, pH adjustment is often the most straightforward and cost-effective method to explore due to the compound's amino acid nature. If pH adjustment is insufficient or not compatible with the experimental conditions, exploring the use of cosolvents would be the next logical step.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered when trying to dissolve this compound.

Issue 1: The compound does not dissolve in aqueous buffers at neutral pH.
  • Cause: At its isoelectric point (pI), which is likely near neutral pH, the amino acid exists as a zwitterion with minimal net charge, leading to minimal solubility in water.[11]

  • Troubleshooting Steps:

    • pH Adjustment: Systematically adjust the pH of the aqueous solution.

      • Acidic pH: Lowering the pH well below the pI will protonate the amino group, resulting in a net positive charge and increased solubility.

      • Alkaline pH: Increasing the pH well above the pI will deprotonate the carboxylic acid group, resulting in a net negative charge and increased solubility.[11][13]

    • Monitor for Precipitation: After adjusting the pH and achieving dissolution, be mindful that readjusting the pH back towards the pI may cause the compound to precipitate.

Issue 2: pH adjustment is not a viable option for my experiment.
  • Cause: The experimental conditions may be pH-sensitive (e.g., cell culture, enzymatic assays).

  • Troubleshooting Steps:

    • Utilize Cosolvents: Introduce a water-miscible organic solvent (cosolvent) to the aqueous solution.[17][18][19][20]

      • Commonly used cosolvents include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol, and Polyethylene Glycols (PEGs).[18][28]

      • Start with a low percentage of the cosolvent (e.g., 1-5% v/v) and gradually increase the concentration until the compound dissolves.

    • Employ Surfactants: Add a surfactant to the aqueous solution at a concentration above its critical micelle concentration (CMC).[21][22][24]

      • Surfactants form micelles that can encapsulate the hydrophobic naphthalene moiety, thereby increasing its solubility in the aqueous phase.[21][23]

      • Common non-ionic surfactants used in biological research include Tween® 20, Tween® 80, and Triton™ X-100.

Issue 3: High concentrations of the compound are required, and previous methods are insufficient.
  • Cause: For applications like formulation development, high concentrations are often necessary, which may exceed the solubility limits achievable by simple pH adjustment or low percentages of cosolvents.

  • Troubleshooting Steps:

    • Complexation with Cyclodextrins: Use cyclodextrins to form inclusion complexes.[2][3][8][9][25]

      • The hydrophobic naphthalene group can fit into the hydrophobic cavity of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the complex.[3]

      • Beta-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.

    • Solid Dispersion Technique: Prepare a solid dispersion of the compound with a water-soluble carrier.[1][26][5][6][27]

      • This technique involves dissolving both the compound and a carrier (e.g., polyethylene glycol, polyvinylpyrrolidone) in a common solvent and then removing the solvent.[10][27] The resulting solid product can have a significantly enhanced dissolution rate and solubility.[1][26][27]

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques

TechniquePrinciple of ActionCommon Reagents/MethodsAdvantages
pH Adjustment Ionization of the amino and carboxyl groups away from the isoelectric point increases electrostatic interactions with water.[11][13]HCl, NaOHSimple, cost-effective, rapid.
Cosolvency The cosolvent reduces the polarity of the aqueous medium, making it more favorable for the hydrophobic solute.[17][18]DMSO, Ethanol, PEG 400Effective for many hydrophobic compounds, can be used in combination with pH adjustment.[18]
Surfactant Micellization Surfactant molecules form micelles that encapsulate the hydrophobic compound, increasing its apparent water solubility.[21][23]Tween® 80, PolysorbatesCan significantly increase solubility, often used in drug formulations.[22]
Complexation A host molecule (e.g., cyclodextrin) encapsulates the hydrophobic part of the guest molecule, and the hydrophilic exterior of the host interacts with water.[2][3]β-cyclodextrin, HP-β-CDHigh efficiency in solubility enhancement, can also improve stability.[3]
Solid Dispersion The drug is dispersed in a hydrophilic carrier, often in an amorphous state, which enhances wettability and dissolution rate.[1][26][27]PEG, PVPCan lead to a significant increase in dissolution rate and bioavailability.[1][26][27]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare a stock solution of a strong acid (e.g., 1 M HCl) and a strong base (e.g., 1 M NaOH).

  • Suspend a known amount of this compound in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • While stirring, add the acid or base solution dropwise to the suspension.

  • Monitor the pH and visual clarity of the solution.

  • Continue adding the acid or base until the compound is fully dissolved.

  • Record the final pH at which complete dissolution occurs.

Protocol 2: Solubility Enhancement using a Cosolvent (DMSO)
  • Prepare a concentrated stock solution of this compound in 100% DMSO.

  • To prepare the final working solution, add the DMSO stock solution dropwise to the stirred aqueous buffer.

  • Ensure the final concentration of DMSO in the aqueous solution is kept to a minimum, ideally below 1% (v/v) for most biological applications, to avoid solvent-induced artifacts.

  • If precipitation occurs, the solubility limit in that specific aqueous/cosolvent mixture has been exceeded.

Protocol 3: Solubility Enhancement by Complexation with HP-β-Cyclodextrin
  • Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) at a desired concentration (e.g., 1-10% w/v).

  • Add the this compound powder directly to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for several hours or overnight to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The concentration of the dissolved compound in the filtrate can be determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Visualizations

experimental_workflow cluster_start Start: Undissolved Compound cluster_methods Solubility Enhancement Methods cluster_end Result start This compound in aqueous buffer method1 pH Adjustment start->method1 method2 Add Cosolvent start->method2 method3 Add Surfactant start->method3 method4 Complexation start->method4 end Dissolved Compound in Solution method1->end method2->end method3->end method4->end

Caption: General workflow for enhancing the solubility of this compound.

signaling_pathway cluster_problem Problem cluster_factors Contributing Factors cluster_solutions Potential Solutions cluster_approaches Experimental Approaches problem Low Aqueous Solubility factor1 Hydrophobic Naphthalene Ring problem->factor1 factor2 Zwitterionic at pI problem->factor2 solution2 Decrease Solvent Polarity factor1->solution2 solution3 Encapsulate Hydrophobic Moiety factor1->solution3 solution1 Alter pH factor2->solution1 approach1 Add Acid/Base solution1->approach1 approach2 Use Cosolvents solution2->approach2 approach3 Use Surfactants or Cyclodextrins solution3->approach3

Caption: Logical relationships between the solubility problem and experimental solutions.

References

Technical Support Center: Refining the Purification of 2-Amino-3-(naphthalen-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification protocol for 2-Amino-3-(naphthalen-2-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization and silica gel column chromatography. For chiral purification, high-performance liquid chromatography (HPLC) with a chiral stationary phase is often employed.

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Impurities can arise from starting materials, by-products of the synthesis, or degradation. Common impurities may include starting reagents, incompletely reacted intermediates, and diastereomers if a non-stereospecific synthesis was performed.

Q3: How can I assess the purity of my final product?

A3: The purity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also provide an indication of purity.

Q4: My compound is failing to crystallize during recrystallization. What can I do?

A4: If your compound is "oiling out" or failing to crystallize, try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a small crystal of the pure compound can also induce crystallization. Alternatively, you may need to adjust your solvent system.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound "oils out" instead of crystallizing. The solvent may be too nonpolar, or the solution is cooling too quickly.Add a more polar co-solvent. Ensure the solution cools slowly to room temperature before placing it in an ice bath.
Low recovery of the purified compound. The chosen solvent is too good at dissolving the compound, even at low temperatures. The initial volume of solvent was too large.Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product.
No crystals form upon cooling. The solution is not supersaturated, or nucleation has not been initiated.Concentrate the solution by evaporating some of the solvent. Scratch the inner surface of the flask with a glass rod or add a seed crystal.
Crystals are colored despite starting with a seemingly pure material. Colored impurities are trapped within the crystal lattice.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Silica Gel Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the desired compound from impurities (streaking or overlapping bands). The mobile phase polarity is either too high or too low. The column may be overloaded.Adjust the polarity of the mobile phase. A common mobile phase for amino acids is a mixture of dichloromethane and methanol.[1] Reduce the amount of crude material loaded onto the column.
The compound is not eluting from the column. The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For zwitterionic compounds like amino acids, adding a small percentage of acetic acid or ammonia to the mobile phase can improve elution.
Cracking of the silica gel bed. Improper packing of the column or running the solvent too quickly.Ensure the silica gel is packed as a uniform slurry. Maintain a consistent and moderate flow rate.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify the crude product by recrystallization to achieve high purity.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the compound completely.

  • While the solution is hot, add a co-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the primary solvent until the solution is clear again.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

Objective: To separate this compound from impurities based on polarity.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Mobile phase (e.g., Dichloromethane:Methanol, 95:5 v/v)

  • Collection tubes

  • TLC plates and developing chamber

Methodology:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the mobile phase.

  • Dissolve the crude compound in a minimal amount of the mobile phase.

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain (e.g., ninhydrin for amino acids).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Typical Purity Achieved Expected Yield Range Key Advantages Key Disadvantages
Recrystallization >98%60-85%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields if the compound is highly soluble in the chosen solvent.
Silica Gel Chromatography >99%50-80%Excellent for separating compounds with different polarities.More time-consuming and requires larger volumes of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product recrystallization Recrystallization start->recrystallization Primary Method column_chromatography Column Chromatography start->column_chromatography Alternative Method tlc TLC Analysis recrystallization->tlc column_chromatography->tlc hplc HPLC Analysis tlc->hplc Quantitative Check nmr NMR Analysis hplc->nmr Structural Confirmation final_product Pure Product (>98%) nmr->final_product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Chromatography Troubleshooting start Purification Issue Identified oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield no_crystals No Crystals Form start->no_crystals poor_separation Poor Separation start->poor_separation no_elution Compound Stuck on Column start->no_elution solution1 Adjust Solvent Polarity / Cooling Rate oiling_out->solution1 solution2 Change Solvent / Minimize Volume low_yield->solution2 solution3 Concentrate / Seed / Scratch no_crystals->solution3 solution4 Optimize Mobile Phase / Reduce Load poor_separation->solution4 solution5 Increase Mobile Phase Polarity no_elution->solution5

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 2-Amino-3-(naphthalen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-(naphthalen-2-yl)propanoic acid (also known as 2-naphthylalanine), with a focus on preventing racemization and achieving high enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of racemization during the synthesis of this compound?

A1: Racemization during the synthesis of this compound and other amino acids primarily occurs through the formation of a planar enolate or carbanion intermediate at the α-carbon. This allows for protonation from either face of the planar intermediate, leading to a mixture of enantiomers.[1][2] Key factors that promote racemization include:

  • Strong Bases: The use of strong bases to deprotonate the α-carbon can lead to the formation of a stable enolate, increasing the likelihood of racemization.[1]

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for enolization and subsequent racemization.

  • Certain Coupling Reagents: In peptide synthesis, some coupling reagents can promote the formation of oxazolone intermediates, which are particularly prone to racemization.[3]

  • Extended Reaction Times: Prolonged exposure to basic or acidic conditions can increase the extent of racemization.

Q2: What are the most effective strategies to synthesize enantiomerically pure this compound?

A2: Several highly effective strategies can be employed to synthesize enantiomerically pure this compound:

  • Chiral Auxiliaries: Temporarily introducing a chiral molecule (a chiral auxiliary) to your starting material can direct the stereochemical outcome of the reaction. The Schöllkopf bis-lactim ether method and the use of oxazolidinone auxiliaries are well-established examples.[4][5][6]

  • Enzymatic Resolution: Biocatalytic methods, such as enzymatic deracemization, offer excellent stereoselectivity under mild reaction conditions.[7]

  • Asymmetric Catalysis: The use of chiral catalysts, such as chiral phase-transfer catalysts or metal complexes, can induce enantioselectivity in the bond-forming reaction. For instance, chiral Ni(II) complexes of Schiff bases have been used for the asymmetric synthesis of amino acids.[8][9]

Q3: How can I monitor the enantiomeric purity of my this compound sample?

A3: The enantiomeric excess (e.e.) of your product can be determined using several analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but the sample is vaporized and passed through a chiral column. This is often used for more volatile derivatives of the amino acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Adding a chiral shift reagent to your NMR sample can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (e.e.) or Diastereomeric Excess (d.e.)
Possible Cause Suggested Solution
Incorrect base or base concentration. Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures to favor kinetic deprotonation. Ensure the stoichiometry of the base is precise.
Reaction temperature is too high. Maintain a low reaction temperature (e.g., -78 °C) during the deprotonation and alkylation steps to minimize racemization.
Suboptimal chiral auxiliary. For the synthesis of 2-naphthylalanine, the Schöllkopf auxiliary derived from L-valine is a good starting point due to the steric hindrance provided by the isopropyl group.[4][5] If using an oxazolidinone, ensure it is of high enantiomeric purity.
Racemization during workup or purification. Avoid prolonged exposure to strongly acidic or basic conditions during the workup and purification steps. Use buffered solutions where appropriate.
Moisture in the reaction. Ensure all glassware is oven-dried and reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the enolate by water, which can lead to racemization.
Problem 2: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete deprotonation. Ensure the base is added slowly to a cold solution of the substrate to allow for complete deprotonation before adding the electrophile.
Poor reactivity of the electrophile. Use a more reactive electrophile, such as 2-(bromomethyl)naphthalene or 2-(iodomethyl)naphthalene, instead of the corresponding chloride.
Side reactions. Minimize side reactions by maintaining low temperatures and adding reagents in the correct order.
Difficulty in removing the chiral auxiliary. For Schöllkopf auxiliaries, mild acidic hydrolysis is typically effective.[5] For oxazolidinones, cleavage with lithium hydroxide and hydrogen peroxide is a common method.[6] Optimize the cleavage conditions (time, temperature, reagent concentration) for your specific substrate.

Data Presentation

The following table summarizes the reported effectiveness of different enantioselective methods for the synthesis of this compound or analogous amino acids.

Method Chiral Source/Catalyst Substrate Yield Enantiomeric/Diastereomeric Excess Reference
Enzymatic DeracemizationD-amino acid oxidase (DAAO) and L-aspartate amino transferase (L-AAT)D,L-2-naphthylalanine~98%99.5% e.e.[7]
Schöllkopf MethodL-Valine derived bis-lactim etherGlycineNot specified for 2-naphthylalanine, but generally high>95% d.e. (typical)[4][5]
Chiral Ni(II) Complex(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamideGlycine Schiff base87-95%95-99% d.e.[8]

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Schöllkopf Chiral Auxiliary

This protocol is a general guideline for the asymmetric synthesis of this compound using the Schöllkopf bis-lactim ether method.

Step 1: Preparation of the Bis-Lactim Ether

  • The dipeptide from glycine and (R)-valine is cyclized to form the corresponding 2,5-diketopiperazine.

  • The diketopiperazine is treated with a methylating agent, such as trimethyloxonium tetrafluoroborate, to yield the bis-lactim ether.

Step 2: Asymmetric Alkylation

  • Dissolve the bis-lactim ether in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add one equivalent of n-butyllithium (n-BuLi) to generate the carbanion.

  • Add one equivalent of 2-(bromomethyl)naphthalene dissolved in anhydrous THF.

  • Stir the reaction mixture at -78 °C for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

Step 3: Hydrolysis and Isolation

  • Remove the THF under reduced pressure.

  • Subject the crude product to mild acidic hydrolysis (e.g., 0.1 M HCl) to cleave the chiral auxiliary and the ester groups.

  • Separate the desired this compound methyl ester from the valine methyl ester and the chiral auxiliary by chromatography.

  • Perform a final hydrolysis of the methyl ester to obtain the free amino acid.

Protocol 2: Enzymatic Deracemization

This protocol outlines the key steps for the enzymatic deracemization of a racemic mixture of this compound.

Step 1: Reaction Setup

  • Prepare a buffered aqueous solution containing the racemic D,L-2-naphthylalanine.

  • Add D-amino acid oxidase (DAAO) from Rhodotorula gracilis and catalase.

  • Add L-aspartate amino transferase (L-AAT) from Escherichia coli.

  • Add a suitable amino donor, such as cysteine sulfinic acid.

Step 2: Biotransformation

  • Maintain the reaction mixture at an optimal pH and temperature for the enzymes (typically around pH 7-8 and 25-37 °C).

  • Gently agitate the mixture to ensure proper mixing.

  • Monitor the progress of the reaction by measuring the concentration of the L-enantiomer using chiral HPLC. Due to the low water solubility of 2-naphthylalanine, the reaction may be run as a suspension, and multiple additions of the enzymes may be necessary.[7]

Step 3: Product Isolation

  • Once the reaction has reached completion (i.e., >99% conversion to the L-enantiomer), stop the reaction by denaturing the enzymes (e.g., by heating or pH change).

  • Isolate the L-2-Amino-3-(naphthalen-2-yl)propanoic acid by filtration or extraction, followed by purification techniques such as recrystallization.

Visualizations

Racemization_Mechanism cluster_0 Racemization Pathway L_AminoAcid L-Amino Acid (Chiral) Planar_Intermediate Planar Enolate/Carbanion (Achiral) L_AminoAcid->Planar_Intermediate - H+ Planar_Intermediate->L_AminoAcid + H+ D_AminoAcid D-Amino Acid (Chiral) Planar_Intermediate->D_AminoAcid + H+

Caption: Mechanism of racemization via a planar intermediate.

Schoellkopf_Workflow start Glycine + (R)-Valine diketopiperazine 2,5-Diketopiperazine start->diketopiperazine bislactim Bis-Lactim Ether (Schöllkopf Auxiliary) diketopiperazine->bislactim deprotonation Deprotonation (n-BuLi, -78°C) bislactim->deprotonation alkylation Alkylation with 2-(bromomethyl)naphthalene deprotonation->alkylation diastereomer Alkylated Diastereomer alkylation->diastereomer hydrolysis Mild Acidic Hydrolysis diastereomer->hydrolysis product L-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrolysis->product aux_recovery Recovered Auxiliary hydrolysis->aux_recovery

Caption: Workflow for the Schöllkopf asymmetric synthesis.

Enzymatic_Deracemization racemic_mixture D,L-2-Naphthylalanine daao D-Amino Acid Oxidase (DAAO) racemic_mixture->daao D-Enantiomer keto_acid 2-Naphthyl Pyruvic Acid daao->keto_acid laat L-Aspartate Amino Transferase (L-AAT) + Amino Donor keto_acid->laat l_amino_acid L-2-Naphthylalanine laat->l_amino_acid

References

Technical Support Center: 2-Amino-3-(naphthalen-2-yl)propanoic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-(naphthalen-2-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 2-NapA, is a synthetic amino acid derivative of alanine containing a naphthalene moiety. Its bulky and hydrophobic nature makes it a valuable tool in peptide synthesis and drug discovery. It is often used as a noncanonical amino acid to probe protein structure and function, and as a building block for creating novel therapeutic peptides.

Q2: What are the key physical and chemical properties of this compound?

PropertyValue
CAS Number 58438-03-2
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Appearance Off-white crystalline powder[1]
Melting Point 240-253 °C[1]
Boiling Point 412.3 °C at 760 mmHg[1]
Density 1.254 g/cm³[1]
Storage Temperature 2-8°C[1]

Q3: In which solvents is this compound soluble?

Due to its hydrophobic naphthalene ring, this compound has limited solubility in aqueous solutions. It is more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).

Troubleshooting Guides

Synthesis and Purification

Problem: Low yield during the synthesis of this compound.

Possible Causes & Solutions:

  • Incomplete reaction: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the reaction has gone to completion. If necessary, increase the reaction time or temperature, or add more of the limiting reagent.

  • Side reactions: The naphthalene ring can be susceptible to side reactions under harsh conditions. Use milder reaction conditions if possible. Protecting groups may be necessary for other functional groups in the starting materials.

  • Product degradation: The product may be unstable under the reaction or workup conditions. Analyze the reaction mixture for degradation products to identify the cause.

Problem: Difficulty in purifying this compound by recrystallization.

Possible Causes & Solutions:

  • Improper solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents or solvent mixtures to find the optimal one. Common solvents for recrystallization of similar compounds include ethanol, methanol, and water mixtures.[2]

  • Precipitation of impurities: If impurities precipitate along with the product, a hot filtration step may be necessary to remove insoluble impurities before cooling.[3] The use of activated charcoal can also help remove colored impurities.[3]

  • Oiling out: The compound may separate as an oil instead of crystals. This can be caused by cooling the solution too quickly or by the presence of impurities. Try slower cooling, scratching the inside of the flask, or adding a seed crystal to induce crystallization.

Peptide Synthesis

Problem: Low coupling efficiency when incorporating this compound in solid-phase peptide synthesis (SPPS).

Possible Causes & Solutions:

  • Steric hindrance: The bulky naphthalene group can hinder the coupling reaction. Use a more powerful coupling reagent such as HATU or HCTU.[4] Double coupling or increasing the coupling time may also be necessary.

  • Aggregation of the peptide chain: The hydrophobicity of the naphthalene group can promote peptide aggregation on the resin. Use a solvent like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF) to improve solvation.[5] Incorporating pseudoprolines or using a lower substitution resin can also help disrupt aggregation.

Cell-Based Assays

Problem: Inconsistent results in cell viability assays (e.g., MTT, MTS).

Possible Causes & Solutions:

  • Compound precipitation: this compound may precipitate in the aqueous culture medium, leading to variable effective concentrations. Ensure the compound is fully dissolved in the final medium and that the DMSO concentration is consistent across all wells.

  • Cell seeding density: Inconsistent cell numbers will lead to variable results. Ensure a uniform single-cell suspension and use a consistent seeding density for all experiments.

  • Edge effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability. Avoid using the perimeter wells or fill them with sterile PBS or media.

Problem: No significant effect observed in apoptosis assays (e.g., caspase activation, Annexin V staining).

Possible Causes & Solutions:

  • Insufficient concentration or incubation time: The compound may require higher concentrations or longer incubation times to induce apoptosis. Perform a dose-response and time-course experiment to determine the optimal conditions.

  • Cell line resistance: The chosen cell line may be resistant to the apoptotic effects of the compound. Test the compound on a panel of different cell lines.

  • Incorrect assay timing: Apoptosis is a dynamic process. Ensure that the assay is performed at a time point when apoptosis is maximal.

Experimental Protocols

General Protocol for Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Quantitative Data from Similar Naphthalene-Containing Compounds in Cancer Cell Lines

The following table summarizes IC50 values for compounds with structural similarities to this compound, providing a potential starting point for concentration ranges in your experiments.

Compound ClassCell LineIC50 (µM)Reference
NaphthoquinonesHTB-26 (Breast Cancer)10 - 50[7]
NaphthoquinonesPC-3 (Prostate Cancer)10 - 50[7]
NaphthoquinonesHepG2 (Hepatocellular Carcinoma)10 - 50[7]
NaphthoquinonesHCT116 (Colon Cancer)0.34 - 22.4[7]

Signaling Pathway and Experimental Workflow Diagrams

Hypothetical Signaling Pathway of Apoptosis Induction

Based on studies of similar naphthalene-containing compounds, this compound may induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent modulation of the MAPK and PI3K/Akt signaling pathways.

apoptosis_pathway This compound This compound ROS ROS This compound->ROS MAPK_pathway MAPK Pathway (JNK, p38) ROS->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway ROS->PI3K_Akt_pathway Bax Bax MAPK_pathway->Bax Bcl2 Bcl-2 PI3K_Akt_pathway->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptosis induction pathway.

Experimental Workflow for Investigating Signaling Pathways

This workflow outlines the key steps to investigate the effect of this compound on cellular signaling pathways.

experimental_workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treatment with This compound cell_culture->treatment cell_lysis Cell Lysis & Protein Extraction treatment->cell_lysis protein_quantification Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page western_blot Western Blot sds_page->western_blot antibody_incubation Primary & Secondary Antibody Incubation western_blot->antibody_incubation detection Chemiluminescent Detection antibody_incubation->detection analysis Data Analysis & Quantification detection->analysis end End analysis->end

Caption: Western blot experimental workflow.

References

Validation & Comparative

A Comparative Guide to 2-Amino-3-(naphthalen-2-yl)propanoic acid and Other Fluorescent Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of fluorescent amino acids into peptides and proteins offers a powerful tool for elucidating biological structure and function with minimal perturbation. Among the array of available fluorescent probes, 2-Amino-3-(naphthalen-2-yl)propanoic acid, also known as L-2-Naphthylalanine (2-Nal), provides a unique combination of structural and photophysical properties. This guide presents an objective comparison of 2-Nal with other commonly used fluorescent amino acids, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal tool for their specific applications.

Overview of Fluorescent Amino Acids

Fluorescent amino acids are analogues of natural amino acids that possess intrinsic fluorescence.[1] They can be incorporated into proteins site-specifically, offering a high degree of precision for studying protein dynamics, conformational changes, and interactions.[1][2] Unlike larger fluorescent dyes, their structural similarity to natural amino acids minimizes steric hindrance and helps preserve native protein structure and function.[1]

This compound is a non-natural amino acid characterized by a naphthalene ring attached to the alanine backbone.[3] The extended π-conjugation of the naphthalene ring confers intrinsic fluorescence, making it a valuable tool for fluorescence-based studies.[3] Its hydrophobic nature also enhances its utility in studying peptide-membrane interactions.[3]

Quantitative Comparison of Photophysical Properties

Fluorescent Amino AcidExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)Stokes Shift (nm)
This compound ~280~340-350Data Not ReportedData Not ReportedData Not Reported~60-70
L-Tryptophan2803505,579[4]0.12[4]2.670
Acridonylalanine (Acd)3854505,7000.98 (in aqueous buffer)~1565
3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap)36049017,500 (in EtOH)0.48 (in EtOH)Biexponential (e.g., in peptides)130

In-Depth Comparison

This compound (2-Nal): As a derivative of phenylalanine, 2-Nal offers a larger aromatic side chain, which can enhance hydrophobic interactions and provide a distinct fluorescent signature. While quantitative data is sparse, its naphthalene moiety suggests fluorescence in the UV-A to blue region of the spectrum. Its utility is often highlighted in studies of peptide conformation and binding.[5]

L-Tryptophan: As a naturally occurring fluorescent amino acid, Tryptophan is often used as an intrinsic probe. However, its relatively low quantum yield and susceptibility to environmental quenching can limit its application.[6] Its fluorescence is also sensitive to the local environment, which can be both an advantage for sensing applications and a disadvantage in terms of signal stability.[7]

Acridonylalanine (Acd): Acd is a highly photostable, small fluorescent amino acid with a very high quantum yield in aqueous environments and a long fluorescence lifetime.[8] These properties make it an excellent probe for fluorescence lifetime imaging microscopy (FLIM) and Förster resonance energy transfer (FRET) studies.[9]

3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap): Anap is a highly environment-sensitive fluorophore, exhibiting significant changes in its emission spectrum in response to solvent polarity.[10] This solvatochromism makes it a powerful tool for probing changes in the local environment of a protein, such as those occurring during protein folding or ligand binding.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of L-3-(2-naphthyl)alanine involves the use of protected amino acid precursors and coupling with a naphthalene-containing moiety. While several synthetic routes exist, a representative approach is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start1 Protected L-serine derivative step1 Coupling Reaction (e.g., Williamson ether synthesis) start1->step1 start2 2-(Bromomethyl)naphthalene start2->step1 step2 Deprotection step1->step2 step3 Purification (e.g., Crystallization or Chromatography) step2->step3 product This compound step3->product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: A detailed, specific protocol would depend on the protecting groups used and the desired scale of the reaction. A common approach involves the alkylation of a protected glycine or serine derivative with 2-(bromomethyl)naphthalene, followed by deprotection steps to yield the final amino acid.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is a widely used technique.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis prep1 Prepare dilute solutions of sample and standard prep2 Ensure absorbance is low (<0.1) at excitation wavelength prep1->prep2 meas1 Measure absorbance spectra prep2->meas1 meas2 Measure fluorescence emission spectra meas1->meas2 ana1 Integrate the area under the emission spectra meas2->ana1 ana2 Calculate quantum yield using the comparative equation ana1->ana2

Caption: Workflow for relative quantum yield measurement.

Protocol:

  • Standard Selection: Choose a quantum yield standard with a known Φ that absorbs and emits in a similar spectral region to the sample.

  • Solution Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the absorbance spectra of all solutions.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • I_s and I_r are the integrated fluorescence intensities of the sample and reference.

    • A_s and A_r are the absorbances of the sample and reference at the excitation wavelength.

    • n_s and n_r are the refractive indices of the sample and reference solutions.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive method for measuring fluorescence lifetimes.

TCSPC_Workflow cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_fit Data Analysis setup1 Pulsed light source (laser or LED) acq1 Excite sample with a high repetition rate light pulse setup1->acq1 setup2 Sample holder setup2->acq1 setup3 Single-photon sensitive detector (e.g., PMT) setup4 TCSPC electronics acq2 Detect single emitted photons acq1->acq2 acq3 Measure time difference between excitation and emission acq2->acq3 acq4 Build a histogram of photon arrival times acq3->acq4 fit1 Fit the decay histogram to an exponential function acq4->fit1 fit2 Extract the fluorescence lifetime(s) fit1->fit2 Signaling_Pathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_downstream Downstream Signaling stimulus Ligand receptor Receptor with Fluorescent Amino Acid stimulus->receptor conf_change Conformational Change receptor->conf_change Fluorescence Change g_protein G-protein Activation conf_change->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger Production effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

Validating 2-Amino-3-(naphthalen-2-yl)propanoic Acid as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of chemical probes is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive framework for the validation of 2-Amino-3-(naphthalen-2-yl)propanoic acid as a research tool, comparing its known and predicted characteristics with established alternatives and outlining detailed experimental protocols for its thorough characterization.

This compound, a synthetic amino acid derivative, has emerged as a potential tool for studying auxin biosynthesis. Its structural similarity to tryptophan, the precursor of the major plant hormone auxin (indole-3-acetic acid, IAA), suggests its potential to interact with enzymes in the auxin biosynthesis pathway. This guide will delve into the physicochemical properties, biological targets, and the necessary experimental validation of this compound.

Physicochemical Characterization and Purity Assessment

The foundational step in validating any chemical probe is the confirmation of its identity and purity. Commercially available this compound should be subjected to a battery of analytical tests.

Table 1: Physicochemical Properties and Purity of this compound

PropertyDataSource
Molecular Formula C₁₃H₁₃NO₂---
Molecular Weight 215.25 g/mol ---
Appearance White to off-white powder or crystals[1]
Purity Typically >95-98% (HPLC)[1][2]
Solubility Soluble in aqueous solutions, solubility can be pH-dependent.Inferred from structure
Storage Room temperature, protected from light.[3]

Experimental Protocol: Purity and Structural Verification

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Column: C18 reverse-phase column.

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Expected Outcome: A single major peak indicating >95% purity.

    • Solvent: Deuterated solvent such as D₂O or DMSO-d₆.

    • Expected Outcome: The observed chemical shifts and coupling constants should be consistent with the structure of this compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Expected Outcome: A peak corresponding to the [M+H]⁺ ion at m/z 216.10.[5]

Biological Target Identification and Characterization

Evidence suggests that this compound and its derivatives are likely inhibitors of auxin biosynthesis, specifically targeting Tryptophan Aminotransferase (TAA1) and its related proteins (TARs).[6][7] These enzymes catalyze the conversion of tryptophan to indole-3-pyruvic acid (IPyA), a key step in the major auxin production pathway in plants.[8]

A closely related compound, 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (AONP/KOK1169) , has been identified as a TAA1 inhibitor.[6][7] This provides a strong rationale for investigating this compound for similar activity.

Table 2: Comparison of Putative and Known TAA1/TAR Inhibitors

CompoundTarget(s)IC₅₀ / KᵢMechanism of ActionReference
This compound TAA1/TAR (Predicted)Not ReportedCompetitive inhibitor (Predicted)---
2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (AONP/KOK1169) TAA1Not ReportedInhibitor[6][7]
L-Kynurenine (L-Kyn) TAA1/TARKᵢ = 11.52 µM (for TAA1)Competitive inhibitor[9]
L-Aminooxy-phenylpropionic acid (L-AOPP) TAA1/TARNot ReportedInhibitor[7][10][11]

dot

TAA1_Inhibition_Pathway cluster_inhibitors Inhibitors Tryptophan Tryptophan TAA1 TAA1/TAR (Tryptophan Aminotransferase) Tryptophan->TAA1 IPyA Indole-3-pyruvic acid (IPyA) TAA1->IPyA IAA Auxin (IAA) IPyA->IAA YUCCA (flavin monooxygenases) Target_Compound 2-Amino-3-(naphthalen-2-yl) propanoic acid Target_Compound->TAA1 Predicted Inhibition AONP AONP/KOK1169 AONP->TAA1 L_Kyn L-Kynurenine L_Kyn->TAA1 L_AOPP L-AOPP L_AOPP->TAA1

Caption: Predicted inhibition of the auxin biosynthesis pathway by this compound.

Experimental Validation Workflow

A systematic approach is required to validate this compound as a selective TAA1 inhibitor. The following workflow outlines the key experiments.

dot

Validation_Workflow start Start: Purified Compound biochemical_assay Biochemical Assay: TAA1 Inhibition start->biochemical_assay metabolic_stability In Vitro Metabolic Stability start->metabolic_stability target_engagement Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA) biochemical_assay->target_engagement Confirmed in vitro activity selectivity_assay Selectivity Profiling: Kinome Scan / Related Enzyme Assays target_engagement->selectivity_assay Confirmed cellular target binding cellular_phenotype Cellular Phenotypic Assay: Auxin-dependent Growth Assay target_engagement->cellular_phenotype Link target to phenotype conclusion Validated Research Tool selectivity_assay->conclusion Demonstrated selectivity cellular_phenotype->conclusion On-target cellular effect metabolic_stability->conclusion Favorable stability

Caption: Experimental workflow for the validation of this compound.

Biochemical Assay: TAA1 Inhibition

Objective: To determine if this compound directly inhibits the enzymatic activity of TAA1 and to determine its potency (IC₅₀).

Experimental Protocol:

  • Recombinant Protein Expression and Purification: Express and purify recombinant TAA1 protein.

  • Enzyme Activity Assay:

    • The assay mixture should contain purified TAA1, the substrate L-tryptophan, and the co-factor pyridoxal 5'-phosphate (PLP).

    • The reaction is initiated by the addition of the co-substrate α-ketoglutarate.

    • The formation of the product, indole-3-pyruvic acid (IPyA), can be monitored spectrophotometrically or by HPLC.

  • Inhibition Assay:

    • Perform the enzyme activity assay in the presence of varying concentrations of this compound.

    • Include a known inhibitor (e.g., L-Kynurenine) as a positive control and a vehicle (e.g., DMSO) as a negative control.

    • Calculate the IC₅₀ value by fitting the dose-response curve.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound binds to TAA1 in a cellular context. CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[10][11][12]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Use a relevant cell line (e.g., plant protoplasts or a mammalian cell line overexpressing TAA1).

    • Treat the cells with this compound or vehicle control.

  • Thermal Challenge:

    • Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble TAA1 in each sample by Western blotting using a TAA1-specific antibody.

  • Data Analysis:

    • Plot the amount of soluble TAA1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

    • An isothermal dose-response format can be used to determine the cellular EC₅₀.

In Vitro Metabolic Stability

Objective: To assess the stability of this compound in the presence of metabolic enzymes, which is crucial for its application in cellular and in vivo studies.

Experimental Protocol:

  • Incubation:

    • Incubate this compound with liver microsomes or hepatocytes from a relevant species (e.g., human, mouse, or rat).

    • The incubation mixture should contain necessary cofactors such as NADPH.

  • Time-Course Analysis:

    • Take samples at different time points (e.g., 0, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification:

    • Analyze the remaining amount of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion

The validation of this compound as a research tool requires a multi-faceted approach encompassing rigorous physicochemical characterization and comprehensive biological evaluation. Based on the available evidence for structurally related compounds, it holds promise as an inhibitor of tryptophan aminotransferase (TAA1). However, the lack of specific quantitative data for this particular molecule necessitates the experimental workflow outlined in this guide. By systematically generating data on its purity, identity, potency, cellular target engagement, and metabolic stability, researchers can confidently utilize this compound to probe the intricacies of auxin biosynthesis and its role in plant biology and beyond. This validation process will not only ensure the reliability of the data generated with this tool but also contribute to the growing arsenal of well-characterized chemical probes available to the scientific community.

References

A Comparative Guide to Intrinsic and Unnatural Fluorescent Amino Acids: Tryptophan vs. 2-Amino-3-(naphthalen-2-yl)propanoic Acid in Fluorescence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence spectroscopy, the choice of a suitable probe is paramount to the success of experimental design. While intrinsic fluorophores like tryptophan offer a convenient, non-invasive window into protein structure and dynamics, the advent of fluorescent unnatural amino acids (fUAAs) has expanded the toolkit for researchers, providing probes with tailored photophysical properties. This guide provides an objective comparison between the natural fluorescent amino acid, tryptophan, and a prominent synthetic counterpart, 2-Amino-3-(naphthalen-2-yl)propanoic acid (L-Anap), to aid in the selection of the appropriate tool for your research needs.

At a Glance: Key Performance Indicators

The selection of a fluorescent amino acid is often dictated by its photophysical parameters. The following table summarizes the key quantitative data for L-Tryptophan and L-Anap, facilitating a direct comparison of their performance as fluorescent probes.

PropertyL-TryptophanThis compound (L-Anap)
Molar Extinction Coefficient (ε) ~5,600 M⁻¹cm⁻¹ (at 280 nm in water)~17,500 M⁻¹cm⁻¹ (at 360 nm in EtOH)[1]
Absorption Maximum (λ_abs) ~280 nm (in water)~360 nm (in water)[1]
Emission Maximum (λ_em) ~350 nm (in water, highly solvent-dependent)[1]~490 nm (in water, solvent-dependent)[1]
Quantum Yield (Φ) ~0.14 - 0.20 (in water)~0.48 (in EtOH)[1]
Fluorescence Lifetime (τ) Nanosecond range (often multi-exponential)Nanosecond range (reported as short)[2]

In-Depth Analysis

L-Tryptophan: The Intrinsic Reporter

Tryptophan, one of the three naturally fluorescent amino acids, is a workhorse in protein fluorescence studies. Its indole side chain is exquisitely sensitive to the local microenvironment, making it an excellent intrinsic probe for monitoring protein conformational changes, folding, and ligand binding.

Advantages:

  • Intrinsic Probe: As a natural component of most proteins, it allows for the study of protein dynamics without the need for external labeling, thus minimizing potential structural perturbations.

  • Environmental Sensitivity: The fluorescence emission maximum and quantum yield of tryptophan are highly dependent on the polarity of its surroundings. A blue shift in emission is often indicative of a more hydrophobic environment (e.g., buried within a protein core), while a red shift suggests solvent exposure.

Limitations:

  • Low Quantum Yield: Compared to many synthetic fluorophores, tryptophan's quantum yield is relatively low, which can limit sensitivity in some applications.

  • Photobleaching: Tryptophan is susceptible to photobleaching, which can be a concern in experiments requiring prolonged or intense excitation.

  • Spectral Overlap: In proteins with multiple tryptophan residues, the individual contributions to the overall fluorescence signal can be difficult to deconvolute. Furthermore, its absorption in the UV region can overlap with that of other cellular components, leading to background interference.

This compound (L-Anap): The Designer Probe

L-Anap is a fluorescent unnatural amino acid that can be genetically encoded into proteins in response to a nonsense codon, allowing for its site-specific incorporation. Its naphthalene side chain bestows it with distinct and advantageous photophysical properties.

Advantages:

  • High Quantum Yield: L-Anap exhibits a significantly higher quantum yield compared to tryptophan, resulting in a brighter fluorescent signal.[1]

  • Red-Shifted Spectra: Its absorption and emission maxima are red-shifted relative to tryptophan, which can reduce background fluorescence from native cellular components and allows for more selective excitation.[1]

  • Site-Specific Incorporation: The ability to introduce L-Anap at a specific site within a protein provides precise control over the location of the fluorescent probe, enabling the study of localized conformational changes.

  • Environmental Sensitivity: Similar to tryptophan, L-Anap's fluorescence is sensitive to the polarity of its environment, making it a valuable tool for probing protein structure and dynamics.[1]

Limitations:

  • Requires Genetic Manipulation: The use of L-Anap necessitates the implementation of genetic code expansion technologies, which can be a complex and technically demanding process.

  • Potential for Perturbation: Although smaller than fluorescent proteins, the introduction of a non-native amino acid could potentially perturb the structure and function of the protein under investigation. Careful validation is crucial.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize and compare the fluorescence properties of tryptophan and L-Anap.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Solutions of the sample (Tryptophan or L-Anap) and a suitable quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄ for tryptophan, or another standard with appropriate spectral overlap for L-Anap).

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbance values at the excitation wavelength kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using the fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission spectrum for each solution.

  • Calculate the quantum yield of the sample (Φ_s) using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    where:

    • Φ_r is the quantum yield of the reference standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. TCSPC is a highly sensitive technique for its measurement.

Materials:

  • TCSPC system, including a pulsed light source (e.g., a picosecond laser or LED), a fast detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Solutions of the sample in a suitable solvent.

Procedure:

  • Prepare a dilute solution of the sample.

  • Excite the sample with short pulses of light from the pulsed source.

  • Detect the emitted single photons using the fast detector.

  • The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the emitted photon.

  • Repeat this process many times to build up a histogram of the photon arrival times, which represents the fluorescence decay curve.

  • Analyze the decay curve by fitting it to one or more exponential functions to determine the fluorescence lifetime(s).

Visualizing Experimental Concepts

To further clarify the experimental workflows and the fundamental principles, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_abs_measurement Absorbance Measurement cluster_fluor_measurement Fluorescence Measurement cluster_analysis Data Analysis Sample Tryptophan or L-Anap Solution UVVis UV-Vis Spectrophotometer Sample->UVVis Fluorometer Fluorometer Sample->Fluorometer Standard Quantum Yield Standard Standard->UVVis Standard->Fluorometer Abs_Data Absorbance Data (A) UVVis->Abs_Data Calculation Quantum Yield Calculation Abs_Data->Calculation Fluor_Data Emission Spectra (I) Fluorometer->Fluor_Data Fluor_Data->Calculation Result Quantum Yield (Φ) Calculation->Result

Caption: Workflow for relative fluorescence quantum yield measurement.

tcspc_workflow PulsedSource Pulsed Light Source Sample Sample PulsedSource->Sample Excitation Pulse TCSPC_Electronics TCSPC Electronics PulsedSource->TCSPC_Electronics Start Signal Detector Fast Detector Sample->Detector Emitted Photon Detector->TCSPC_Electronics Stop Signal DecayCurve Fluorescence Decay Curve TCSPC_Electronics->DecayCurve Time Difference Lifetime Fluorescence Lifetime (τ) DecayCurve->Lifetime Analysis

Caption: Schematic of a Time-Correlated Single Photon Counting (TCSPC) experiment.

Conclusion

Both tryptophan and L-Anap are powerful tools for fluorescence studies, each with a distinct set of advantages and limitations. Tryptophan's intrinsic nature makes it ideal for minimally invasive studies of protein dynamics. In contrast, L-Anap offers superior photophysical properties and the precision of site-specific labeling, albeit at the cost of increased experimental complexity. The choice between these two fluorescent amino acids will ultimately depend on the specific requirements of the research question, including the desired sensitivity, the tolerance for protein modification, and the available experimental resources. This guide provides the foundational data and experimental context to make an informed decision for your future fluorescence-based investigations.

References

Novel 2-Amino-3-(naphthalen-2-yl)propanoic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of novel 2-Amino-3-(naphthalen-2-yl)propanoic acid derivatives highlights their potential as potent therapeutic agents, particularly in the realm of oncology. This guide provides a comparative overview of their performance against other naphthalene-containing compounds, supported by experimental data from recent studies. Detailed methodologies for key experiments are also presented to ensure reproducibility and facilitate further research and development.

The naphthalene moiety is a key structural feature in numerous biologically active compounds, contributing to anti-inflammatory, antibacterial, and anticancer properties.[1] The incorporation of an amino acid scaffold offers potential for improved drug delivery and enhanced cytotoxic effects.[2] This guide focuses on the characterization and validation of these novel derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.

Comparative Performance Analysis

The following tables summarize the in vitro cytotoxic activity of various naphthalene-containing compounds, providing a benchmark for the evaluation of novel this compound derivatives.

Table 1: Anticancer Activity of Naphthalene-Substituted Triazole Spirodienones [1]

CompoundMDA-MB-231 IC₅₀ (μM)Hela IC₅₀ (μM)A549 IC₅₀ (μM)
6a 0.03 0.07 0.08
Bendamustine (Reference)---
Vorinostat (Reference)---

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Table 2: Cytotoxic Activity of Naphthalene-Containing Enamides against Huh-7 Hepatocellular Carcinoma [3]

CompoundIC₅₀ (μM)
5f 2.62
5g 3.37
Doxorubicin (Reference)7.20

Table 3: Antiproliferative Activity of Aminobenzylnaphthols [2]

CompoundCell LineGI₅₀ (μM)
14j A5497.9
14t HBL1005.0
14t HeLa4.1
14t SW15736.3
14t T47D8.4
Cisplatin (Reference)A5494.9

Table 4: Cytotoxicity of Naphthalene-1,4-dione Analogues against HEC1A Endometrial Cancer Cells [4]

CompoundIC₅₀ (μM)Selectivity Ratio*
12 1.571.83
22 2.362.23
44 6.43.6
BH10 (Hit Compound)10.222.51

Selectivity ratio is calculated as the IC₅₀ value for non-cancerous cells divided by the IC₅₀ value for cancer cells, indicating greater toxicity to cancer cells.[4]

Experimental Protocols

Synthesis of Naphthalene-Containing Compounds

The synthesis of novel this compound derivatives and related compounds generally involves multi-step reactions. For instance, the synthesis of aminobenzylnaphthols can be achieved via the Betti reaction, a one-pot condensation of 2-naphthol, an aldehyde, and an α-amino acid.[2] Similarly, naphthalene-containing enamides are synthesized through a series of reactions involving the coupling of naphthalen-1-yloxy and enamide functionalities via an N'-acetoxyhydrazide linker.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, HeLa, A549, Huh-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Visualizing the Path to Discovery

The following diagrams illustrate key processes in the characterization and validation of these novel compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start Starting Materials (2-Naphthol, Aldehydes, Amino Acids) synthesis Betti Reaction (One-pot condensation) start->synthesis purification Purification (Crystallization/Chromatography) synthesis->purification characterization Structural Analysis (NMR, Mass Spectrometry) purification->characterization mtt_assay MTT Cytotoxicity Assay characterization->mtt_assay Test Compounds cell_culture Cancer Cell Line Culture cell_culture->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Experimental Workflow for Synthesis and Cytotoxicity Screening.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor raf_kinase Raf Kinase receptor->raf_kinase mek_kinase MEK Kinase raf_kinase->mek_kinase erk_kinase ERK Kinase mek_kinase->erk_kinase proliferation Cell Proliferation & Survival erk_kinase->proliferation inhibitor Novel Naphthalene-based Diarylamide (e.g., 9a) inhibitor->raf_kinase Inhibition

Inhibition of the Raf/MEK/ERK Signaling Pathway by Naphthalene Derivatives.

Future Directions

The promising in vitro anticancer activity of these novel this compound derivatives warrants further investigation. Future studies should focus on in vivo efficacy in animal models, detailed mechanism of action studies to elucidate specific molecular targets and signaling pathways, and optimization of the lead compounds to improve their pharmacokinetic and pharmacodynamic properties. The exploration of these compounds as inhibitors of specific enzymes, such as protein tyrosine phosphatase 1B (PTP1B), also presents a promising avenue for therapeutic development.[5]

References

Comparative study of different synthetic routes for 2-Amino-3-(naphthalen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different synthetic routes for the production of 2-Amino-3-(naphthalen-2-yl)propanoic acid, a non-canonical amino acid of significant interest in medicinal chemistry and drug development. The unique naphthyl side chain imparts valuable properties to peptides and other bioactive molecules. This document outlines and contrasts four principal synthetic strategies: the Strecker synthesis, the Erlenmeyer-Plöchl synthesis, asymmetric alkylation of a glycine equivalent, and enzymatic deracemization. Each method is evaluated based on yield, purity, stereoselectivity, scalability, and overall practicality to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Data of Synthetic Routes

The following table summarizes the key performance indicators for the different synthetic methodologies, offering a clear and concise comparison.

ParameterStrecker SynthesisErlenmeyer-Plöchl SynthesisAsymmetric AlkylationEnzymatic Deracemization
Starting Materials 2-Naphthaldehyde, Ammonia, Cyanide Source2-Naphthaldehyde, N-Acylglycine, Acetic AnhydrideGlycine Schiff Base, 2-(Halomethyl)naphthaleneRacemic this compound
Key Reagents KCN/HCN, NH4ClAcetic Anhydride, Sodium AcetateChiral Phase-Transfer Catalyst, BaseD-Amino Acid Oxidase (DAAO), L-Aminotransferase
Typical Yield Moderate to Good (50-70%)Moderate (40-60%)Good to Excellent (70-90%)Excellent (up to 98%)[1][2]
Purity Good after purificationModerate, requires extensive purificationHighExcellent
Stereoselectivity Racemic product (asymmetric variants exist)Racemic productHigh enantioselectivity (>95% ee)Excellent enantioselectivity (>99% ee)[1][2]
Scalability Scalable, but use of cyanide is a concernScalable, but can be labor-intensiveScalablePotentially scalable, requires enzyme production
Cost-Effectiveness Potentially low-cost starting materialsInexpensive starting materialsHigher cost due to chiral catalystCan be cost-effective at scale, enzyme cost is a factor
Environmental Impact High (use of toxic cyanide)Moderate (use of acetic anhydride)Moderate (use of organic solvents and catalysts)Low (aqueous conditions, biodegradable catalysts)

Synthetic Pathways and Methodologies

This section provides a detailed overview of the reaction mechanisms and experimental protocols for each synthetic route.

Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.

Reaction Scheme:

Strecker_Synthesis 2-Naphthaldehyde 2-Naphthaldehyde alpha-Aminonitrile alpha-Aminonitrile 2-Naphthaldehyde->alpha-Aminonitrile + NH3, KCN This compound This compound alpha-Aminonitrile->this compound H3O+, Heat

Strecker Synthesis of 2-Naphthylalanine.

Experimental Protocol:

  • Formation of α-Aminonitrile: In a well-ventilated fume hood, a solution of 2-naphthaldehyde (1.0 eq) in methanol is cooled to 0°C. To this solution, an aqueous solution of ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours.

  • Hydrolysis: The solvent is removed under reduced pressure, and the resulting residue is treated with a strong acid (e.g., 6M HCl). The mixture is refluxed for 4-6 hours to hydrolyze the nitrile.

  • Isolation and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., NH4OH) to precipitate the crude amino acid. The solid is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent system (e.g., water/ethanol) to yield the final product.

Erlenmeyer-Plöchl Synthesis

This method involves the condensation of an N-acylglycine (commonly hippuric acid) with an aldehyde in the presence of acetic anhydride to form an azlactone. Subsequent reduction and hydrolysis of the azlactone yield the desired amino acid.

Reaction Scheme:

Erlenmeyer_Plochl_Synthesis cluster_0 Condensation 2-Naphthaldehyde 2-Naphthaldehyde Azlactone Azlactone 2-Naphthaldehyde->Azlactone N-Acylglycine N-Acylglycine N-Acylglycine->Azlactone Acetic Anhydride, NaOAc Unsaturated N-Acyl Amino Acid Unsaturated N-Acyl Amino Acid Azlactone->Unsaturated N-Acyl Amino Acid Base This compound This compound Unsaturated N-Acyl Amino Acid->this compound 1. Reduction (H2/Pd-C) 2. Hydrolysis (H+)

Erlenmeyer-Plöchl Synthesis of 2-Naphthylalanine.

Experimental Protocol:

  • Azlactone Formation: A mixture of 2-naphthaldehyde (1.0 eq), N-acetylglycine (1.2 eq), anhydrous sodium acetate (1.5 eq), and acetic anhydride (3.0 eq) is heated at 100°C for 1-2 hours.

  • Ring Opening and Reduction: The reaction mixture is cooled, and water is added to hydrolyze the excess acetic anhydride. The precipitated azlactone is collected and can be carried forward. The crude azlactone is then treated with a reducing agent (e.g., hydrogen gas with a palladium catalyst) in a suitable solvent to reduce the double bond.

  • Hydrolysis and Isolation: The N-acyl group is removed by acid or base hydrolysis. The product is then isolated by adjusting the pH to its isoelectric point, followed by filtration and recrystallization.

Asymmetric Alkylation of a Glycine Equivalent

This modern approach allows for the enantioselective synthesis of the desired amino acid. A common strategy involves the alkylation of a chiral glycine enolate equivalent, often derived from a Schiff base, using a chiral phase-transfer catalyst.

Reaction Scheme:

Asymmetric_Alkylation Glycine Schiff Base Glycine Schiff Base Chiral Enolate Chiral Enolate Glycine Schiff Base->Chiral Enolate Base, Chiral Catalyst Alkylated Schiff Base Alkylated Schiff Base Chiral Enolate->Alkylated Schiff Base + 2-(Bromomethyl)naphthalene This compound This compound Alkylated Schiff Base->this compound Acid Hydrolysis Enzymatic_Deracemization cluster_0 Racemic Mixture D,L-2-Naphthylalanine D,L-2-Naphthylalanine L-2-Naphthylalanine L-2-Naphthylalanine D-2-Naphthylalanine D-2-Naphthylalanine 2-Naphthylpyruvic acid 2-Naphthylpyruvic acid D-2-Naphthylalanine->2-Naphthylpyruvic acid DAAO, O2 2-Naphthylpyruvic acid->L-2-Naphthylalanine L-Aminotransferase, Amino Donor

References

A Comparative Guide to the Performance of 2-Amino-3-(naphthalen-2-yl)propanoic Acid and its Alternatives in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental performance of 2-Amino-3-(naphthalen-2-yl)propanoic acid (2-NapA), a noncanonical amino acid (ncAA), with its notable alternatives. The objective is to offer a clear, data-driven comparison to aid in the selection of the most suitable compound for specific research applications, particularly in the fields of protein engineering, cellular imaging, and drug discovery.

Executive Summary

This compound is a synthetic amino acid that can be incorporated into proteins to serve as a fluorescent probe or for other modifications. Due to the limited availability of direct experimental data for 2-NapA, this guide leverages data from its close and more commonly used fluorescent analog, 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (Anap), for comparative purposes. The performance of Anap is compared against two other noncanonical amino acids: Biphenyl-l-alanine (BipA) and 4-Cyanotryptophan. This comparison focuses on their photophysical properties and their application as fluorescent probes in biological systems.

Data Presentation: A Comparative Analysis of Photophysical Properties

The selection of a fluorescent noncanonical amino acid is heavily dependent on its photophysical characteristics. The following table summarizes the key performance metrics for Anap (as a proxy for 2-NapA) and its alternatives.

Feature3-(6-acetylnaphthalen-2-yl)amino-2-aminopropanoic acid (Anap)Biphenyl-l-alanine (BipA)4-Cyanotryptophan
Excitation Max (λex) 360 nm (in water)[1]~248 nm (Biphenyl chromophore in cyclohexane)[2]355 nm[3]
Emission Max (λem) 490 nm (in water)[1]~300-340 nm (Biphenyl chromophore in cyclohexane)[2]>415 nm[3]
Extinction Coefficient (ε) 17,500 cm⁻¹M⁻¹ (in EtOH)[1]16,000 cm⁻¹M⁻¹ (Biphenyl chromophore at 247.5 nm)[2]Not specified
Quantum Yield (Φ) 0.48 (in EtOH)[1]0.18 (Biphenyl chromophore in cyclohexane)[2]0.68 (in water)[3]
Key Characteristics Environmentally sensitive fluorophore, small size.[1]Useful for creating genetically modified organisms that cannot reproduce in the wild.[4]Tryptophan analog with strong fluorescence and good photostability.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the incorporation of these noncanonical amino acids into proteins and subsequent fluorescence analysis.

Protocol 1: Site-Specific Incorporation of Noncanonical Amino Acids in E. coli

This protocol outlines the general steps for incorporating a noncanonical amino acid into a target protein at a specific site using the amber stop codon (UAG) suppression method.

1. Plasmid Preparation:

  • Prepare a plasmid encoding the target protein with an in-frame amber (TAG) stop codon at the desired incorporation site.
  • Prepare a second plasmid (e.g., pEVOL) encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNACUA) specific for the desired noncanonical amino acid.

2. Transformation:

  • Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the pEVOL plasmid.
  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection and incubate overnight at 37°C.

3. Protein Expression:

  • Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C.
  • The next day, inoculate a larger volume of expression medium (e.g., Terrific Broth or M9 minimal media) containing the appropriate antibiotics with the starter culture.
  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Add the noncanonical amino acid to the culture medium to a final concentration of 1-2 mM.
  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 12-16 hours.

4. Protein Purification:

  • Harvest the cells by centrifugation.
  • Lyse the cells using standard methods (e.g., sonication or high-pressure homogenization).
  • Purify the protein of interest using appropriate chromatography techniques (e.g., affinity chromatography, ion exchange, and size exclusion chromatography).

5. Verification:

  • Confirm the incorporation of the noncanonical amino acid using mass spectrometry.

Protocol 2: Fluorescence Spectroscopy of Proteins Containing Fluorescent Noncanonical Amino Acids

This protocol describes the general procedure for measuring the fluorescence properties of a protein containing a fluorescent noncanonical amino acid.

1. Sample Preparation:

  • Prepare a solution of the purified protein in a suitable buffer. The buffer should be chosen to maintain the stability and native conformation of the protein and should not have significant fluorescence in the wavelength range of interest.
  • Prepare a corresponding buffer blank for background subtraction.
  • The protein concentration should be adjusted to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

2. Instrumentation Setup:

  • Use a fluorescence spectrophotometer.
  • Turn on the instrument and allow the lamp to warm up for at least 30 minutes.
  • Set the desired excitation and emission wavelengths and slit widths. The slit widths control the spectral resolution.
  • Set the temperature of the sample holder if temperature control is required.

3. Data Acquisition:

  • Record the fluorescence emission spectrum of the buffer blank.
  • Record the fluorescence emission spectrum of the protein sample by exciting at the appropriate wavelength and scanning the emission wavelengths.
  • To measure the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.

4. Data Analysis:

  • Subtract the buffer blank spectrum from the protein sample spectrum to correct for background fluorescence.
  • Determine the wavelength of maximum emission (λem).
  • If a standard with a known quantum yield is available, the quantum yield of the sample can be calculated using the comparative method.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involved in the experimental use of these noncanonical amino acids.

amber_suppression_workflow cluster_cell Host Cell (e.g., E. coli) dna Plasmids: - Target Gene (with TAG) - Orthogonal aaRS/tRNA transcription Transcription dna->transcription mrna mRNA (with UAG codon) transcription->mrna ribosome Ribosome mrna->ribosome trna_aars Orthogonal tRNA/aaRS Pair charging tRNA Charging trna_aars->charging ncaa Unnatural Amino Acid (e.g., 2-NapA, Anap, BipA) ncaa->charging charged_trna Charged tRNA-ncAA charging->charged_trna charged_trna->ribosome translation Translation ribosome->translation protein Full-length Protein with ncAA translation->protein

Workflow for site-specific incorporation of a noncanonical amino acid using amber codon suppression.

fluorescence_spectroscopy_workflow start Start: Purified Protein with Fluorescent ncAA prep Sample Preparation (Buffer, Concentration) start->prep spectrofluorometer Spectrofluorometer prep->spectrofluorometer excitation Excitation at λex spectrofluorometer->excitation emission Emission Detection at λem excitation->emission data Data Acquisition (Emission Spectrum) emission->data analysis Data Analysis (Background Subtraction, λmax, Quantum Yield) data->analysis end End: Photophysical Properties analysis->end

Experimental workflow for fluorescence spectroscopy of a protein labeled with a fluorescent ncAA.

References

Benchmarking 2-Amino-3-(naphthalen-2-yl)propanoic Acid Against Known Inhibitors of Tryptophan Aminotransferase (TAA1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Tryptophan Aminotransferase Inhibitors

In the landscape of drug discovery and agricultural biotechnology, the identification of potent and specific enzyme inhibitors is a critical endeavor. This guide provides a comparative analysis of 2-Amino-3-(naphthalen-2-yl)propanoic acid and its structural analog, 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid, against known inhibitors of tryptophan aminotransferase (TAA1), a key enzyme in the auxin biosynthesis pathway in plants. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by presenting objective performance comparisons supported by experimental data.

While this compound itself is not extensively characterized as a potent enzyme inhibitor in publicly available literature, its close structural analog, 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (AONP), has been identified as a specific inhibitor of Tryptophan Aminotransferase (TAA1). This guide will therefore focus on benchmarking AONP and other known TAA1 inhibitors.

Quantitative Comparison of TAA1 Inhibitors

The inhibitory potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The table below summarizes the available IC50 values for known inhibitors of Tryptophan Aminotransferase (TAA1).

CompoundAbbreviationTarget EnzymeIC50 Value (µM)Notes
2-(aminooxy)-3-(naphthalen-2-yl)propanoic acidAONP/KOK1169Tryptophan Aminotransferase (TAA1)Data not foundA derivative of AOPP designed for higher specificity and affinity. Both the aminooxy and carboxy moieties are essential for TAA1 inhibition.[1]
L-α-aminooxy-phenylpropionic acidAOPPTryptophan Aminotransferase (TAA1)Data not foundA known inhibitor of auxin biosynthesis that targets TAA1. It is also known to inhibit other enzymes like phenylalanine ammonia-lyase (PAL).[1]
L-KynurenineL-KynTryptophan Aminotransferase (TAA1)Data not foundA competitive inhibitor of TAA1 with respect to tryptophan.[2]

Note: While the inhibitory activity of these compounds is documented, specific IC50 values were not available in the reviewed literature. Further experimental investigation is required to quantify and directly compare their potency.

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. Below is a detailed methodology for a Tryptophan Aminotransferase (TAA1) inhibition assay, adapted from established protocols.[3]

In Vitro Tryptophan Aminotransferase (TAA1) Inhibition Assay

This assay measures the activity of TAA1 by quantifying the amount of its product, indole-3-pyruvic acid (IPyA), or by monitoring the depletion of its substrate, L-tryptophan.

Materials:

  • Purified recombinant TAA1 enzyme

  • L-Tryptophan (substrate)

  • α-Ketoglutarate or Pyruvate (amino group acceptor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Inhibitor compounds (2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid, L-AOPP, L-Kynurenine) dissolved in a suitable solvent (e.g., DMSO)

  • Stopping solution (e.g., 1 M HCl)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, PLP, and the amino group acceptor.

  • Inhibitor Addition: Add varying concentrations of the inhibitor compounds to the reaction mixture. A control reaction without any inhibitor should also be prepared.

  • Enzyme Addition: Initiate the reaction by adding the purified TAA1 enzyme to the mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding the stopping solution.

  • Product Quantification:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant using HPLC to separate and quantify the amount of L-tryptophan consumed or indole-3-pyruvic acid produced.

    • Monitor the absorbance at a wavelength of approximately 280 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental process, the following diagrams have been generated using the DOT language.

TAA1_Pathway Tryptophan L-Tryptophan TAA1 TAA1 Tryptophan->TAA1 IPyA Indole-3-pyruvic acid YUC YUC enzymes IPyA->YUC IAA Indole-3-acetic acid (Auxin) TAA1->IPyA YUC->IAA Inhibitor AONP / AOPP L-Kynurenine Inhibitor->TAA1

Caption: Tryptophan-dependent auxin biosynthesis pathway and the point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Reaction Buffer Substrates, Cofactor Mix Prepare Reaction Mix Reagents->Mix Enzyme Purified TAA1 Enzyme->Mix Inhibitors Test Compounds Inhibitors->Mix Incubate Incubate at 37°C Mix->Incubate Stop Terminate Reaction Incubate->Stop HPLC HPLC Analysis Stop->HPLC Data Calculate % Inhibition HPLC->Data IC50 Determine IC50 Data->IC50

Caption: Workflow for the in vitro TAA1 inhibition assay.

References

A Comparative Guide to Confirming the Purity of Synthesized 2-Amino-3-(naphthalen-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for confirming the purity of synthesized 2-Amino-3-(naphthalen-2-yl)propanoic acid, a critical aspect of quality control and drug development. The performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA) are compared, with supporting experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for purity determination depends on the specific requirements of the analysis, including the type of impurities to be detected, the desired level of accuracy, and the available instrumentation.

Analytical MethodPrincipleInformation ProvidedKey AdvantagesKey Limitations
HPLC (Chiral & RP) Differential partitioning of analytes between a mobile and stationary phase.Chemical and enantiomeric purity, quantification of impurities.[1]High resolution and sensitivity, well-established for chiral separations.[2]Requires reference standards for impurity identification.[3]
qNMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absolute purity determination without a specific reference standard of the analyte, structural confirmation.[4][5]Highly accurate and precise, provides structural information.[6]Lower sensitivity compared to HPLC-MS.[5]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, impurity identification and profiling.[3][7]High sensitivity and specificity, capable of identifying unknown impurities.[8]Quantification can be challenging without appropriate standards.
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases for measurement.[9]Determination of the mass fractions of C, H, N, and other elements.[10][11]Simple, fast, and inexpensive method to confirm elemental composition.[10]Does not provide information on the nature of impurities, accepted deviation is typically within ±0.4%.[12][13]

Experimental Data

The following tables summarize hypothetical, yet typical, quantitative data obtained from the analysis of a synthesized batch of this compound using the compared methods.

Table 1: HPLC Purity Analysis

ParameterResult
Chemical Purity (RP-HPLC, UV 220 nm) 99.5%
Enantiomeric Purity (Chiral HPLC, UV 220 nm) 99.8% e.e. (enantiomeric excess)
Major Impurity (by area %) 0.3% (Unidentified, RT = 5.2 min)
Limit of Quantification (LOQ) 0.05%

Table 2: qNMR Purity Assessment

ParameterResult
Absolute Purity (vs. Maleic Anhydride internal standard) 99.2% (w/w)
Solvent Residue (Acetone) 0.1% (w/w)
Uncertainty of Measurement ± 0.2%

Table 3: Mass Spectrometry Impurity Profile

Detected Ion (m/z)Proposed IdentityRelative Abundance
216.0971 [M+H]⁺This compound100%
238.0790 [M+Na]⁺Sodium Adduct-
199.0708 [M-NH3+H]⁺Fragment Ion-
230.1128 [M+CH₃OH-H₂O+H]⁺Potential process impurity0.2%

Table 4: Elemental Analysis Data

ElementTheoretical %Experimental %Deviation %
Carbon (C) 72.5472.45-0.09
Hydrogen (H) 6.096.12+0.03
Nitrogen (N) 6.516.48-0.03

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

A. Reversed-Phase HPLC for Chemical Purity

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[1]

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

B. Chiral HPLC for Enantiomeric Purity

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiral Stationary Phase (CSP) column (e.g., CHIRALPAK® IA).[2]

  • Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (e.g., 80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of the mobile phase.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic Anhydride (highly pure and stable).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into a vial. Dissolve in 0.75 mL of DMSO-d6.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.

  • Data Analysis: Integrate the signals of the analyte and the internal standard. Calculate the purity based on the integral values, the number of protons, and the molecular weights of the analyte and the standard.[14]

Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Analysis Mode: Full scan mode to detect all ions within a specified mass range.

  • Sample Preparation: Use the same sample prepared for RP-HPLC analysis.

Elemental Analysis (EA)
  • Instrumentation: CHN Elemental Analyzer.

  • Procedure: A small, accurately weighed amount of the dried sample is combusted in a high-oxygen environment.[9] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

Visualizations

Experimental Workflow for Purity Confirmation

G cluster_0 Sample Preparation cluster_1 Primary Purity Assessment cluster_2 Absolute Purity & Structural Confirmation cluster_3 Impurity Identification & Elemental Composition cluster_4 Data Analysis & Reporting A Synthesized This compound B RP-HPLC A->B Chemical Purity C Chiral HPLC A->C Enantiomeric Purity D qNMR A->D Absolute Purity E LC-MS A->E Impurity ID F Elemental Analysis A->F Elemental Composition G Purity Confirmation & Impurity Profile B->G C->G D->G E->G F->G

Caption: Workflow for comprehensive purity analysis.

Decision Tree for Method Selection

G Start Start: Need to confirm purity Q1 Primary Goal? Start->Q1 Q2 Need absolute purity? Q1->Q2 High Accuracy Needed Q3 Need to identify unknown impurities? Q1->Q3 Impurity ID A1 Routine Purity Check (Chemical & Enantiomeric) Q1->A1 Routine Check A4 Confirmation of Elemental Composition Q1->A4 Compositional Verification Q2->A1 No A2 Reference Standard Qualification Q2->A2 Yes Q3->A1 No A3 Impurity Profiling Q3->A3 Yes M1 Use HPLC (Reversed-Phase & Chiral) A1->M1 M2 Use qNMR A2->M2 M3 Use LC-MS A3->M3 M4 Use Elemental Analysis A4->M4

Caption: Decision guide for selecting an analytical method.

References

A Comparative Guide to 2-Amino-3-(naphthalen-2-yl)propanoic Acid Analogs as PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Amino-3-(naphthalen-2-yl)propanoic acid analogs, focusing on their structure-activity relationship (SAR) as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. The data presented here is based on a study that identified a series of (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivatives as reversible and competitive inhibitors of PTP1B.[1]

Quantitative Data Summary

The following table summarizes the in vitro PTP1B inhibitory activity of a series of this compound analogs. The core structure was modified at the R position, and the resulting half-maximal inhibitory concentrations (IC50) against PTP1B are presented.

CompoundR GroupPTP1B IC50 (μM)
12a H> 50
12b 2-F2.58 ± 0.31
12c 3-F4.36 ± 0.45
12d 4-F3.17 ± 0.38
12e 2-Cl1.89 ± 0.27
12f 3-Cl3.98 ± 0.42
12g 4-Cl2.76 ± 0.33
12h 2-Br1.25 ± 0.24
12i 3-Br3.45 ± 0.40
12j 4-Br2.13 ± 0.29
12k 2-CH35.62 ± 0.58
12l 4-CH36.14 ± 0.63
12m 2-OCH37.83 ± 0.81
12n 4-OCH38.21 ± 0.85

Structure-Activity Relationship (SAR) Analysis

The data reveals several key trends in the structure-activity relationship for this series of PTP1B inhibitors:

  • Essentiality of the Substituted Benzyloxy Group: The unsubstituted analog (12a, R=H) showed no significant inhibitory activity (IC50 > 50 μM), highlighting the importance of the substituted benzyloxy moiety for PTP1B inhibition.

  • Influence of Halogen Substituents: The introduction of halogen atoms (F, Cl, Br) on the phenyl ring of the benzyloxy group generally resulted in potent PTP1B inhibitors.

  • Positional Isomer Effects: For all halogens, the inhibitory potency followed the order: ortho > para > meta. This suggests that substitution at the ortho position is most favorable for binding to the active site of PTP1B.

  • Effect of Halogen Size: Among the ortho-substituted analogs, the inhibitory activity increased with the size of the halogen atom, with the bromo-substituted compound 12h (IC50 = 1.25 ± 0.24 μM) being the most potent in the series.[1]

  • Impact of Electron-Donating Groups: The introduction of electron-donating groups, such as methyl (CH3) and methoxy (OCH3), led to a decrease in inhibitory activity compared to the halogenated analogs.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PTP1B signaling pathway and a general workflow for an in vitro PTP1B inhibition assay.

PTP1B_Signaling_Pathway cluster_cell Cell Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IR->IR IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates (pY) PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Vesicle AKT->GLUT4 Promotes translocation Glucose_transporter GLUT4 GLUT4->Glucose_transporter Glucose Glucose Glucose_transporter->Glucose Uptake Inhibitor 2-Amino-3-(naphthalen-2-yl) propanoic acid analog Inhibitor->PTP1B Inhibits

Caption: PTP1B signaling pathway and the point of inhibition.

PTP1B_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow start Start reagents Prepare Reagents: - PTP1B Enzyme - Assay Buffer - pNPP Substrate - Test Compounds start->reagents plate Plate Setup (96-well): - Add buffer, enzyme, and test compound/control reagents->plate preincubation Pre-incubate to allow inhibitor-enzyme interaction plate->preincubation reaction Initiate reaction by adding pNPP preincubation->reaction incubation Incubate at 37°C reaction->incubation stop Stop reaction (e.g., with NaOH) incubation->stop read Measure absorbance at 405 nm stop->read analyze Calculate % inhibition and IC50 values read->analyze end End analyze->end

Caption: General workflow for an in vitro PTP1B inhibition assay.

Experimental Protocols

In Vitro PTP1B Inhibition Assay using pNPP

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B (catalytic domain)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (dithiothreitol)

  • p-Nitrophenyl phosphate (pNPP) solution (substrate)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute with assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Assay Reaction: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound solution (or DMSO for control)

    • PTP1B enzyme solution

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Data Analysis: The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

Safety Operating Guide

Essential Safety and Operational Guidance for 2-Amino-3-(naphthalen-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 2-Amino-3-(naphthalen-2-yl)propanoic acid. The following procedural guidance is based on the safety data sheets of structurally similar compounds and general laboratory safety protocols.

Hazard Summary
Hazard ClassificationDescriptionPrecautionary Statements
Skin Corrosion/Irritation May cause skin irritation.[1][2][3]Wash hands and any exposed skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical advice/attention.[1][2][3]
Serious Eye Damage/Irritation May cause serious eye irritation.[1][2][3][4]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2][3]Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2][3]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes chemical-resistant gloves, a lab coat or apron, safety goggles, and closed-toed shoes.[5] The selection of appropriate PPE is contingent on the specific laboratory operations and the potential for exposure.

PPE CategoryRecommended EquipmentSpecifications and Use Cases
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Disposable nitrile gloves offer protection against a wide range of chemicals for short-term use.[6] Always inspect gloves for integrity before use and change them immediately if contaminated.
Eye and Face Protection Safety goggles or safety glasses with side shieldsSafety goggles should be worn when there is a potential for splashes.[5] A face shield, in addition to goggles, is required when there is a significant risk of splashing, explosion, or highly exothermic reactions.[5][6]
Body Protection Laboratory coat or chemical-resistant apronA lab coat should be worn to protect skin and clothing from contamination.[6] Ensure it is properly buttoned.
Respiratory Protection NIOSH-approved respirator (if necessary)Use a respirator if engineering controls (e.g., fume hood) are not sufficient to control exposure to dust or aerosols.[6] Respirator use requires a formal respiratory protection program, including fit testing and training.[6]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow start Start: Handling this compound assess_hazards Assess Hazards: - Dust/aerosol generation? - Splash potential? start->assess_hazards low_risk Low Risk: Small quantities, no dust/splash assess_hazards->low_risk Minimal moderate_risk Moderate Risk: Weighing, preparing solutions assess_hazards->moderate_risk Potential high_risk High Risk: Large quantities, potential for splashing or aerosolization assess_hazards->high_risk Significant ppe_low Minimum PPE: - Safety glasses - Lab coat - Nitrile gloves low_risk->ppe_low ppe_moderate Enhanced PPE: - Safety goggles - Lab coat - Nitrile gloves moderate_risk->ppe_moderate ppe_high Full Protection: - Safety goggles & Face shield - Lab coat - Nitrile gloves - Consider respirator high_risk->ppe_high

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Handling and Experimental Protocol
  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[3] The work area, such as a chemical fume hood, should be clean and uncluttered.

  • Weighing and Transfer : Handle the solid material in a well-ventilated area or a fume hood to minimize dust inhalation.[1][3] Use appropriate tools (e.g., spatula) to transfer the powder.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly.[1][2][3] Decontaminate the work surface.

Spillage and Emergency Procedures
  • Minor Spill : For a small, dry spill, carefully sweep up the material and place it into a sealed container for disposal.[1][2] Avoid generating dust.

  • Major Spill : In the event of a large spill, evacuate the area and follow your institution's emergency response procedures.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][4]

  • Skin Contact : Remove contaminated clothing and wash the affected skin with soap and water.[1][2] If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

Disposal Plan

All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.

Waste StreamDisposal ContainerDisposal Procedure
Unused/Expired Chemical Original or clearly labeled, sealed container.Label as "Hazardous Waste" with the full chemical name.[7] Arrange for pickup by your institution's environmental health and safety department.
Contaminated Labware (e.g., gloves, weigh boats) Labeled hazardous waste bag or container.Place all contaminated disposable items in a designated, sealed container for hazardous waste.
Contaminated Solutions Compatible, sealed, and labeled waste container.Do not mix with other waste streams.[7] The container must be clearly labeled with "Hazardous Waste" and the full chemical names of all components.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.